Product packaging for Ethyl 3-indoleacetate(Cat. No.:CAS No. 778-82-5)

Ethyl 3-indoleacetate

Cat. No.: B1206959
CAS No.: 778-82-5
M. Wt: 203.24 g/mol
InChI Key: HUDBDWIQSIGUDI-UHFFFAOYSA-N
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Description

Ethyl 3-indoleacetate is a member of indole-3-acetic acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B1206959 Ethyl 3-indoleacetate CAS No. 778-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1H-indol-3-yl)acetate
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InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HUDBDWIQSIGUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H13NO2
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DSSTOX Substance ID

DTXSID80228422
Record name Indole-3-acetic acid ethyl ester
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Molecular Weight

203.24 g/mol
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CAS No.

778-82-5
Record name Ethyl 1H-indole-3-acetate
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Record name Indole-3-acetic acid ethyl ester
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Record name Ethyl 3-indoleacetate
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Record name Indole-3-acetic acid ethyl ester
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Record name Ethyl indol-3-ylacetate
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Record name INDOLE-3-ACETIC ACID ETHYL ESTER
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Foundational & Exploratory

Synthesis of Ethyl 3-Indoleacetate from Indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing Ethyl 3-indoleacetate, a significant precursor and signaling molecule in medicinal chemistry and drug development, starting from indole. This document details two principal pathways: a multi-step synthesis via a gramine intermediate and a direct C3-alkylation approach. Each section includes detailed experimental protocols, summarized quantitative data, and process diagrams to facilitate practical application in a research and development setting.

Multi-step Synthesis via Gramine Intermediate

This classical and widely employed method involves a three-step sequence: the Mannich reaction of indole to form gramine, followed by nucleophilic substitution to yield indole-3-acetonitrile, which is then hydrolyzed and esterified to the final product.

Overall Synthesis Pathway

Indole Indole Gramine Gramine Indole->Gramine Mannich Reaction (HCHO, (CH₃)₂NH, CH₃COOH) IAN Indole-3-acetonitrile Gramine->IAN Cyanation (KCN or NaCN) IAA Indole-3-acetic acid IAN->IAA Hydrolysis (Acid or Base) EIA This compound IAA->EIA Esterification (Ethanol, H₂SO₄) Indole Indole EIA This compound Indole->EIA C3-Alkylation (Catalyst) EDA Ethyl diazoacetate EDA->EIA Phenylhydrazine Phenylhydrazine EIA This compound Phenylhydrazine->EIA Fischer Indole Synthesis (Acid Catalyst) KetoEster Ethyl 4,4-diethoxybutanoate KetoEster->EIA

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 3-Indoleacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and relevant experimental protocols for Ethyl 3-indoleacetate. This compound, a derivative of the primary plant auxin Indole-3-acetic acid (IAA), serves as a valuable building block in organic synthesis for the development of pharmaceuticals, agrochemicals, and novel materials.[1] Its biological activity is typically linked to its role as a pro-hormone, releasing IAA upon hydrolysis.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[3]
Molecular Weight 203.24 g/mol [3]
Melting Point 44-45 °C[4][5]
Boiling Point 164-166 °C at 1 mm Hg[4][5]
Appearance White crystalline powder[1][4]
Solubility Soluble in Methanol[5]
pKa 16.70 ± 0.30 (Predicted)[5]
CAS Number 778-82-5[3]

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups: the indole ring and the ethyl ester. This dual functionality makes it a versatile intermediate in synthetic chemistry.[1]

Hydrolysis

The ethyl ester group can be readily hydrolyzed under both acidic and basic conditions to yield Indole-3-acetic acid (IAA) and ethanol. This reaction is particularly facile in the presence of a base.[1] Studies on various IAA esters have shown that they are easily hydrolyzed in basic solutions, with measurable hydrolysis occurring even at a pH of 9 over a few hours.[6][7][8][9] The rate of hydrolysis is dependent on the pH and the specific ester conjugate.[6][7] For instance, after 6 hours at pH 9.5, this compound showed approximately 4.4% hydrolysis.[9] This susceptibility to hydrolysis is a critical consideration during extraction and purification processes where basic conditions might be employed.[6][7]

Reactivity of the Indole Ring

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. This allows for the functionalization of various positions on the ring, further expanding its synthetic utility.[1]

Oxidation

The indole moiety of the parent compound, IAA, is known to undergo oxidative degradation. This process is a key mechanism for regulating auxin levels in plants and can be catalyzed by enzymes like horseradish peroxidase (HRP).[10][11] The oxidation can occur through a conventional hydrogen peroxide-dependent pathway or a peroxide-independent mechanism that requires molecular oxygen.[12] The primary oxidation product is often Oxindole-3-acetic acid. While specific studies on the direct oxidation of this compound are less common, the indole ring's susceptibility to oxidation suggests that the ester would undergo similar transformations, potentially leading to the corresponding oxindole ethyl ester.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of Indole-3-acetic acid.

Materials:

  • Indole-3-acetic acid (IAA)

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Indole-3-acetic acid (e.g., 1.00 g, 5.71 mmol) in absolute ethanol (e.g., 25 mL) in a round-bottom flask equipped with a reflux condenser.[4]

  • Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the solution while stirring.[4]

  • Heat the mixture to reflux and maintain for approximately 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4][13]

  • After cooling to room temperature, pour the reaction mixture into ice-water.[13]

  • Extract the aqueous mixture with diethyl ether (e.g., 3 x 100 mL).[13]

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[13]

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

G Synthesis Workflow of this compound cluster_reaction Reaction cluster_workup Work-up A Dissolve IAA in Ethanol B Add conc. H₂SO₄ A->B C Reflux for 2-8 hours B->C D Pour into ice-water C->D Cool to RT E Extract with Diethyl Ether D->E F Wash with NaHCO₃ & Brine E->F G Dry over Na₂SO₄ F->G H Evaporate Solvent G->H I Crude Ethyl 3-indoleacetate H->I Yields Crude Product

Caption: Synthesis Workflow of this compound.

Analytical Protocol: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of indole derivatives.[14][15]

Sample Preparation:

  • Extract the sample containing this compound with a suitable organic solvent (e.g., ethyl acetate).[16]

  • The extract can be concentrated under reduced pressure.

  • The residue is redissolved in a solvent compatible with the LC mobile phase (e.g., methanol).[16]

LC-MS/MS Conditions (Illustrative):

  • Column: A reverse-phase C18 column is typically used.[17]

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile or methanol.

  • Ionization: Electrospray ionization (ESI) in positive mode is effective for this class of compounds.[18]

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition would be from the protonated molecular ion [M+H]⁺ of this compound (m/z 204.1) to a characteristic fragment ion.

Biological Context: Signaling Pathways

This compound is considered a synthetic auxin. Its biological effects are primarily mediated through its in-vivo hydrolysis to Indole-3-acetic acid (IAA), the most common and potent native auxin in plants.[19] IAA regulates a vast array of plant growth and developmental processes.[20][21] The core of the IAA signaling pathway involves the perception of IAA by TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This de-represses Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.

G Simplified IAA Signaling Pathway cluster_nucleus Cell Nucleus IAA IAA (from Ethyl 3-indoleacetate hydrolysis) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses AuxRE Auxin Response Element (in Gene Promoter) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates

Caption: Simplified Auxin (IAA) Signaling Pathway.

References

Indole-3-Acetic Acid (IAA): A Comprehensive Technical Guide on its Natural Occurrence and Function in Plants

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Scope: Initial investigations into the natural occurrence of ethyl 3-indoleacetate in plants did not yield substantial evidence of its widespread presence or significant physiological role. The scientific literature, however, extensively documents the pivotal role of its parent compound, Indole-3-Acetic Acid (IAA). This guide will, therefore, focus on IAA as the core subject, providing an in-depth technical overview for researchers, scientists, and drug development professionals.

Indole-3-acetic acid (IAA) is the most abundant and well-studied naturally occurring auxin, a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development.[1][2] From regulating cell division and elongation to orchestrating responses to environmental stimuli, IAA is a key signaling molecule.[2] This guide delves into the natural occurrence of IAA, its biosynthetic pathways, physiological effects, and the methodologies used for its study.

Natural Occurrence and Quantitative Data

IAA is ubiquitously found in plants, with its highest concentrations typically in actively growing regions such as the apical buds and young leaves.[1] Its presence, however, is not limited to plants; various bacteria and fungi, many of which are associated with plants, are also capable of synthesizing IAA.[2][3] The concentration of IAA can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

While specific concentrations of this compound are not documented in the provided search results, a 2025 study analyzing free Indole-3-Acetic Acid (IAA) in various food commodities found that 63% of the 133 samples tested exceeded the EU maximum residue limit of 0.1 mg kg⁻¹.[4] The study detected IAA in all analyzed food commodities except for malt powders and tomatoes, highlighting its widespread natural occurrence.[4] The research encompassed crops grown under conventional, organic, and strictly controlled conditions and found no significant difference in IAA levels among them.[4]

Food Commodity Presence of Free IAA Notes
Various Food Commodities (18 types)Detected in 16 out of 18 types63% of samples exceeded 0.1 mg kg⁻¹ EU MRL.[4]
Malt PowdersNot Detected[4]
TomatoesNot Detected[4]

Biosynthesis of Indole-3-Acetic Acid

Plants have evolved multiple pathways for IAA biosynthesis, providing robustness and flexibility to its production. These pathways can be broadly categorized as tryptophan-dependent and tryptophan-independent.[1][2]

Tryptophan-Dependent Pathways:

Four primary tryptophan-dependent pathways have been identified in plants and microorganisms:[1][3][5]

  • Indole-3-Pyruvic Acid (IPA) Pathway: This is considered the main pathway in many plants.[1] Tryptophan is first converted to indole-3-pyruvic acid by a tryptophan aminotransferase, followed by the conversion of IPA to indole-3-acetaldehyde by an IPA decarboxylase. Finally, indole-3-acetaldehyde is oxidized to IAA.

  • Indole-3-Acetamide (IAM) Pathway: In this pathway, tryptophan is converted to indole-3-acetamide by a tryptophan-2-monooxygenase. The IAM is then hydrolyzed by an amidase to produce IAA. This pathway is well-documented in plant-associated bacteria.[5]

  • Indole-3-Acetaldoxime (IAOx) Pathway: This pathway is prominent in species like Arabidopsis thaliana. Tryptophan is converted to indole-3-acetaldoxime by cytochrome P450 enzymes.[3][6] IAOx then serves as a key branch point, leading to the formation of indole-3-acetonitrile (IAN) or glucosinolates, with IAN being subsequently converted to IAA by nitrilases.[3][6]

  • Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to form tryptamine by a tryptophan decarboxylase. Tryptamine is then oxidized by an amine oxidase to indole-3-acetaldehyde, which is subsequently converted to IAA.[3]

Tryptophan-Independent Pathway:

Evidence also suggests the existence of a tryptophan-independent pathway for IAA biosynthesis, although the intermediates and enzymes are not as well-characterized as the tryptophan-dependent routes.[1][2]

IAA_Biosynthesis Tryptophan Tryptophan IPA Indole-3-Pyruvic Acid Tryptophan->IPA IPA Pathway IAOx Indole-3-Acetaldoxime Tryptophan->IAOx IAOx Pathway IAM Indole-3-Acetamide Tryptophan->IAM IAM Pathway TAM Tryptamine Tryptophan->TAM TAM Pathway IAAld Indole-3-Acetaldehyde IPA->IAAld IAN Indole-3-Acetonitrile IAOx->IAN IAA Indole-3-Acetic Acid IAM->IAA TAM->IAAld IAAld->IAA IAN->IAA Trp_Independent Tryptophan- Independent Pathway Trp_Independent->IAA

Figure 1: Simplified overview of the major IAA biosynthetic pathways in plants.

Physiological Roles and Signaling

IAA functions as a master regulator of plant growth and development, influencing a wide array of physiological processes:[2]

  • Cell Elongation and Division: IAA promotes cell elongation, a fundamental process for stem and root growth, and is also involved in stimulating cell division.[1][2]

  • Apical Dominance: The high concentration of IAA produced in the apical bud inhibits the growth of lateral buds, a phenomenon known as apical dominance.

  • Root Development: IAA is essential for the initiation of both primary and lateral roots.[2]

  • Tropisms: IAA mediates plant responses to environmental stimuli such as light (phototropism) and gravity (gravitropism).

  • Fruit Development and Senescence: IAA plays a role in fruit development and can delay senescence.

  • Stress Response: IAA signaling has been implicated in tolerance to various stresses, including heavy metal stress. For instance, exogenous application of IAA has been shown to alleviate cadmium stress in Cinnamomum camphora seedlings.[7]

The signaling pathway for IAA involves its perception by specific receptor proteins. At low concentrations, Aux/IAA proteins bind to Auxin Response Factors (ARFs), repressing the transcription of auxin-responsive genes. When IAA is present, it binds to its receptor, leading to the degradation of the Aux/IAA repressor proteins. This allows the ARFs to activate the transcription of genes that drive the various physiological responses.

IAA_Signaling cluster_low Low IAA cluster_high High IAA Aux_IAA_low Aux/IAA Repressor ARF_low ARF Aux_IAA_low->ARF_low Gene_low Auxin-Responsive Gene ARF_low->Gene_low Repression IAA IAA Receptor IAA Receptor IAA->Receptor Aux_IAA_high Aux/IAA Repressor Receptor->Aux_IAA_high Targets for Degradation Degradation Degradation Aux_IAA_high->Degradation ARF_high ARF Gene_high Auxin-Responsive Gene ARF_high->Gene_high Activation

Figure 2: A simplified model of the core IAA signaling pathway.

Experimental Protocols

The accurate quantification of IAA in plant tissues is crucial for understanding its physiological roles. A general workflow for the analysis of IAA involves extraction, purification, and detection.

1. Extraction

  • Objective: To extract IAA from plant tissue while minimizing degradation.

  • Protocol:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue into a fine powder.

    • Extract the powder with a suitable solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT), at a low temperature (e.g., -20°C or 4°C) for several hours to overnight with constant agitation.

    • Centrifuge the extract to pellet the solid debris.

    • Collect the supernatant for further purification.

2. Purification (Solid-Phase Extraction - SPE)

  • Objective: To remove interfering compounds from the crude extract.

  • Protocol:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and then with a weak solvent (e.g., 20% methanol) to remove highly polar impurities.

    • Elute the IAA from the cartridge using a stronger solvent, such as 80% methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

3. Quantification (LC-MS/MS)

  • Objective: To separate and quantify IAA with high sensitivity and specificity.

  • Protocol:

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol).

    • Inject an aliquot of the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

    • Separate the compounds on a C18 reversed-phase column using a gradient of acidified water and methanol or acetonitrile.

    • Detect and quantify IAA using the mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for enhanced specificity, by monitoring the transition of the precursor ion to a specific product ion.

    • Use an internal standard, such as ¹³C₆-IAA, added at the beginning of the extraction process to correct for sample losses during preparation and for matrix effects during analysis.

Experimental_Workflow Start Plant Tissue Collection (Flash Freeze) Homogenization Homogenization Start->Homogenization Extraction Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Purification Purification (e.g., Solid-Phase Extraction) Extraction->Purification Analysis Analysis (LC-MS/MS) Purification->Analysis Data Data Interpretation & Quantification Analysis->Data

Figure 3: General experimental workflow for IAA analysis in plant tissues.

References

Ethyl 3-Indoleacetate as a Precursor to Indole-3-Acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the most prevalent naturally occurring auxin in plants, is a molecule of significant interest beyond the botanical realm, demonstrating potential applications in pharmacology and drug development.[1] Its synthesis from readily available precursors is a critical aspect of its study and application. This technical guide provides an in-depth exploration of the synthesis of Indole-3-acetic acid from its ethyl ester precursor, Ethyl 3-indoleacetate. The document outlines a detailed experimental protocol for the conversion, presents quantitative data in a structured format, and delves into a relevant biological signaling pathway of IAA in a mammalian context, making it a valuable resource for researchers in drug development.

Chemical Synthesis: From Ester to Acid

The conversion of this compound to Indole-3-acetic acid is achieved through a base-catalyzed hydrolysis reaction, commonly known as saponification. This process involves the cleavage of the ester bond by a hydroxide ion, yielding the carboxylate salt of the acid, which is subsequently protonated in an acidic workup to provide the final carboxylic acid product.

A general reaction scheme is as follows:

Indole-3-acetic acid can be synthesized from the reaction of indole with glycolic acid in the presence of a base at 250 °C. [1] Another method involves the Fischer indole synthesis using glutamic acid and phenylhydrazine.[1] Furthermore, various synthetic routes have been developed since its initial synthesis from indole-3-acetonitrile.[1]

Experimental Protocol: Saponification of this compound

This protocol is a generalized procedure based on standard saponification reactions of esters. Researchers should optimize the conditions based on their specific laboratory settings and analytical monitoring.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated or 1M solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper (for solid product)

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.

  • Addition of Base: To the stirred solution, add a stoichiometric excess of sodium hydroxide or potassium hydroxide.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 2-4 hours.

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction of Impurities: Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material and other non-acidic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to a pH of 2-3. Indole-3-acetic acid will precipitate out of the solution as a solid.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with cold water to remove any remaining salts. Dry the purified Indole-3-acetic acid in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as water or an ethanol/water mixture.

Quantitative Data

The following table summarizes typical quantitative parameters for the saponification of an ester to a carboxylic acid. The exact values may vary depending on the specific experimental conditions.

ParameterValue/RangeNotes
Molar Ratio (Ester:Base) 1 : 1.5 - 3An excess of base is used to drive the reaction to completion.
Solvent System Ethanol/Water (e.g., 1:1 v/v)The alcohol helps to solubilize the ester, while water dissolves the base.
Reaction Temperature Reflux (approx. 80-100 °C)Heating accelerates the rate of hydrolysis.
Reaction Time 2 - 5 hoursMonitor by TLC for the disappearance of the starting material.
Acidification pH 2 - 3Ensures complete protonation of the carboxylate salt.
Typical Yield 85 - 95%Yields can be optimized by careful control of reaction conditions and workup.

Biological Significance in a Drug Development Context

While renowned as a plant hormone, Indole-3-acetic acid and its derivatives have shown intriguing biological activities in mammalian systems, opening avenues for therapeutic exploration.

IAA in Photodynamic Therapy and Oncology

IAA has been investigated as a photosensitizer in photodynamic therapy (PDT) for conditions like acne vulgaris and actinic keratosis.[2][3] In oncology, the combination of IAA with horseradish peroxidase (HRP) has been shown to generate cytotoxic species, suggesting a potential targeted cancer therapy approach.[4] The proposed mechanism involves the oxidative decarboxylation of IAA to form a reactive species, 3-methylene-2-oxindole, which can induce cell death.[4]

Signaling Pathway: The AKT Pathway

Recent studies have elucidated the protective effect of IAA in human dental pulp stem cells against oxidative stress, mediated through the AKT signaling pathway .[5] The activation of this pathway by IAA leads to the upregulation of downstream targets that mitigate cellular damage.

The proposed signaling cascade is as follows:

AKT_Pathway IAA Indole-3-acetic Acid (IAA) Receptor Cell Surface Receptor IAA->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Recruits & Activates AKT AKT AKT->pAKT Nrf2 Nrf2 pAKT->Nrf2 Activates ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces Expression Cell_Survival Cell Survival & Protection HO1->Cell_Survival Promotes

Caption: IAA-mediated activation of the AKT signaling pathway.

Experimental Workflow for Biological Activity Assessment

To evaluate the biological effects of synthesized Indole-3-acetic acid, a systematic experimental workflow is essential. This workflow typically involves cell culture, treatment, and various assays to measure specific biological endpoints.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Biological Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Mammalian Cell Line) IAA_Prep 2. Preparation of IAA Stock Solution Cell_Seeding 3. Cell Seeding in Multi-well Plates IAA_Prep->Cell_Seeding Treatment 4. Treatment with Varying Concentrations of IAA Cell_Seeding->Treatment Viability_Assay 5a. Cell Viability Assay (e.g., MTT, AlamarBlue) Treatment->Viability_Assay Apoptosis_Assay 5b. Apoptosis Assay (e.g., Flow Cytometry with Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot 5c. Western Blot Analysis (e.g., for p-AKT, Nrf2, HO-1) Treatment->Western_Blot Gene_Expression 5d. Gene Expression Analysis (e.g., qRT-PCR) Treatment->Gene_Expression Data_Collection 6. Data Collection Viability_Assay->Data_Collection Apoptosis_Assay->Data_Collection Western_Blot->Data_Collection Gene_Expression->Data_Collection Statistical_Analysis 7. Statistical Analysis Data_Collection->Statistical_Analysis Conclusion 8. Conclusion & Interpretation Statistical_Analysis->Conclusion

Caption: A generalized workflow for assessing the biological activity of IAA.

Conclusion

The conversion of this compound to Indole-3-acetic acid via saponification is a straightforward and efficient synthetic route. The resulting IAA, a molecule with established roles in plant biology, exhibits promising and diverse activities in mammalian systems. The exploration of its signaling pathways, such as the AKT pathway, and its potential therapeutic applications, underscores the importance of continued research into this versatile indole derivative. This guide provides a foundational framework for the synthesis, purification, and biological evaluation of Indole-3-acetic acid, catering to the needs of researchers and professionals in the field of drug development.

References

Spectroscopic Profile of Ethyl 3-Indoleacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 3-indoleacetate, a significant compound in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The structural elucidation of this compound is corroborated by a combination of spectroscopic techniques. The data presented in the following tables provide a comprehensive spectral signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The ¹H NMR spectrum reveals the chemical environment and connectivity of the protons, while the ¹³C NMR spectrum identifies the different carbon atoms in the molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~8.10br s1H-N-H (Indole)
~7.65d1H~7.9Ar-H
~7.35d1H~8.1Ar-H
~7.20t1H~7.6Ar-H
~7.12t1H~7.5Ar-H
~7.05s1H-Ar-H (C2-H)
4.15q2H7.1-O-CH₂-CH₃
3.68s2H--CH₂-COO-
1.25t3H7.1-O-CH₂-CH₃

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and br s (broad singlet).

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
172.5C=O
136.2C-7a
127.5C-3a
123.5C-2
122.1C-5
119.7C-6
118.8C-4
111.2C-7
108.2C-3
60.8-O-CH₂-
31.5-CH₂-COO-
14.3-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the presence of its key functional groups. The characteristic absorption bands are indicative of the N-H bond of the indole ring, the C=O bond of the ester, and the aromatic C-H and C=C bonds.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400StrongN-H Stretch (Indole)
~3050MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1730StrongC=O Stretch (Ester)
~1620, ~1460MediumC=C Stretch (Aromatic Ring)
~1200, ~1030StrongC-O Stretch (Ester)
~740StrongC-H Bend (Ortho-disubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum typically shows the molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative IntensityProposed Fragment Ion
203Moderate[M]⁺ (Molecular Ion)
130High[M - COOC₂H₅]⁺ (Loss of ethyl carboxylate radical)
103Low[C₈H₇]⁺ (Indole ring fragment)
77Low[C₆H₅]⁺ (Phenyl fragment)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum and identify the multiplicities and coupling constants.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing : Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Data Processing : Detect the ions and generate a mass spectrum. Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Interpretation cluster_structure Structure Elucidation Sample This compound (Unknown Sample) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data Provides IR_Data Functional Group Identification IR->IR_Data Provides MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Provides Structure Final Structure NMR_Data->Structure Combined to determine IR_Data->Structure Combined to determine MS_Data->Structure Combined to determine

An In-depth Technical Guide to the Discovery and History of Ethyl 3-Indoleacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to Ethyl 3-indoleacetate. It includes detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways.

Introduction and Historical Context

This compound, an ethyl ester of the pivotal plant hormone Indole-3-acetic acid (IAA), has a history deeply intertwined with the discovery and study of auxins. Its significance arises primarily from its role as a key intermediate in the chemical synthesis of IAA and as a versatile building block in organic synthesis for the development of pharmaceuticals and agrochemicals.[1][2] The exploration of indole compounds and their derivatives was significantly spurred by the groundbreaking work of Emil Fischer and Friedrich Jourdan in 1883 on the Fischer indole synthesis, a versatile method for creating the indole ring structure.[3][4][5]

The early 20th century witnessed a burgeoning interest in plant growth substances, leading to the identification of IAA as the primary natural auxin.[6] This discovery created a demand for synthetic routes to IAA for research and agricultural applications. While a specific date for the first synthesis of this compound is not prominently documented, its preparation is a logical and early step in the chemical manipulation of IAA. The work of chemists like Robert Pokorny in 1941, who published on the synthesis of various phenoxyacetic acids with auxin-like activity, highlights the active research environment in which synthetic plant growth regulators and their precursors, such as this compound, were being explored.[6][7]

This compound's utility extends beyond being a simple precursor. The indole moiety is a privileged structure in medicinal chemistry, and the ethyl ester functionality of this compound allows for a wide range of chemical modifications, including hydrolysis, amidation, and reduction, making it a valuable starting material for the synthesis of complex bioactive molecules.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₃NO₂[8]
Molecular Weight 203.24 g/mol [8]
Appearance White to light yellow crystalline powder[1]
Melting Point 44-46 °C[9]
Boiling Point 164-166 °C at 1 mmHg[9]
Solubility Soluble in ethanol, ether, and acetone; insoluble in water.[6]
CAS Number 778-82-5[8]

Key Experimental Protocols

This section details established methods for the synthesis of this compound.

The Fischer indole synthesis is a classic and versatile method for preparing indoles and their derivatives.[3][4][5] A general procedure adaptable for the synthesis of this compound is as follows:

Materials:

  • Phenylhydrazine

  • Ethyl levulinate (ethyl 4-oxopentanoate)

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., polyphosphoric acid)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine and a molar equivalent of ethyl levulinate in absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography.

A straightforward method for the synthesis of this compound is the direct esterification of Indole-3-acetic acid.[10]

Materials:

  • Indole-3-acetic acid (IAA)

  • Absolute ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Dissolve Indole-3-acetic acid in a large excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.

  • After cooling, pour the reaction mixture into a large volume of water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

This method provides a direct route to this compound from indole.[11][12]

Materials:

  • Indole

  • Ethyl diazoacetate

  • A suitable catalyst (e.g., a rhodium(II) complex)

  • An inert solvent (e.g., dichloromethane)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve indole in the chosen solvent.

  • Add the catalyst to the solution.

  • Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at a controlled temperature (often room temperature or slightly below).

  • Stir the reaction mixture until the starting materials are consumed, as monitored by TLC.

  • Upon completion, the reaction mixture is typically concentrated, and the crude product is purified by column chromatography to yield this compound.

Analytical Methodologies

The analysis of this compound has evolved with analytical technology.

  • Thin-Layer Chromatography (TLC): Historically and currently, TLC is a rapid and convenient method for monitoring the progress of synthesis reactions and for preliminary purity assessment.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.[9][14] Derivatization is often not necessary for the ethyl ester, making analysis straightforward.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for the purification and quantification of this compound, often in the context of analyzing reaction mixtures or biological samples.

Biological Role and Applications

The primary biological significance of this compound is its role as a synthetic precursor to Indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants.[6] Exogenously applied this compound can be hydrolyzed in plant tissues to release free IAA, thereby exerting auxin-like effects on plant growth and development, such as promoting cell elongation and root initiation.[15][16] The ester form may facilitate uptake and transport within the plant before being converted to the active hormone.[15]

Beyond its role in plant physiology, this compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The indole scaffold is present in many natural products and synthetic drugs.[2]

Visualizations

Synthesis_of_Ethyl_3_Indoleacetate cluster_fischer Fischer Indole Synthesis cluster_esterification Esterification cluster_diazo From Indole and Ethyl Diazoacetate Phenylhydrazine Phenylhydrazine Fischer_Intermediate Hydrazone Intermediate Phenylhydrazine->Fischer_Intermediate Ethyl levulinate Ethyl levulinate Ethyl levulinate->Fischer_Intermediate This compound This compound Fischer_Intermediate->this compound Acid catalyst, Heat Indole-3-acetic acid Indole-3-acetic acid Indole-3-acetic acid->this compound H₂SO₄, Heat Ethanol Ethanol Indole Indole Indole->this compound Rh(II) catalyst Ethyl diazoacetate Ethyl diazoacetate

Caption: Major synthetic routes to this compound.

IAA_Signaling_Pathway This compound This compound IAA Indole-3-acetic acid (IAA) This compound->IAA Hydrolysis (in vivo) TIR1/AFB TIR1/AFB Receptor IAA->TIR1/AFB Binds to Aux/IAA Aux/IAA Repressor TIR1/AFB->Aux/IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux/IAA->ARF Inhibits Auxin Response Genes Auxin Response Genes ARF->Auxin Response Genes Activates transcription of Cellular Response Cell Elongation, Gene Expression Auxin Response Genes->Cellular Response

Caption: In vivo conversion of this compound to IAA and the core auxin signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification and Analysis Reactants Indole-3-acetic acid + Ethanol (or other starting materials) Reaction Reflux with Acid Catalyst Reactants->Reaction Quenching Pour into Water Reaction->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Concentration Solvent Evaporation Drying->Concentration Purification Vacuum Distillation or Column Chromatography Concentration->Purification Analysis TLC, GC-MS Purification->Analysis Pure this compound Pure this compound Purification->Pure this compound

Caption: A general experimental workflow for the synthesis and purification of this compound.

References

The Microbial Metabolism of Ethyl 3-Indoleacetate: A Derivative of the Central Signaling Molecule Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the role of ethyl 3-indoleacetate and its parent compound, indole-3-acetic acid (IAA), in microbial metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the intricate signaling and metabolic networks governed by this class of molecules. While direct research on this compound in microbial systems is limited, its metabolic fate is intrinsically linked to the well-documented pathways of IAA, a pivotal molecule in microbial physiology and plant-microbe interactions.

Introduction: The Centrality of Indole-3-Acetic Acid (IAA) in Microbial Worlds

Indole-3-acetic acid (IAA) is a ubiquitous signaling molecule, most famously known as the primary auxin in plants, where it regulates a vast array of developmental processes.[1][2] However, the ability to synthesize and degrade IAA is also widespread among bacteria and fungi that interact with plants, ranging from pathogens to beneficial symbionts.[1][3][4] In the microbial realm, IAA is not just a tool for manipulating host plants; it also acts as a signaling molecule that can directly affect microbial physiology.[3][4] This guide will delve into the known microbial biosynthesis and degradation pathways of IAA, its physiological effects on microorganisms, and extrapolate the likely role of its ethyl ester, this compound.

Microbial Biosynthesis of Indole-3-Acetic Acid (IAA)

Microorganisms have evolved multiple pathways to synthesize IAA, which can be broadly categorized into tryptophan-dependent and tryptophan-independent pathways.[1] The tryptophan-dependent pathways are more common and extensively studied.

Tryptophan-Dependent Pathways

There are at least five identified tryptophan-dependent pathways for IAA biosynthesis in microbes, named after their key intermediates:

  • Indole-3-Pyruvic Acid (IPA) Pathway: This is one of the most common pathways in bacteria.[1][5] Tryptophan is first converted to indole-3-pyruvic acid by an aminotransferase, then to indole-3-acetaldehyde by a decarboxylase, and finally to IAA by an aldehyde dehydrogenase.[1]

  • Indole-3-Acetamide (IAM) Pathway: In this pathway, tryptophan is converted to indole-3-acetamide by tryptophan monooxygenase, which is then hydrolyzed to IAA by an IAM hydrolase.[1][5] This pathway is found in both phytopathogenic and plant-beneficial bacteria.

  • Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to tryptamine, which is then oxidized to indole-3-acetaldehyde and subsequently to IAA.[6]

  • Indole-3-Acetonitrile (IAN) Pathway: Tryptophan is converted to indole-3-acetonitrile, which is then hydrolyzed to IAA. This pathway is utilized by some bacteria and fungi.[6]

  • Tryptophan Side-Chain Oxidase (TSO) Pathway: This pathway involves the direct conversion of tryptophan to indole-3-acetaldehyde by a side-chain oxidase, which is then oxidized to IAA. It has been reported in some Pseudomonas species.[1]

IAA_Biosynthesis_Pathways cluster_IPA Indole-3-Pyruvic Acid (IPA) Pathway cluster_IAM Indole-3-Acetamide (IAM) Pathway cluster_TAM Tryptamine (TAM) Pathway cluster_IAN Indole-3-Acetonitrile (IAN) Pathway Tryptophan Tryptophan IPyA Indole-3-Pyruvic Acid Tryptophan->IPyA Tryptophan aminotransferase IAM Indole-3-Acetamide Tryptophan->IAM Tryptophan monooxygenase TAM Tryptamine Tryptophan->TAM Tryptophan decarboxylase IAN Indole-3-Acetonitrile Tryptophan->IAN Multiple steps IAA IAA IAAld Indole-3-Acetaldehyde IPyA->IAAld IPyA decarboxylase IAAld->IAA Aldehyde dehydrogenase IAM->IAA IAM hydrolase IAAld_TAM Indole-3-Acetaldehyde TAM->IAAld_TAM Amine oxidase IAAld_TAM->IAA Aldehyde dehydrogenase IAN->IAA Nitrilase

Figure 1: Major tryptophan-dependent IAA biosynthesis pathways in microorganisms.

The Role of this compound

Direct microbial synthesis of this compound has not been extensively documented. It is more likely that this compound is encountered by microbes as a synthetic analog of IAA or as a derivative from environmental sources. In the context of microbial metabolism, this compound would most plausibly be processed through enzymatic hydrolysis to yield indole-3-acetic acid (IAA) and ethanol. This hydrolysis would likely be catalyzed by non-specific esterases present in a wide range of microorganisms.

Once hydrolyzed to IAA, the molecule would then enter the well-established IAA metabolic and signaling networks. Therefore, the biological role of this compound in microbial systems is likely indirect, serving as a pro-drug or precursor to the active molecule, IAA.

Microbial Degradation of Indole-3-Acetic Acid (IAA)

Many soil and plant-associated microbes have the ability to degrade IAA, using it as a source of carbon and energy.[7] This process is crucial for maintaining hormonal balance in the plant rhizosphere. The primary characterized pathway for aerobic degradation of IAA involves a set of genes often referred to as the iac cluster.

The degradation of IAA typically proceeds through intermediates such as 2-oxindole-3-acetic acid or catechol, which is then further metabolized via ring cleavage. For instance, in Paraburkholderia phytofirmans PsJN, IAA degradation proceeds through catechol, which is then subject to ortho-ring cleavage.[8] Some strains of Acinetobacter can consume IAA completely within 12 hours when it is provided as the sole carbon source.

IAA_Degradation_Pathway IAA Indole-3-Acetic Acid Intermediate1 2-Hydroxyindole-3-acetic acid IAA->Intermediate1 iacA Intermediate2 2,3-Dihydroxyindole-3-acetic acid Intermediate1->Intermediate2 iacB Catechol Catechol Intermediate2->Catechol iacC, iacD Central_Metabolism Central Metabolism (TCA Cycle) Catechol->Central_Metabolism ortho-ring cleavage

Figure 2: A simplified representation of the IAA degradation pathway via the iac gene cluster.

Physiological Effects of IAA on Microbes

Beyond its role in plant-microbe interactions, IAA has direct physiological effects on microorganisms.

  • Stress Tolerance: In Escherichia coli and Bradyrhizobium japonicum, treatment with IAA has been shown to increase tolerance to various stresses, including heat, cold, osmotic, and oxidative stress.[9][10] This is often accompanied by an increase in the production of protective molecules like exopolysaccharides (EPS) and chaperones.[9][10]

  • Gene Expression: IAA can significantly alter gene expression in bacteria. In E. coli, it has been shown to regulate genes involved in the tricarboxylic acid (TCA) cycle and amino acid biosynthesis. In B. japonicum, approximately 15% of the genome showed differential expression after IAA treatment.[10]

  • Biofilm Formation: IAA can stimulate biofilm formation in some bacteria, which is a key aspect of colonization and persistence in various environments.[9][10]

  • Signaling Molecule: There is growing evidence that IAA can act as a signaling molecule in bacterial communication, potentially influencing quorum sensing circuits.[3][11]

Quantitative Data on IAA Metabolism

The production and degradation rates of IAA by microbes can vary significantly depending on the species, strain, and environmental conditions.

MicroorganismIAA Production (µg/mL)ConditionsReference
Enterobacter sp.> 100L-tryptophan supplemented medium--INVALID-LINK--
Astraeus odoratus54.56 ± 2.21L-tryptophan supplemented medium, 30 days--INVALID-LINK--
Pisolithus orientalis42.27 ± 3.18L-tryptophan supplemented medium, 30 days--INVALID-LINK--
MicroorganismIAA Degradation RateConditionsReference
Acinetobacter sp.Complete consumption within 12 hoursM9 minimal medium with IAA as sole carbon source--INVALID-LINK--
Paraburkholderia phytofirmans PsJNµmax = 0.12 ± 0.01 h⁻¹ (5 mM IAA)Minimal medium with IAA as sole carbon source--INVALID-LINK--

Experimental Protocols

Quantification of IAA using the Salkowski Method

This colorimetric assay is a widely used method for the detection and quantification of IAA.

  • Culture Preparation: Grow the microbial strain in a suitable broth medium supplemented with L-tryptophan (e.g., 0.1%). Incubate under appropriate conditions (e.g., 30°C with shaking for 72 hours).[12]

  • Supernatant Collection: Centrifuge the culture to pellet the cells and collect the supernatant.[12]

  • Salkowski Reagent: Prepare the Salkowski reagent (e.g., 0.5 M FeCl₃ in 35% perchloric acid).

  • Reaction: Mix the supernatant with the Salkowski reagent (e.g., in a 1:4 ratio of supernatant to reagent).[13]

  • Incubation: Incubate the mixture in the dark for 30 minutes to allow for color development (a pink to red color indicates the presence of indoles).[13]

  • Measurement: Measure the absorbance at 530-535 nm using a spectrophotometer.[12][13]

  • Quantification: Determine the concentration of IAA by comparing the absorbance to a standard curve prepared with known concentrations of IAA.[12]

Extraction and LC-MS/MS Analysis of IAA

For more precise and accurate quantification, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

  • Extraction:

    • Acidify the cell-free supernatant to a pH of 2.5-3.0 with HCl.[12]

    • Extract the IAA from the acidified supernatant using an equal volume of ethyl acetate. Shake vigorously.[6][12]

    • Collect the ethyl acetate phase, which contains the IAA.

    • Evaporate the ethyl acetate to dryness under vacuum.[6]

    • Resuspend the dried extract in a suitable solvent, such as methanol, for analysis.[6]

  • LC-MS/MS Analysis:

    • Inject the resuspended sample into an LC-MS/MS system.

    • Separate the compounds using a suitable C18 column.

    • Detect and quantify IAA based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental_Workflow cluster_Salkowski Salkowski Method cluster_LCMS LC-MS/MS Analysis Start Microbial Culture (with Tryptophan) Centrifuge Centrifugation Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Salk_reagent Add Salkowski Reagent Supernatant->Salk_reagent Acidify Acidify Supernatant (pH 2.5-3.0) Supernatant->Acidify Incubate Incubate in Dark Salk_reagent->Incubate Spectro Measure Absorbance (530-535 nm) Incubate->Spectro Extract Extract with Ethyl Acetate Acidify->Extract Evaporate Evaporate Solvent Extract->Evaporate Resuspend Resuspend in Methanol Evaporate->Resuspend LCMS_run LC-MS/MS Analysis Resuspend->LCMS_run

Figure 3: General experimental workflow for the analysis of IAA from microbial cultures.

Conclusion and Future Directions

This compound is a molecule whose significance in microbial metabolism is likely realized through its conversion to indole-3-acetic acid. As such, the extensive body of research on IAA provides a solid framework for understanding the potential roles and metabolic fate of its ethyl ester. IAA stands as a critical signaling molecule that not only mediates complex interactions between microbes and their plant hosts but also plays a direct role in regulating microbial physiology, including stress responses and community behaviors.

Future research should aim to directly investigate the microbial metabolism of this compound to confirm the hypothesized hydrolysis to IAA and to explore the possibility of other, as-yet-undiscovered metabolic pathways. Understanding the substrate specificity of the esterases involved would be a key step in this process. Furthermore, exploring the prevalence of this compound in natural environments could shed light on its ecological relevance. For drug development professionals, the potential for this compound to act as a targeted pro-drug, delivering the bioactive IAA to specific microbial niches, warrants further investigation.

References

Unveiling the Structural Landscape of Ethyl 3-Indoleacetate: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-indoleacetate, an ester derivative of the prominent plant hormone indole-3-acetic acid (IAA), is a molecule of significant interest in various scientific domains, including medicinal chemistry and drug development. Its structural characteristics, conformational flexibility, and electronic properties are pivotal to its biological activity and potential therapeutic applications. Theoretical and computational studies provide a powerful lens through which to explore these molecular features at a granular level, offering insights that complement experimental investigations. This technical guide delves into the theoretical examination of the this compound structure, summarizing key computational methodologies and presenting structural data derived from analogous compounds in the absence of direct theoretical studies on the title molecule.

Molecular Structure and Properties

This compound (C12H13NO2) is composed of an indole ring system linked to an ethyl acetate group at the C3 position.[1][2] The indole moiety, a bicyclic aromatic heterocycle, is a common scaffold in numerous biologically active compounds. The ethyl ester group introduces additional conformational flexibility and influences the molecule's polarity and reactivity.[3]

Table 1: General Molecular Properties of this compound

PropertyValueReference
Molecular FormulaC12H13NO2[1][2]
Molecular Weight203.24 g/mol [1]
IUPAC Nameethyl 2-(1H-indol-3-yl)acetate[1]
CAS Number778-82-5[2]

Theoretical Methodologies for Structural Analysis

The theoretical investigation of molecular structures like this compound primarily relies on quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and reliable method.[4] DFT calculations can predict a molecule's geometry, electronic structure, and vibrational frequencies with high accuracy.[4]

Key Computational Experiments

A typical theoretical workflow for analyzing the structure of this compound would involve the following key experiments:

  • Conformational Analysis: This initial step aims to identify the most stable three-dimensional arrangement of the atoms in the molecule (i.e., the global minimum on the potential energy surface). This is crucial as the conformation of a molecule often dictates its biological activity. Due to the rotatable bonds in the ethyl acetate side chain, this compound can exist in multiple conformations. A systematic conformational search can be performed using molecular mechanics methods, followed by geometry optimization of the low-energy conformers using DFT.[5]

  • Geometry Optimization: Once potential conformers are identified, their geometries are optimized to find the lowest energy structure. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a stable state of the molecule. A popular and effective DFT functional for this purpose is B3LYP, often paired with a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost.[4]

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is typically performed. This serves two main purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

The following diagram illustrates a logical workflow for the theoretical study of this compound's structure.

Theoretical_Workflow cluster_input Input cluster_computation Computational Analysis cluster_output Output & Analysis start Initial Structure of this compound conf_search Conformational Search (Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT: e.g., B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc stable_conf Stable Conformer(s) geom_opt->stable_conf spectra Predicted IR/Raman Spectra freq_calc->spectra structural_data Quantitative Structural Data (Bond Lengths, Angles) stable_conf->structural_data

Figure 1: A logical workflow for the theoretical analysis of this compound structure.

Predicted Structural Parameters

Table 2: Predicted Geometrical Parameters for the Stable Conformer of this compound (Illustrative)

ParameterBond/AnglePredicted Value
Indole Ring
Bond LengthC2-C3~1.38 Å
N1-C2~1.37 Å
C8-N1~1.39 Å
Bond AngleC2-N1-C8~108°
N1-C2-C3~110°
Side Chain
Bond LengthC3-C10~1.51 Å
C10-C11~1.52 Å
C11=O12~1.21 Å
C11-O13~1.35 Å
O13-C14~1.45 Å
Bond AngleC3-C10-C11~112°
C10-C11=O12~125°
C10-C11-O13~110°
Dihedral AngleC2-C3-C10-C11Varies with conformation

Note: These values are illustrative and are based on theoretical calculations of structurally related molecules. The actual values for this compound may vary.

Conformational Preferences

The conformational landscape of this compound is expected to be influenced by the rotation around the C3-C10 and C10-C11 single bonds. Studies on the related molecule, 3-indoleacetamide, have shown a remarkable conformational rigidity, with a single stable conformer being identified.[5] This rigidity was attributed to intramolecular hydrogen bonding. In the case of this compound, while lacking the amide proton for a similar hydrogen bond, the orientation of the ethyl ester group relative to the indole ring will be a key determinant of its conformational preference. The lowest energy conformer is likely to be one that minimizes steric hindrance between the side chain and the indole ring.

Potential Signaling Pathway Interactions

The structural and electronic features of this compound, elucidated through theoretical studies, are critical for understanding its potential interactions with biological targets. As an analog of the auxin IAA, it is plausible that this compound could interact with auxin signaling pathway components. The following diagram illustrates a hypothetical signaling pathway where a molecule like this compound might act as a ligand.

Signaling_Pathway cluster_receptor Receptor Binding cluster_downstream Downstream Signaling ligand This compound (Ligand) receptor Target Receptor (e.g., Auxin Binding Protein) ligand->receptor Binding transduction Signal Transduction Cascade receptor->transduction Activation response Cellular Response transduction->response Modulation

Figure 2: A generalized signaling pathway potentially involving this compound.

Theoretical studies can play a crucial role in predicting the binding affinity of this compound to such receptors through molecular docking simulations, which rely on the accurate determination of the ligand's and receptor's three-dimensional structures.

Conclusion

Theoretical studies, particularly those employing DFT, provide an indispensable framework for understanding the structural and electronic properties of this compound. While direct computational data for this specific molecule is sparse, a robust methodological framework exists, and valuable insights can be gleaned from studies on analogous compounds. The detailed structural information obtained from these theoretical approaches is fundamental for rational drug design and for elucidating the molecular mechanisms underlying the biological activity of this and related indole derivatives. Future computational investigations focused specifically on this compound are warranted to further refine our understanding of its conformational landscape and interaction profiles.

References

Methodological & Application

Application Notes and Protocols: Ethyl 3-Indoleacetate in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-indoleacetate is an ester derivative of the primary plant hormone auxin, indole-3-acetic acid (IAA). In plant tissue culture, the precise control of phytohormone concentrations is critical for directing cellular development, including callus induction, shoot regeneration, and root formation. Due to the inherent instability of IAA in culture media when exposed to light and heat, its esterified forms, such as this compound, are explored as more stable, slow-release sources of active auxin. This document provides detailed protocols and application notes for the utilization of this compound in plant tissue culture, drawing upon established principles of auxin physiology and tissue culture methodologies. While direct comparative data for this compound is limited, the provided protocols for other auxins offer a robust framework for empirical optimization.

Principle of Action

This compound is presumed to be biologically inactive in its ester form. Upon introduction into plant tissue culture media and subsequent uptake by plant cells, it is hypothesized to be hydrolyzed by endogenous esterases. This enzymatic cleavage releases free indole-3-acetic acid (IAA), the biologically active auxin, at a sustained rate. This slow-release mechanism can potentially provide a more stable and prolonged auxin signal to the cultured tissues, which may be advantageous for certain developmental processes compared to the direct application of free IAA.

Data Presentation: Comparative Effects of Auxins on Callus Induction and Shoot Regeneration

The following tables summarize the effects of commonly used auxins—indole-3-acetic acid (IAA), α-naphthaleneacetic acid (NAA), and 2,4-dichlorophenoxyacetic acid (2,4-D)—on callus induction and shoot regeneration in model plant systems. This data serves as a reference for designing experiments with this compound, for which specific quantitative data is not widely available.

Table 1: Effect of Different Auxins on Callus Induction in Tobacco (Nicotiana tabacum) Leaf Explants

Auxin TypeConcentration (mg/L)Cytokinin (BAP, mg/L)Callus Induction Frequency (%)Callus MorphologyReference
NAA1.00.2HighFriable, light green[1]
NAA2.00.2HighFriable, light green[1]
NAA3.00.2HighFriable, light green[1]
2,4-D0.50.25HighCompact, nodular[2]
2,4-D2.01.0HighCompact, nodular[2]
IAA3.02.0HighFriable, light yellow[3]

BAP: 6-Benzylaminopurine

Table 2: Effect of Auxin and Cytokinin Combinations on Shoot Regeneration from Callus in Tobacco (Nicotiana tabacum)

Auxin (NAA, mg/L)Cytokinin (BAP, mg/L)Mean Number of Shoots per ExplantReference
0.11.03.8[4]
1.01.05.2[4]
0.22.0High[1]

BAP: 6-Benzylaminopurine

Table 3: Effect of Different Auxins on Somatic Embryogenesis in Carrot (Daucus carota)

Auxin TypeConcentration (µM)ResponseReference
2,4-D4.52High callus proliferation and embryogenic callus induction[5]
2,4-D9.04Formation of globular-shaped embryos[6]
IAA5.0Increased callus chlorophyll content[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Ethanol (95-100%) or Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Sterile filter sterilization unit (0.22 µm pore size)

  • Sterile storage bottles (amber or wrapped in foil)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). For 100 mL of a 1 mg/mL stock solution, weigh 100 mg of the powder.

  • Dissolving: In a sterile volumetric flask, add a small volume of a suitable solvent (e.g., 2-5 mL of 95% ethanol or DMSO) to the weighed powder. This compound is sparingly soluble in water but readily soluble in organic solvents.

  • Solubilization: Gently swirl or use a sterile magnetic stirrer to completely dissolve the powder.

  • Dilution: Once the powder is fully dissolved, slowly add sterile distilled water to the flask while stirring to reach the final desired volume (e.g., 100 mL).

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected storage bottle.

  • Storage: Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C for up to a month.

Protocol 2: Model Protocol for Callus Induction using this compound

Objective: To determine the optimal concentration of this compound for callus induction from leaf explants of a model plant (e.g., Tobacco, Nicotiana tabacum).

Materials:

  • Young, healthy leaves from in vitro-grown sterile plantlets

  • Murashige and Skoog (MS) basal medium including vitamins

  • Sucrose

  • Plant agar or other gelling agent

  • This compound stock solution (1 mg/mL)

  • Cytokinin stock solution (e.g., 6-Benzylaminopurine (BAP), 1 mg/mL)

  • Sterile petri dishes

  • Sterile forceps and scalpels

  • pH meter

  • Autoclave

  • Laminar flow hood

Procedure:

  • Media Preparation:

    • Prepare MS basal medium according to the manufacturer's instructions.

    • Add sucrose to a final concentration of 30 g/L.

    • Add a fixed concentration of a cytokinin (e.g., 0.2 mg/L BAP).

    • Divide the medium into aliquots for different treatments.

    • Add varying concentrations of this compound to each aliquot (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). Include a control with no auxin and a control with a standard auxin like IAA or NAA at an optimal concentration.

    • Adjust the pH of the media to 5.7-5.8.

    • Add the gelling agent (e.g., 8 g/L agar) and heat to dissolve.

    • Autoclave the media at 121°C for 15-20 minutes.

    • Pour the sterile media into petri dishes in a laminar flow hood.

  • Explant Preparation:

    • Under sterile conditions, excise young leaves from the source plant.

    • Cut the leaves into small segments (e.g., 1 cm x 1 cm).

  • Inoculation:

    • Place the leaf explants onto the surface of the prepared culture media, ensuring good contact.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection and Analysis:

    • After 4-6 weeks, record the percentage of explants forming callus.

    • Measure the fresh weight and/or diameter of the callus.

    • Describe the morphology of the callus (e.g., color, texture).

    • Statistically analyze the data to determine the optimal concentration of this compound for callus induction.

Protocol 3: Model Protocol for Shoot Regeneration from Callus

Objective: To induce shoot formation from callus previously initiated with this compound.

Materials:

  • Well-developed callus from Protocol 2

  • MS basal medium

  • Sucrose

  • Plant agar

  • This compound stock solution (1 mg/mL)

  • Cytokinin stock solution (e.g., BAP, 1 mg/mL)

  • Sterile culture vessels (e.g., jars or Magenta boxes)

Procedure:

  • Media Preparation:

    • Prepare MS medium as described in Protocol 2.

    • For shoot regeneration, a higher cytokinin-to-auxin ratio is generally required. Prepare media with a higher concentration of cytokinin (e.g., 1.0-2.0 mg/L BAP) and a lower concentration of this compound (e.g., 0.1-0.5 mg/L).

    • Adjust pH, add gelling agent, autoclave, and dispense into sterile culture vessels.

  • Subculture:

    • Under sterile conditions, transfer pieces of healthy callus (approximately 0.5-1.0 cm in diameter) to the shoot regeneration medium.

  • Incubation:

    • Incubate the cultures under the same conditions as for callus induction.

  • Data Collection and Analysis:

    • After 4-8 weeks, record the percentage of callus explants regenerating shoots.

    • Count the number of shoots per callus explant.

    • Measure the length of the regenerated shoots.

    • Statistically analyze the data to determine the optimal hormone combination for shoot regeneration.

Visualizations

Auxin_Signaling_Pathway cluster_0 cluster_1 cluster_2 Auxin Auxin (IAA) TIR1_AFB TIR1/AFB (F-box protein) Auxin->TIR1_AFB binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses AuxRE Auxin Response Element (AuxRE) in DNA ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates

Caption: Canonical auxin signaling pathway.

Experimental_Workflow start Start: Select Plant Material (e.g., sterile leaf explants) media_prep Prepare Callus Induction Medium (CIM) with varying concentrations of This compound start->media_prep inoculation Inoculate Explants on CIM media_prep->inoculation incubation_callus Incubate for 4-6 weeks inoculation->incubation_callus data_callus Collect Data on Callus Induction (%, weight, morphology) incubation_callus->data_callus subculture Subculture Callus to Shoot Induction Medium (SIM) data_callus->subculture incubation_shoot Incubate for 4-8 weeks subculture->incubation_shoot data_shoot Collect Data on Shoot Regeneration (# shoots, length) incubation_shoot->data_shoot rooting Transfer Shoots to Rooting Medium data_shoot->rooting acclimatization Acclimatize Plantlets rooting->acclimatization end End: Regenerated Plant acclimatization->end

Caption: Experimental workflow for testing this compound.

Discussion and Troubleshooting

  • Concentration Optimization: The optimal concentration of this compound will be species- and even genotype-dependent. A wide range of concentrations should be tested initially to determine the optimal window for the desired response.

  • Solvent Effects: When using organic solvents like ethanol or DMSO to dissolve this compound, ensure that the final concentration of the solvent in the medium is not phytotoxic. Typically, the solvent concentration should be kept below 0.1%.

  • Stability: While this compound is expected to be more stable than IAA, prolonged exposure to high light and temperature may still lead to degradation. It is advisable to store stock solutions in the dark and at low temperatures.

  • Hydrolysis Rate: The rate of hydrolysis of this compound to free IAA in planta is a critical factor that is currently not well-characterized. This rate may vary between different plant species and tissues, influencing the effective concentration of active auxin.

  • Comparison with Other Auxins: To properly evaluate the efficacy of this compound, it is recommended to include parallel experiments with established auxins like IAA, NAA, and 2,4-D at their known optimal concentrations for the specific plant system.

Conclusion

This compound presents a promising alternative to free IAA in plant tissue culture due to its potential for increased stability and slow-release properties. The provided model protocols offer a solid foundation for researchers to systematically investigate its effects on callus induction, shoot regeneration, and other morphogenic responses. By carefully designing experiments and collecting quantitative data, the optimal conditions for the application of this compound can be determined for a wide range of plant species, contributing to advancements in plant biotechnology and propagation.

References

Application Notes and Protocols for Ethyl 3-Indoleacetate in Root Induction of Cuttings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl 3-indoleacetate for inducing adventitious root formation in plant cuttings. The protocols and data presented are synthesized from established principles of auxin physiology and application, with a focus on the unique properties of this compound as a slow-release auxin source.

Introduction

This compound is the ethyl ester of Indole-3-acetic acid (IAA), the primary naturally occurring auxin in plants. While not as commonly used as Indole-3-butyric acid (IBA) or Naphthaleneacetic acid (NAA), this compound serves as a pro-hormone, gradually hydrolyzing to release active IAA within the plant tissue. This slow-release mechanism can be advantageous for species sensitive to high initial auxin concentrations or for those that require a sustained auxin signal for root initiation and development.[1][2][3] The gradual release of IAA from this compound can help prevent the potential phytotoxicity associated with over-application of more potent, free auxins.

Mechanism of Action: Auxin Signaling Pathway

The induction of adventitious roots by auxins is a complex process involving a well-defined signaling cascade. This compound is believed to be hydrolyzed by endogenous plant esterases to release IAA.[3] The released IAA then initiates the signaling pathway.

The simplified auxin signaling pathway leading to adventitious root formation is as follows:

  • IAA Perception: Free IAA binds to the TRANSPORT INHIBITOR RESPONSE1/AUXIN RECEPTOR F-BOX (TIR1/AFB) co-receptor complex within the cell nucleus.

  • Degradation of Repressors: This binding event targets Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Activation of Transcription Factors: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs).

  • Gene Expression: These ARFs then bind to auxin-responsive elements in the promoters of target genes, activating the transcription of genes involved in cell division, differentiation, and ultimately, the formation of root primordia.

AuxinSignalingPathway cluster_extracellular Extracellular cluster_cell Plant Cell Ethyl_3_indoleacetate This compound Ethyl_3_indoleacetate_inside This compound Ethyl_3_indoleacetate->Ethyl_3_indoleacetate_inside Uptake IAA IAA (Active Auxin) Ethyl_3_indoleacetate_inside->IAA Hydrolysis Esterases Esterases TIR1_AFB TIR1/AFB Co-Receptor IAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin Responsive Genes ARF->Auxin_Responsive_Genes Activates Root_Primordia_Formation Root Primordia Formation Auxin_Responsive_Genes->Root_Primordia_Formation Leads to

Simplified auxin signaling pathway.

Comparative Data of Auxins for Root Induction

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes typical concentration ranges for commonly used auxins in root induction of cuttings. Due to its nature as a slow-release source of IAA, the optimal concentration of this compound may be higher than that of free IAA and will require empirical determination for each plant species.

AuxinTypical Concentration Range (ppm)Common Application MethodsNotes
This compound 50 - 2000 (estimated)Quick Dip, SoakingOptimal concentration is species-dependent and requires testing. May be beneficial for slow-to-root species.
Indole-3-acetic acid (IAA) 10 - 1000Quick Dip, Soaking, PowderThe active form of this compound. Less stable than IBA and NAA.[4][5]
Indole-3-butyric acid (IBA) 50 - 10,000Quick Dip, Soaking, PowderWidely effective on a broad range of species.[6][7]
Naphthaleneacetic acid (NAA) 50 - 5000Quick Dip, Soaking, PowderVery potent; higher concentrations can be inhibitory.[8]

Experimental Protocols

The following are generalized protocols for the application of this compound to induce rooting in cuttings. It is highly recommended to conduct preliminary experiments with a range of concentrations to determine the optimal level for the specific plant species and cutting type.

Preparation of Stock Solution

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Sterile storage bottles

Procedure:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in a small volume of ethanol. This compound is sparingly soluble in water but readily soluble in ethanol.

  • Once fully dissolved, add the ethanolic solution to a volumetric flask.

  • Bring the solution to the final volume with distilled water.

  • Mix thoroughly using a magnetic stirrer.

  • Store the stock solution in a labeled, sterile bottle at 4°C in the dark.

Experimental Workflow for Optimizing Concentration

ExperimentalWorkflow Start Start Prepare_Cuttings Prepare uniform cuttings (e.g., 10-15 cm length, 2-4 nodes) Start->Prepare_Cuttings Prepare_Solutions Prepare a range of this compound concentrations (e.g., 0, 50, 100, 250, 500, 1000 ppm) Prepare_Cuttings->Prepare_Solutions Apply_Treatment Apply treatment to cuttings (Quick Dip or Soaking Method) Prepare_Solutions->Apply_Treatment Plant_Cuttings Plant cuttings in appropriate rooting medium (e.g., perlite:vermiculite 1:1) Apply_Treatment->Plant_Cuttings Incubate Incubate under controlled conditions (e.g., mist bench, high humidity) Plant_Cuttings->Incubate Data_Collection Collect data after a set period (e.g., 4-8 weeks) Incubate->Data_Collection Analyze_Results Analyze rooting parameters (%, number, length, mass) Data_Collection->Analyze_Results Determine_Optimum Determine optimal concentration Analyze_Results->Determine_Optimum End End Determine_Optimum->End

Workflow for concentration optimization.
Protocol 1: Quick Dip Method

This method is suitable for a wide range of herbaceous and softwood cuttings.

Procedure:

  • Prepare working solutions of this compound at the desired concentrations from the stock solution.

  • Take healthy cuttings from the stock plant, typically 10-15 cm in length with 2-4 nodes. Remove the lower leaves.

  • Dip the basal 1-2 cm of each cutting into the treatment solution for 5-10 seconds.

  • Allow the solvent to evaporate from the cuttings for a few minutes.

  • Insert the cuttings into a pre-moistened, sterile rooting medium (e.g., a 1:1 mixture of perlite and vermiculite).

  • Place the cuttings in a high-humidity environment, such as under a mist system or in a propagation chamber, to prevent desiccation.

  • Maintain appropriate light and temperature conditions for the specific plant species.

  • Evaluate rooting success after a predetermined period (typically 4-8 weeks).

Protocol 2: Soaking Method

This method is often used for semi-hardwood and hardwood cuttings.

Procedure:

  • Prepare larger volumes of lower concentration working solutions (e.g., 20-200 ppm) of this compound.

  • Prepare cuttings as described in the Quick Dip Method.

  • Bundle the cuttings and place the basal ends into the treatment solution.

  • Soak the cuttings for a period ranging from 1 to 24 hours. The optimal soaking time is species-dependent.[6]

  • After soaking, remove the cuttings from the solution and rinse the basal ends with water.

  • Insert the cuttings into the rooting medium and provide appropriate aftercare as described above.

Data Collection and Analysis

To quantitatively assess the efficacy of this compound treatments, the following parameters should be measured:

  • Rooting Percentage: The percentage of cuttings that formed at least one adventitious root.

  • Number of Roots per Cutting: The average number of primary roots formed on each rooted cutting.

  • Root Length: The average length of the longest root on each rooted cutting.

  • Root Mass: The fresh and dry weight of the newly formed root system.

These data should be statistically analyzed to determine the significance of the treatment effects.

Conclusion

This compound presents a valuable tool for root induction in cuttings, particularly for species that may benefit from a slow-release auxin source. By functioning as a pro-hormone that is gradually converted to IAA, it can provide a sustained stimulus for root development while minimizing the risk of toxicity. The protocols provided herein offer a starting point for researchers to optimize the use of this compound for their specific plant propagation needs. As with any plant growth regulator, empirical testing is crucial to determine the most effective concentrations and application methods for each species.

References

Application Notes and Protocols for In Vitro Plant Regeneration Using Indole-3-Acetic Acid (IAA)

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial searches for protocols and application notes on the use of Ethyl 3-indoleacetate for in vitro plant regeneration did not yield any specific or established methodologies. The scientific literature predominantly focuses on Indole-3-acetic acid (IAA) , a closely related and naturally occurring auxin, for this purpose. Therefore, the following application notes and protocols are based on the extensive research available for IAA. It is plausible that this compound may not be commonly used or may have limited efficacy as an auxin in plant tissue culture. Researchers interested in exploring this compound are advised to use the provided IAA protocols as a starting point for optimization experiments.

Introduction to Indole-3-Acetic Acid (IAA) in Plant Regeneration

Indole-3-acetic acid (IAA) is the most common, naturally occurring auxin in plants and plays a pivotal role in regulating various aspects of plant growth and development.[1][2][3] In the realm of in vitro plant regeneration, IAA is a critical component of culture media, where it influences cell division, differentiation, and morphogenesis. It is instrumental in the induction of callus (an undifferentiated mass of plant cells), and the subsequent regeneration of shoots and roots.[4][5][6][7] The ratio of auxins like IAA to cytokinins in the culture medium is a key determinant for directing the developmental pathway of the explant, whether it be towards root formation (high auxin to cytokinin ratio) or shoot formation (low auxin to cytokinin ratio).[3]

IAA is known to be less stable than synthetic auxins, as it is sensitive to light and heat and can be degraded by plant enzyme systems.[3] This characteristic should be considered when preparing and storing culture media.

Quantitative Data Summary: Effects of IAA on In Vitro Regeneration

The optimal concentration of IAA for in vitro regeneration is highly dependent on the plant species, the type of explant used, and the desired outcome (e.g., callus induction, shoot proliferation, or rooting). Below is a summary of quantitative data from various studies, showcasing the diverse applications and effects of IAA.

Plant SpeciesExplant TypeIAA Concentration (mg/L)Other Growth Regulators (mg/L)Observed EffectsReference
Aloe veraLateral shoot3.0-Highest number of shoots (2.90 per explant) with 70% induction frequency.[8]
Aloe veraLateral shoot2.0-Maximum number of roots (4.10 per explant).[8]
Aloe veraLateral shoot4.0-Maximum callus weight (1.24 g).[8]
Triticum aestivum (Hexaploid Wheat)Scutellum0.22.0 Benzyl adenine (BA)Highest regeneration frequency (81.67%).[9]
Vernonia anthelminticaLeaf1.51.5 Benzylaminopurine (BA)Optimal callus induction (friable, creamish-white callus).[10]
Paeonia lactifloraCotyledon-1.0 6-BA + 1.0 NAA or 2.0 2,4-DHigh callus induction rate (up to 98.89%). (Note: NAA and 2,4-D are other auxins)[11]
Rhodiola dumulosaInternodes-0.85 BA + 0.34 NAA + 0.33 2,4-DOptimal callus induction (90.03%). (Note: NAA and 2,4-D are other auxins)[12]
Aspilia africanaLeaf-derived callus0.051.0 BAP80.0% regeneration, 12.0 shoots per callus. (Note: NAA is another auxin)[13]
Aspilia africanaRoot-derived callus0.051.0 BAP + 0.1 Thidiazuron (TDZ)86.7% regeneration, 14.7 shoots per callus. (Note: NAA is another auxin)[13]

Experimental Protocols

The following are generalized protocols for using IAA in in vitro plant regeneration. Researchers should optimize these protocols based on their specific plant species and experimental goals.

Protocol 1: Callus Induction from Leaf Explants of Vernonia anthelmintica

This protocol is adapted from the study on Vernonia anthelmintica where a combination of IAA and BA was found to be effective for callus induction.[10]

Materials:

  • Young, healthy leaves of Vernonia anthelmintica

  • Murashige and Skoog (MS) basal medium with vitamins

  • Indole-3-acetic acid (IAA)

  • 6-Benzylaminopurine (BA)

  • Sucrose

  • Agar

  • Sterile distilled water

  • 70% (v/v) Ethanol

  • 0.1% (w/v) Mercuric chloride solution

  • Sterile petri dishes, forceps, and scalpels

  • pH meter

  • Autoclave

  • Laminar air flow cabinet

Methodology:

  • Explant Preparation and Sterilization:

    • Excise young, healthy leaves from the mother plant.

    • Wash the leaves thoroughly under running tap water for 10-15 minutes.

    • In a laminar air flow cabinet, surface sterilize the leaves by first dipping them in 70% ethanol for 30-60 seconds, followed by immersion in 0.1% mercuric chloride solution for 2-3 minutes.

    • Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.

    • Cut the sterilized leaves into small sections (approximately 1x1 cm).

  • Culture Medium Preparation (per liter):

    • Prepare MS basal medium according to the manufacturer's instructions.

    • Add 30 g of sucrose.

    • Add 1.5 mg of IAA and 1.5 mg of BA.

    • Adjust the pH of the medium to 5.8 using 0.1 N NaOH or 0.1 N HCl.

    • Add 8 g of agar and dissolve by heating.

    • Dispense the medium into culture vessels (e.g., test tubes or petri dishes).

    • Autoclave the medium at 121°C and 15 psi for 20 minutes.

  • Inoculation and Incubation:

    • Place one leaf explant onto the surface of the solidified MS medium in each culture vessel.

    • Seal the culture vessels and incubate them in a culture room at 25 ± 2°C with a 16-hour photoperiod.

  • Data Collection and Subculture:

    • Observe the cultures regularly for callus initiation and proliferation.

    • Record the percentage of explants forming callus and the morphology of the callus (e.g., color, texture).

    • Subculture the proliferating callus onto fresh medium every 3-4 weeks.

Protocol 2: Shoot and Root Induction in Aloe vera

This protocol is based on the findings for micropropagation of Aloe vera using IAA.[8]

Materials:

  • Lateral shoot explants of Aloe vera

  • MS basal medium

  • IAA

  • Sucrose

  • Agar

  • Standard sterilization solutions and equipment as in Protocol 1.

Methodology:

  • Explant Preparation and Sterilization:

    • Follow a similar sterilization procedure as described in Protocol 1 for the lateral shoot explants.

  • Culture Medium Preparation (per liter):

    • For Shoot Multiplication: Prepare MS medium supplemented with 3.0 mg/L IAA, 30 g/L sucrose, and 8 g/L agar. Adjust pH to 5.8 before autoclaving.

    • For Root Induction: Prepare MS medium supplemented with 2.0 mg/L IAA, 30 g/L sucrose, and 8 g/L agar. Adjust pH to 5.8 before autoclaving.

  • Inoculation and Incubation:

    • Inoculate the sterilized explants onto the respective media.

    • Incubate the cultures under the same conditions as in Protocol 1.

  • Data Collection:

    • For shoot multiplication, record the number of shoots per explant and the percentage of explants producing shoots.

    • For root induction, record the number of roots per explant.

Visualizations: Signaling Pathways and Experimental Workflows

Auxin (IAA) Signaling Pathway

The following diagram illustrates the core components of the auxin signaling pathway, which is initiated by the perception of IAA.

AuxinSignaling cluster_nucleus Nucleus IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor Complex IAA->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses AuxRE Auxin Response Element (AuxRE) in Gene Promoter ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Cellular_Response Cellular Response (e.g., cell elongation, division, differentiation) Gene_Expression->Cellular_Response leads to

Caption: Simplified diagram of the auxin (IAA) signaling pathway in plant cells.

General Experimental Workflow for In Vitro Plant Regeneration

This diagram outlines the typical steps involved in regenerating plants in vitro using plant growth regulators like IAA.

InVitroRegenerationWorkflow start Start: Select Mother Plant explant_prep Explant Preparation & Sterilization start->explant_prep callus_induction Callus Induction (MS + Auxin + Cytokinin) explant_prep->callus_induction shoot_regeneration Shoot Regeneration (MS + high Cytokinin/Auxin ratio) callus_induction->shoot_regeneration rooting Rooting (MS + high Auxin/Cytokinin ratio) shoot_regeneration->rooting acclimatization Acclimatization (Transfer to soil) rooting->acclimatization end End: Regenerated Plantlet acclimatization->end

Caption: A generalized workflow for in vitro plant regeneration via organogenesis.

References

Application Notes and Protocols: Ethyl 3-Indoleacetate in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 3-indoleacetate as a plant growth regulator in various agrochemical formulations. Detailed protocols for its application and efficacy testing are provided to guide researchers in their studies.

This compound is a synthetic auxin, a class of plant hormones that plays a crucial role in regulating plant growth and development. It is a derivative of indole-3-acetic acid (IAA), the most common naturally occurring auxin. In agrochemical applications, this compound is often used to promote root and shoot development, enhance crop yield, and improve overall plant resilience.[1] It is believed to act as a slow-release precursor to IAA, being gradually hydrolyzed within the plant to the active hormone.

Data Presentation

The following tables summarize the quantitative effects of auxin application on various plant growth parameters. While much of the available data pertains to Indole-3-acetic acid (IAA), the active form of this compound, these results provide a strong indication of the expected effects of this compound application.

Table 1: Effect of Auxin Concentration on Mungbean (Vigna radiata L.) Yield

IAA Concentration (ppm)Seed Yield (t ha-1)
0 (Control)1.08
3001.15
6001.20
9001.04

Source: Adapted from a study on the effect of IAA on Mungbean yield.[2]

Table 2: Effect of Auxin Application on Durum Wheat (Triticum durum L.) Growth and Yield

IAA Concentration (mg L-1)Chlorophyll Content Increase (%)Number of Spikes m-2 Increase (%)Grain Yield Increase (%)Biological Yield Increase (%)
6025.6135.7029.2128.95

Source: Adapted from a study on the effect of foliar spraying of IAA on Durum Wheat.[3]

Table 3: Effect of Auxin Concentration on Sugar Beet (Beta vulgaris L.) Growth under Saline Conditions

IAA Concentration (mg L-1)Root Diameter Increase (%)Root Fresh Weight Increase (%)Leaf Fresh Weight Increase (%)Leaf Area Index Increase (%)
3005.315.929.522.1

Source: Adapted from a study on the synergistic effect of IAA and nitrogen on salt-stressed sugar beet.[4]

Signaling Pathway

The biological effects of this compound are mediated through the canonical auxin signaling pathway upon its conversion to IAA. The pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.

AuxinSignaling cluster_hydrolysis Cellular Hydrolysis cluster_nucleus Nucleus cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Ethyl_3_indoleacetate This compound IAA Indole-3-acetic Acid (IAA) Ethyl_3_indoleacetate->IAA Hydrolysis IAA_high IAA Aux_IAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor Aux_IAA_low->ARF_low Represses Auxin_Response_Gene_low Auxin Responsive Gene ARF_low->Auxin_Response_Gene_low Transcription OFF TIR1_AFB TIR1/AFB Receptor IAA_high->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA_high Aux/IAA Repressor SCF_Complex->Aux_IAA_high Ubiquitination Proteasome 26S Proteasome Aux_IAA_high->Proteasome Degradation ARF_high ARF Transcription Factor Auxin_Response_Gene_high Auxin Responsive Gene ARF_high->Auxin_Response_Gene_high Transcription ON

Caption: Auxin Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound formulations and for conducting bioassays to evaluate their efficacy.

Protocol 1: Preparation of a Wettable Powder (WP) Formulation

This protocol describes the preparation of a 1% this compound wettable powder.

Materials:

  • This compound (active ingredient)

  • Kaolin (carrier)

  • Wetting agent (e.g., sodium dodecyl sulfate)

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Mortar and pestle or ball mill

  • Sieve (100-mesh)

  • Balance

  • Spatula

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Pre-milling: Weigh out 1 g of this compound and 94 g of kaolin. Grind them together in a mortar and pestle or a ball mill until a fine, homogenous powder is obtained.

  • Adding Surfactants: Weigh out 2 g of the wetting agent and 3 g of the dispersing agent. Add them to the pre-milled powder.

  • Final Milling: Thoroughly mix all the components by further grinding until a uniform mixture is achieved.

  • Sieving: Pass the final mixture through a 100-mesh sieve to ensure a fine and uniform particle size.

  • Packaging and Storage: Store the resulting wettable powder in a well-sealed, airtight container in a cool, dry, and dark place.

Protocol 2: Preparation of an Emulsifiable Concentrate (EC) Formulation

This protocol outlines the preparation of a 5% this compound emulsifiable concentrate.

Materials:

  • This compound (active ingredient)

  • Solvent (e.g., xylene, cyclohexanone)

  • Emulsifier (e.g., a blend of non-ionic and anionic surfactants)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Balance

  • Personal Protective Equipment (PPE)

Procedure:

  • Dissolving the Active Ingredient: Weigh 5 g of this compound and place it in a beaker. Add 85 mL of the chosen solvent.

  • Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved.

  • Adding Emulsifier: Add 10 mL of the emulsifier to the solution while continuing to stir.

  • Homogenization: Continue stirring for another 15-20 minutes to ensure the formation of a homogenous and stable concentrate.

  • Packaging and Storage: Transfer the emulsifiable concentrate to a suitable, tightly sealed container. Store in a cool, dark, and well-ventilated area.

Protocol 3: Plant Growth Promotion Bioassay

This bioassay is designed to evaluate the efficacy of this compound formulations on seed germination and seedling growth.

Materials:

  • Seeds of a model plant (e.g., mungbean, lettuce, tomato)

  • Petri dishes with sterile filter paper or agar medium

  • Prepared this compound formulations (WP or EC)

  • Distilled water

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or calipers

  • Balance

Procedure:

  • Preparation of Test Solutions:

    • For the wettable powder, prepare a stock solution by suspending a known amount in distilled water. Create a dilution series to obtain the desired test concentrations (e.g., 10, 50, 100 ppm).

    • For the emulsifiable concentrate, directly dilute it in distilled water to achieve the desired test concentrations.

    • Include a control group treated with distilled water only.

  • Seed Treatment:

    • Surface sterilize the seeds by rinsing with 70% ethanol for 30 seconds, followed by a 5-minute soak in a 1% sodium hypochlorite solution, and then three rinses with sterile distilled water.

    • Soak the sterilized seeds in the respective test solutions for a predetermined time (e.g., 2-4 hours).

  • Germination and Growth:

    • Place 10-20 treated seeds in each petri dish on moist sterile filter paper or agar medium.

    • Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • Data Collection:

    • After a set period (e.g., 7-14 days), record the germination percentage.

    • Measure the shoot length and root length of the seedlings.

    • Determine the fresh weight and dry weight (after drying in an oven at 70°C for 48 hours) of the seedlings.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of the different this compound concentrations.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and testing of an this compound agrochemical formulation.

ExperimentalWorkflow cluster_formulation Formulation Development cluster_testing Efficacy Testing cluster_optimization Optimization A1 Select Formulation Type (e.g., WP, EC) A2 Select Excipients (Carrier, Solvent, Surfactants) A1->A2 A3 Prepare Formulation (Protocol 1 or 2) A2->A3 B1 Conduct Bioassay (Protocol 3) A3->B1 B2 Collect Data (Germination, Growth Parameters) B1->B2 B3 Statistical Analysis B2->B3 C1 Analyze Results B3->C1 C2 Refine Formulation/Dosage C1->C2 C2->A1 Iterate

Caption: Experimental Workflow for Formulation and Testing.

References

Ethyl 3-Indoleacetate: A Versatile Scaffold for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 3-indoleacetate, a readily available derivative of the natural auxin indole-3-acetic acid, serves as a crucial starting material and versatile building block in the synthesis of a wide array of pharmaceutical compounds. Its inherent reactivity, stemming from the indole nucleus and the modifiable ethyl ester group, allows for its incorporation into complex molecular architectures targeting diverse biological pathways. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs) derived from this compound, including the neurotransmitter precursor Tryptamine, the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, and the histone deacetylase (HDAC) inhibitor Panobinostat.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] this compound is an ideal starting point for the synthesis of many of these compounds due to its commercial availability and the versatile chemical handles it possesses. The ethyl ester can be easily hydrolyzed, reduced, or converted to amides, while the indole ring is amenable to electrophilic substitution and N-alkylation, providing multiple avenues for structural diversification.[2]

These application notes are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for key synthetic transformations, structured quantitative data for easy comparison, and visualizations of experimental workflows and relevant biological signaling pathways.

Application Note 1: Synthesis of Tryptamine from this compound

Tryptamine is a monoamine alkaloid that serves as a crucial intermediate in the biosynthesis of neurotransmitters like serotonin and melatonin, and as a backbone for numerous psychoactive compounds and pharmaceuticals. A common synthetic route to tryptamine from this compound involves the conversion of the ester to an amide, followed by reduction.

Experimental Protocol: Two-Step Synthesis of Tryptamine

Step 1: Synthesis of 2-(1H-indol-3-yl)acetamide

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) in a 40% aqueous solution of dimethylamine.

  • Stir the mixture at room temperature for 40 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the excess dimethylamine and water under reduced pressure to yield crude 2-(1H-indol-3-yl)-N,N-dimethylacetamide.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure amide.

Step 2: Reduction of 2-(1H-indol-3-yl)acetamide to Tryptamine

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 2-(1H-indol-3-yl)acetamide (1.0 eq) in anhydrous THF.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes, and evaporate the solvent under reduced pressure to yield crude tryptamine.

  • The crude product can be further purified by recrystallization or conversion to its hydrochloride salt.[3]

Quantitative Data
StepProductStarting MaterialReagentsSolventConditionsYield
12-(1H-indol-3-yl)acetamideThis compound40% aq. DimethylamineWaterRoom Temp, 40h~80%
2Tryptamine2-(1H-indol-3-yl)acetamideLiAlH₄THFReflux, 4h~70%

Experimental Workflow

G start This compound step1 Amidation with Dimethylamine start->step1 intermediate 2-(1H-indol-3-yl)acetamide step1->intermediate step2 Reduction with LiAlH4 intermediate->step2 end Tryptamine step2->end

Caption: Synthesis of Tryptamine from this compound.

Application Note 2: Synthesis of Indomethacin via Fischer Indole Synthesis

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) used to relieve pain, swelling, and joint stiffness.[4] A classical and efficient method for constructing the indole core of Indomethacin is the Fischer indole synthesis.[5] This can be adapted to start from a precursor derivable from this compound.

Experimental Protocol: Multi-step Synthesis of Indomethacin

Step 1: Hydrolysis of this compound to Indole-3-acetic acid

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add a stoichiometric excess of sodium hydroxide (e.g., 2.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After cooling, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate indole-3-acetic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Fischer Indole Synthesis to form 5-methoxy-2-methyl-1H-indole-3-acetic acid

  • React 4-methoxyphenylhydrazine hydrochloride (1.0 eq) with levulinic acid (1.0 eq) in a suitable solvent such as ethanol, in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).

  • Heat the mixture to reflux for several hours.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic extract with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude indole derivative.

Step 3: N-Acylation with 4-chlorobenzoyl chloride

  • Dissolve the product from Step 2 (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).

  • Add a base, such as sodium hydride (NaH), portion-wise at 0 °C.

  • After the evolution of hydrogen ceases, add 4-chlorobenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield Indomethacin.

Quantitative Data
StepProductStarting MaterialKey ReagentsTypical Yield
1Indole-3-acetic acidThis compoundNaOH>90%
25-methoxy-2-methyl-1H-indole-3-acetic acid4-methoxyphenylhydrazineLevulinic acid60-70%
3Indomethacin5-methoxy-2-methyl-1H-indole-3-acetic acid4-chlorobenzoyl chloride, NaH70-80%
Signaling Pathway: Mechanism of Action of Indomethacin

Indomethacin exerts its anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[6]

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2 G Panobinostat Panobinostat HDACs Histone Deacetylases (HDACs) Panobinostat->HDACs Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis

References

Application Note: Quantitative Analysis of Ethyl 3-indoleacetate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of Ethyl 3-indoleacetate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is suitable for the determination of this compound in various sample matrices, providing a valuable tool for researchers in plant biology, microbiology, and drug development. The method presented here is based on established principles for the analysis of indole derivatives and serves as a comprehensive guide for method development and validation.

Introduction

This compound is the ethyl ester of indole-3-acetic acid (IAA), the most abundant naturally occurring auxin in plants.[1] As a synthetic auxin, this compound is utilized in agricultural and horticultural practices to promote plant growth and development.[2] Furthermore, understanding the metabolism and activity of synthetic auxins is crucial in the development of new plant growth regulators and herbicides. Accurate and precise quantification of this compound is therefore essential for research and quality control purposes. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the analysis of such compounds.[3] This application note provides a detailed protocol for the quantification of this compound, including sample preparation, HPLC conditions, and method validation parameters.

Experimental Protocol

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.[4] A Newcrom R1 column is also a suitable alternative.[5]

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid or formic acid) is a common mobile phase for the analysis of indole derivatives.[5] The exact ratio should be optimized to achieve a suitable retention time and peak shape. A starting point for method development could be a gradient or isocratic elution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detector should be set to a wavelength of approximately 280 nm, which is a common absorbance maximum for indole compounds.[6][7]

  • Injection Volume: 10-20 µL.

Reagents and Standards
  • This compound standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade) for standard and sample preparation.

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for liquid samples is as follows:

  • For aqueous samples, a liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate can be employed.[3]

  • Adjust the pH of the aqueous sample if necessary to ensure the analyte is in a neutral form for efficient extraction.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

For solid samples, an initial extraction with a suitable solvent (e.g., methanol) may be necessary, followed by the steps outlined above.

Quantitative Data

The following table summarizes the typical validation parameters for an HPLC method for this compound quantification. Please note that these values are illustrative and should be determined experimentally during method validation.

ParameterTypical Value
Retention Time (min)5 - 10
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Standard This compound Standard Filtration Filtration (0.45 µm) Standard->Filtration Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Extraction->Filtration HPLC HPLC System (C18 Column, UV Detector) Filtration->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Auxin_Signaling Ethyl_IAA This compound (Synthetic Auxin) Hydrolysis Hydrolysis Ethyl_IAA->Hydrolysis IAA Indole-3-acetic Acid (IAA) (Active Form) TIR1_AFB TIR1/AFB Receptor Complex IAA->TIR1_AFB binds to Hydrolysis->IAA AUX_IAA Aux/IAA Repressor TIR1_AFB->AUX_IAA promotes degradation of ARF Auxin Response Factor (ARF) AUX_IAA->ARF represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Plant_Response Plant Growth & Development Gene_Expression->Plant_Response

Caption: Simplified auxin signaling pathway illustrating the conversion of this compound to active IAA.

References

Application Notes and Protocols for the Quantification of Ethyl 3-Indoleacetate in Plant Extracts using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-indoleacetate is an ester of the primary plant hormone auxin, indole-3-acetic acid (IAA). While IAA is the most abundant and well-studied auxin, regulating numerous aspects of plant growth and development, the roles and prevalence of its ester forms, such as this compound, are less understood.[1] Accurate quantification of this compound in plant tissues is crucial for elucidating its physiological functions, metabolic pathways, and potential as a biomarker or therapeutic agent. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds in complex biological matrices, offering high sensitivity and specificity.[2][3] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant extracts using GC-MS.

Principle of the Method

The quantification of this compound is achieved through a multi-step process. First, the analyte is extracted from the plant matrix using an organic solvent. The crude extract is then subjected to a purification process, typically involving liquid-liquid extraction and solid-phase extraction (SPE), to remove interfering compounds. Unlike its parent compound, indole-3-acetic acid, this compound does not require derivatization of a carboxylic acid group prior to GC-MS analysis. However, a silylation step may be employed to derivatize other potential interfering compounds and improve chromatographic performance. The purified and derivatized sample is then injected into the GC-MS system. Separation is achieved on a gas chromatography column, and the eluted compounds are ionized and detected by a mass spectrometer. Quantification is performed by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Plant Tissue Homogenization s2 Solvent Extraction s1->s2 Add extraction solvent s3 Liquid-Liquid Partitioning s2->s3 Crude extract s4 Solid-Phase Extraction (SPE) s3->s4 Purified aqueous phase s5 Solvent Evaporation s4->s5 Eluted analyte s6 Silylation (Optional) s5->s6 Dried residue a1 Injection into GC-MS s6->a1 Derivatized sample a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Peak Integration a3->d1 Raw data d2 Quantification using Internal Standard d1->d2 d3 Data Reporting d2->d3

Figure 1: General workflow for the quantification of this compound in plant extracts using GC-MS.

Detailed Experimental Protocol

This protocol is adapted from established methods for auxin analysis and should be optimized for the specific plant matrix being investigated.[4][5]

Reagents and Materials
  • This compound standard

  • Internal Standard (e.g., ¹³C₆-Ethyl 3-indoleacetate or a structurally similar compound not present in the sample)

  • Solvents: Ethyl acetate, Methanol, Hexane, Dichloromethane (all HPLC or GC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Derivatization agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Milli-Q or equivalent purified water

  • Standard laboratory glassware and equipment

Sample Preparation
  • Homogenization: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 1 mL of cold (-20°C) extraction solvent (e.g., 80% methanol in water).

    • Add the internal standard to a final concentration of 10-100 ng/mL.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with occasional shaking.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction of the pellet with another 1 mL of extraction solvent and combine the supernatants.

  • Liquid-Liquid Partitioning:

    • Reduce the volume of the combined supernatants under a stream of nitrogen to remove the methanol.

    • Adjust the pH of the remaining aqueous solution to ~8.5 with a suitable buffer.

    • Partition three times with an equal volume of ethyl acetate to remove basic and neutral interfering compounds. Discard the organic phase.

    • Adjust the pH of the aqueous phase to ~2.5 with a suitable acid.

    • Partition three times with an equal volume of ethyl acetate. The this compound will move into the organic phase.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Solid-Phase Extraction (SPE):

    • Evaporate the dried ethyl acetate extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the appropriate solvent for the SPE column (e.g., 1% acetic acid in water for a C18 column).

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of the reconstitution solvent.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 1 mL of a weak solvent to remove polar impurities.

    • Elute the this compound with 1 mL of a stronger solvent (e.g., 80% methanol).

  • Solvent Evaporation and Derivatization (Optional):

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • For optional silylation, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes.[6]

GC-MS Analysis

The following are typical GC-MS parameters and should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Splitless mode, 280°C
Oven Program Initial temperature 80°C for 2 min, ramp at 15°C/min to 200°C, then ramp at 5°C/min to 280°C, hold for 5 min.[7]
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Impact (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of a pure standard of this compound (and its derivatized form, if applicable). For esters, characteristic fragments often arise from cleavage next to the carbonyl group.[8]

Data Presentation and Quantification

Quantitative data should be presented in clear, structured tables. Below are example templates for presenting calibration curve data and sample quantification results.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area (Analyte)Peak Area (Internal Standard)Response Ratio (Analyte/IS)
1DataDataData
5DataDataData
10DataDataData
25DataDataData
50DataDataData
100DataDataData

Table 2: Quantification of this compound in Plant Samples

Sample IDPlant TissueFresh Weight (mg)Peak Area (Analyte)Peak Area (IS)Calculated Concentration (ng/mL)Amount (ng/g FW)
Sample 1Leaf105.2DataDataDataData
Sample 2Root98.7DataDataDataData
Sample 3Stem101.5DataDataDataData

Relationship between Indole-3-acetic acid (IAA) and this compound

structures IAA IAA EtIAA EtIAA reaction + Ethanol - H2O

Figure 2: Chemical structures of Indole-3-acetic acid (IAA) and its ethyl ester, this compound.

Conclusion

The protocol outlined in this application note provides a comprehensive framework for the quantification of this compound in plant extracts using GC-MS. While methods for the analysis of the parent compound, IAA, are well-established, specific protocols for its ethyl ester are less common. The presented methodology, adapted from existing auxin analysis literature, offers a robust starting point for researchers. Method validation, including determination of linearity, limits of detection and quantification, accuracy, and precision, is essential for reliable quantitative results. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification. This application note serves as a valuable resource for scientists investigating the role of this compound in plant biology and its potential applications in drug development.

References

Application Notes and Protocols for the Structural Elucidation of Ethyl 3-Indoleacetate using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the analysis of Ethyl 3-indoleacetate using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive data tables, standardized experimental protocols, and graphical representations of the structure elucidation workflow.

Structural Data and NMR Assignments

The structural elucidation of this compound is achieved through the detailed analysis of its 1H and 13C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 1: 1H NMR Spectral Data for this compound

Atom Number Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
1-NH~8.1br s-1H
2-H~7.2s-1H
4-H~7.6d~7.91H
5-H~7.1t~7.61H
6-H~7.15t~7.61H
7-H~7.35d~8.11H
8-CH23.7s-2H
10-O-CH24.15q7.12H
11-CH31.25t7.13H

Note: The exact chemical shift of the N-H proton can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectral Data for this compound

Atom Number Chemical Shift (δ) ppm
2~124.5
3~108.0
3a~127.0
4~118.5
5~119.5
6~122.0
7~111.0
7a~136.0
8 (CH2)~31.0
9 (C=O)~172.0
10 (O-CH2)~60.5
11 (CH3)~14.0

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for 1H NMR and 50-100 mg for 13C NMR.[1]

  • Solvent Selection: Chloroform-d (CDCl3) is a commonly used solvent for this compound due to its ability to dissolve a wide range of organic molecules.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

2.2. NMR Data Acquisition

  • Instrument Setup: The NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • 1H NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • 13C NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Proton Decoupling: Broadband proton decoupling is applied to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

Data Analysis and Structure Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound from the NMR data.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_determination Structure Determination sample_prep Sample Preparation nmr_acq NMR Data Acquisition (1H & 13C) sample_prep->nmr_acq chem_shift Chemical Shift (δ) Analysis nmr_acq->chem_shift integration Integration Analysis (1H) nmr_acq->integration multiplicity Multiplicity (Splitting Pattern) Analysis nmr_acq->multiplicity coupling Coupling Constant (J) Analysis nmr_acq->coupling fragment_id Identify Structural Fragments chem_shift->fragment_id integration->fragment_id multiplicity->fragment_id coupling->fragment_id connectivity Determine Connectivity of Fragments fragment_id->connectivity final_structure Propose Final Structure connectivity->final_structure

Caption: Workflow for NMR-based structure elucidation.

Logical Relationships in Spectral Interpretation

The following diagram illustrates how different pieces of information from the NMR spectra are pieced together to confirm the structure of this compound.

Caption: Correlation of NMR data to the final structure.

References

Application Notes and Protocols for Dissolving Ethyl 3-indoleacetate in DMSO for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Ethyl 3-indoleacetate solutions in Dimethyl Sulfoxide (DMSO) for various biological assays. The information is intended to guide researchers in achieving reproducible and reliable experimental outcomes.

Introduction

This compound is an ester derivative of the natural auxin, Indole-3-acetic acid (IAA). Like its parent compound, it is investigated for its potential biological activities, including its role in cell signaling pathways relevant to cancer and immunology. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions, necessitating the use of an organic solvent like DMSO for the preparation of stock solutions for in vitro bioassays. Proper handling and dilution are critical to avoid precipitation and ensure accurate dosing.

Solubility and Stability of this compound in DMSO

Stability: Stock solutions of compounds in DMSO are generally stable when stored properly. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles.[1] A general study on compound stability in DMSO at room temperature showed a significant decrease in compound integrity over a year, with the probability of observing the compound being 83% after 6 months and 52% after 1 year.[2] Therefore, refrigerated or frozen storage is crucial for maintaining the potency of this compound stock solutions.

Data Summary: Solubility and Storage Recommendations

ParameterRecommendationCitation
Solvent High-purity, anhydrous DMSO
Stock Concentration 10-50 mM (recommended starting range)
Storage Temperature -20°C or -80°C for long-term storage[1]
Storage Duration Up to 1 year at -20°C, up to 2 years at -80°C[1]
Handling Aliquot to avoid multiple freeze-thaw cycles[1]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Allow the this compound powder and anhydrous DMSO to come to room temperature.

  • Weigh out the required amount of this compound. For a 1 mL of 10 mM stock solution (Molecular Weight of this compound: 203.24 g/mol ), weigh 2.03 mg.

  • Add the weighed this compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Once dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Label the vials clearly with the compound name, concentration, date, and store at -20°C or -80°C.

Protocol for Cell Viability Assay (MTT Assay)

This protocol describes the use of this compound in an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine its cytotoxic effects on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 10 mM this compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. Typical final concentrations for indole derivatives in cell-based assays can range from the low micromolar to millimolar range.[3][4] A suggested starting range for a dose-response experiment is 0.1, 1, 10, 50, and 100 µM.

  • Ensure the final concentration of DMSO in the culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Example of Cell Viability Data

Concentration of this compound (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
0.11.2297.6
11.1592.0
100.8870.4
500.6048.0
1000.3528.0

Signaling Pathway

Indole derivatives, including Indole-3-acetic acid, are known to be ligands for the Aryl Hydrocarbon Receptor (AhR).[5][6][7][8] The AhR is a ligand-activated transcription factor that plays a role in various cellular processes, including xenobiotic metabolism and immune responses.[7][9] Upon ligand binding in the cytoplasm, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcription.[7]

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EIA This compound AhR_complex AhR Complex (Hsp90, XAP2, p23) EIA->AhR_complex Binds AhR_ligand Activated AhR AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Dimerizes with ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene AhR_ARNT->CYP1A1 Induces Transcription mRNA mRNA CYP1A1->mRNA Transcription Protein CYP1A1 Protein mRNA->Protein Translation

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the bioactivity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in Culture Medium prep_stock->serial_dil treatment Treat Cells with This compound serial_dil->treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate data_analysis Calculate % Viability and IC50 read_plate->data_analysis

Caption: General workflow for a cell-based bioassay using this compound.

References

Application Notes and Protocols for the Derivatization of Ethyl 3-indoleacetate for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-indoleacetate (EIA), a significant auxin derivative, often requires derivatization prior to gas chromatography (GC) analysis to enhance its volatility and thermal stability.[1][2] The presence of an active hydrogen atom on the indole nitrogen contributes to its polarity, which can lead to poor peak shape and reduced sensitivity during GC analysis.[2] Derivatization modifies the analyte's functional groups, rendering it more suitable for chromatographic separation.[1] The most common derivatization techniques for indole compounds include silylation, acylation, and esterification (alkylation).[1][2] This document provides detailed application notes and protocols for these methods.

Derivatization Methods

The choice of derivatization reagent and method depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

Silylation

Silylation involves the replacement of the active hydrogen on the indole nitrogen with a trimethylsilyl (TMS) group.[3] This process significantly reduces the polarity and hydrogen bonding capacity of the molecule, resulting in a more volatile and thermally stable derivative.[3][4]

Key Reagents:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3]

  • Trimethylchlorosilane (TMCS) as a catalyst[3][5]

  • Pyridine as a solvent and acid scavenger[5]

Advantages:

  • Forms stable derivatives.[4]

  • Reagents are readily available.

  • Effective for a wide range of indole compounds.[3]

Disadvantages:

  • Derivatives can be sensitive to moisture.

  • Excess reagent and byproducts may interfere with analysis.

Acylation

Acylation introduces an acyl group, typically from an acid anhydride, to the indole nitrogen.[4][6] This derivatization also serves to decrease polarity and increase volatility.[6]

Key Reagents:

  • Trifluoroacetic anhydride (TFAA)

  • Pentafluoropropionic anhydride (PFPA)[1]

  • Heptafluorobutyric anhydride (HFBA)[4]

Advantages:

  • Creates highly volatile and electron-capturing derivatives, enhancing sensitivity for electron capture detection (ECD).[1]

  • Improves the stability of the analyte.[4]

Disadvantages:

  • Reagents can be corrosive and require careful handling.

  • May produce byproducts that need to be removed before analysis.

Esterification (Alkylation)

While this compound already possesses an ethyl ester group, this section is relevant for the parent compound, Indole-3-acetic acid (IAA), which is frequently analyzed alongside its esters. Esterification converts the carboxylic acid group of IAA into an ester, increasing its volatility.[2] A common method for this is methylation using diazomethane.[7][8] Another approach involves the use of alkyl chloroformates, such as ethyl chloroformate.[9][10][11]

Key Reagents:

  • Diazomethane (highly toxic and explosive, requires specialized handling)[7][8]

  • Ethyl Chloroformate (ECF)[9][10]

  • Boron trifluoride (BF3) in methanol or n-butanol[1]

Advantages:

  • ECF method is performed in an aqueous solution, avoiding the need for sample drying and reducing analyte loss.[10][11]

  • BF3-methanol is an effective and commercially available reagent.[1]

Disadvantages:

  • Diazomethane is hazardous.[7][8]

  • Incomplete esterification can lead to inaccurate quantification.

Quantitative Data Summary

The following table summarizes quantitative data from various derivatization methods for indoleacetic acid and related compounds, providing an indication of the performance that can be expected.

Derivatization MethodAnalyteReagent(s)Correlation Coefficient (r²)Limit of Detection (LOD)Reference
Ethyl Chloroformate Derivatization22 endogenous metabolitesEthyl Chloroformate> 0.9900125 to 300 pg on-column[9]

Experimental Protocols

Protocol 1: Silylation using BSTFA and TMCS

This protocol is adapted for the derivatization of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)[5]

  • Pyridine (anhydrous)[5]

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Transfer 10 mg of the dried sample extract or standard into a reaction vial.[5]

  • Reagent Addition: Add 250 µL of pyridine and 250 µL of BSTFA + 1% TMCS to the vial.[5]

  • Reaction: Vortex the mixture for 2 minutes.[5]

  • Heating: Heat the vial at 70°C for 30 minutes in a heating block or oven.[5]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized solution directly into the GC-MS.[5]

Protocol 2: Acylation using Pentafluoropropionic Anhydride (PFPA)

This protocol describes a general procedure for acylation that can be applied to this compound.

Materials:

  • This compound standard or sample extract

  • Pentafluoropropionic anhydride (PFPA)[1]

  • Pentafluoropropanol (PFPOH)[1]

  • Ethyl acetate (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Place 1 mg of the sample in a reaction vial.[1]

  • Reagent Addition: Add 50 µL of PFPOH and 200 µL of PFPA to the vial.[1]

  • First Heating: Heat the sample at 75°C for 15 minutes.[1]

  • Evaporation: Evaporate the mixture to dryness under a gentle stream of nitrogen.[1]

  • Second Reagent Addition: Add an additional 100 µL of PFPA.[1]

  • Second Heating: Heat the sample again at 75°C for 5 minutes.[1]

  • Final Evaporation and Reconstitution: Evaporate the sample to dryness and dissolve the residue in a suitable volume of ethyl acetate for GC analysis.[1]

Protocol 3: Esterification of Indole-3-acetic acid using Ethyl Chloroformate (ECF)

This protocol is for the derivatization of the parent acid, IAA, but is a valuable alternative to the hazardous diazomethane method.

Materials:

  • Indole-3-acetic acid standard or sample extract

  • Ethyl Chloroformate (ECF)[9]

  • Pyridine

  • Ethanol

  • Sodium hydroxide (7 mol/L)[9]

  • n-Hexane[9]

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Initial Reaction: To the aqueous sample, add pyridine and ethanol.

  • First Derivatization: Add ECF and ultrasonicate the mixture at 20°C and 40 kHz for 60 seconds.[9]

  • Extraction: Extract the derivatives with 500 µL of n-hexane.[9]

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to 9-10 using 100 µL of NaOH (7 mol/L).[9]

  • Second Derivatization: Add an additional 50 µL of ECF to the aqueous layer.[9]

  • Final Extraction: Vortex the mixture for 30 seconds and centrifuge for 5 minutes at 1,400 x g.[9] Collect the n-hexane layer for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Drydown Evaporation to Dryness Sample->Drydown AddReagent Add Derivatization Reagent (e.g., BSTFA/TMCS) Drydown->AddReagent Reaction Heating and Incubation AddReagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Processing GCMS->Data

Caption: General workflow for the derivatization of this compound for GC-MS analysis.

Caption: Silylation of the indole nitrogen of this compound using BSTFA.

References

Application Notes and Protocols for Ethyl 3-Indoleacetate in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-indoleacetate is a versatile, bifunctional molecule widely employed as a building block in the synthesis of a diverse array of organic compounds, particularly those with biological significance. Its indole nucleus and reactive ethyl ester moiety allow for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and materials science for the development of pharmaceuticals, agrochemicals, and novel materials.[1] This document provides detailed application notes and experimental protocols for several key synthetic reactions utilizing this compound.

Vilsmeier-Haack Formylation: Synthesis of Ethyl 2-formyl-1H-indole-3-acetate

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[2] When applied to this compound, where the C3 position is substituted, the formylation reaction is directed to the electron-rich C2 position of the indole ring. This reaction provides a valuable intermediate for further functionalization and the synthesis of more complex indole derivatives.

Experimental Protocol

Materials:

Compound/ReagentMolar Mass ( g/mol )AmountMoles
This compound203.242.03 g10 mmol
Phosphorus oxychloride (POCl₃)153.331.37 mL (2.29 g)15 mmol
N,N-Dimethylformamide (DMF)73.0910 mL-
Sodium acetate82.038.20 g100 mmol
Dichloromethane (DCM)84.9320 mL-
Water18.0250 mL-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool N,N-dimethylformamide (10 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.37 mL, 15 mmol) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve this compound (2.03 g, 10 mmol) in dichloromethane (20 mL) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and a solution of sodium acetate (8.20 g) in water (50 mL).

  • Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL), followed by brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Ethyl 2-formyl-1H-indole-3-acetate.

Expected Yield: ~70-80%

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix EIA This compound in DCM EIA->ReactionMix 0 °C to RT Hydrolysis Hydrolysis (NaOAc/H₂O) ReactionMix->Hydrolysis Extraction Extraction (DCM) Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product Ethyl 2-formyl- 1H-indole-3-acetate Purification->Product

Vilsmeier-Haack Formylation Workflow

Friedel-Crafts Acylation: Synthesis of Ethyl 2-acetyl-1H-indole-3-acetate

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring.[3] For this compound, the C2 position is the preferred site for acylation under Lewis acid catalysis, providing a key intermediate for the synthesis of various bioactive molecules.[4][5]

Experimental Protocol

Materials:

Compound/ReagentMolar Mass ( g/mol )AmountMoles
This compound203.242.03 g10 mmol
Acetic anhydride102.091.43 mL (1.53 g)15 mmol
Tin(IV) chloride (SnCl₄)260.511.17 mL (2.61 g)10 mmol
Dichloromethane (DCM)84.9330 mL-
1 M Hydrochloric acid-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (2.03 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C using an ice-salt bath.

  • Slowly add tin(IV) chloride (1.17 mL, 10 mmol) dropwise to the stirred solution.

  • After stirring for 15 minutes at 0 °C, add a solution of acetic anhydride (1.43 mL, 15 mmol) in anhydrous dichloromethane (10 mL) dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M hydrochloric acid (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography (eluent: ethyl acetate/hexane) to yield Ethyl 2-acetyl-1H-indole-3-acetate.

Expected Yield: ~65-75%

Friedel_Crafts_Acylation EIA This compound Reaction Acylation (0 °C to RT in DCM) EIA->Reaction Ac2O Acetic Anhydride Intermediate Acylium Ion Complex Ac2O->Intermediate SnCl4 SnCl₄ (Lewis Acid) SnCl4->Intermediate Product Ethyl 2-acetyl-1H-indole-3-acetate Reaction->Product Intermediate->Reaction

Friedel-Crafts Acylation of this compound

N-Alkylation: Synthesis of Ethyl 1-methyl-1H-indole-3-acetate

N-alkylation of the indole ring is a common strategy to modify the biological activity of indole-containing compounds. This protocol describes the methylation of this compound at the N1 position using a standard base and alkylating agent.

Experimental Protocol

Materials:

Compound/ReagentMolar Mass ( g/mol )AmountMoles
This compound203.242.03 g10 mmol
Sodium hydride (60% in mineral oil)40.00 (as NaH)0.44 g11 mmol
Methyl iodide141.940.68 mL (1.56 g)11 mmol
Anhydrous N,N-Dimethylformamide (DMF)73.0920 mL-
Saturated ammonium chloride solution-As needed-
Diethyl ether74.12As needed-
Water18.02As needed-
Brine-As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (0.44 g, 11 mmol, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous DMF (10 mL) to the flask and cool the suspension to 0 °C.

  • Dissolve this compound (2.03 g, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Add methyl iodide (0.68 mL, 11 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • After completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Add water and extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain Ethyl 1-methyl-1H-indole-3-acetate.

Expected Yield: >90%

N_Alkylation_Workflow cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up and Purification EIA This compound IndoleAnion Indole Anion EIA->IndoleAnion 0 °C NaH NaH in DMF NaH->IndoleAnion AlkylationStep SN2 Reaction IndoleAnion->AlkylationStep MeI Methyl Iodide MeI->AlkylationStep 0 °C to RT Quench Quench (NH₄Cl) AlkylationStep->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Ethyl 1-methyl- 1H-indole-3-acetate Purification->Product

N-Alkylation of this compound Workflow

Synthesis of Tryptamine and Subsequent Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline skeleton, a core structure in many alkaloids.[6] This involves the reaction of a tryptamine derivative with an aldehyde or ketone.[7] this compound can be converted to the corresponding tryptamine, 2-(1H-indol-3-yl)ethan-1-amine, which can then undergo a Pictet-Spengler reaction.

Protocol 4a: Synthesis of 2-(1H-indol-3-yl)ethan-1-amine from this compound

This two-step protocol involves the reduction of the ester to an alcohol, followed by conversion to the amine.

Materials (Step 1: Reduction):

Compound/ReagentMolar Mass ( g/mol )AmountMoles
This compound203.244.07 g20 mmol
Lithium aluminum hydride (LiAlH₄)37.951.52 g40 mmol
Anhydrous tetrahydrofuran (THF)72.11100 mL-
Sodium sulfate decahydrate322.20As needed-
Ethyl acetate88.11As needed-

Procedure (Step 1: Reduction to 2-(1H-indol-3-yl)ethan-1-ol):

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.52 g, 40 mmol) in anhydrous THF (50 mL) and cool to 0 °C.

  • Dissolve this compound (4.07 g, 20 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension.

  • After the addition, allow the mixture to warm to room temperature and then reflux for 2 hours.

  • Cool the reaction to 0 °C and quench by the sequential and careful dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and water (4.5 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield crude 2-(1H-indol-3-yl)ethan-1-ol, which can be used in the next step without further purification.

A subsequent amination step (e.g., via Mitsunobu reaction with phthalimide followed by hydrazinolysis, or conversion to the tosylate followed by reaction with ammonia) is required to obtain the tryptamine. A more direct route involves the reduction of indole-3-acetonitrile, which can be synthesized from indole-3-acetic acid (obtained from hydrolysis of the ethyl ester). A more direct literature procedure for the synthesis of tryptamine from 3-indoleacetonitrile involves reduction with LiAlH₄.

Protocol 4b: Pictet-Spengler Reaction of Tryptamine with an Aldehyde

Materials:

Compound/ReagentMolar Mass ( g/mol )AmountMoles
Tryptamine160.221.60 g10 mmol
Benzaldehyde106.121.02 mL (1.06 g)10 mmol
Trifluoroacetic acid (TFA)114.020.77 mL (1.14 g)10 mmol
Dichloromethane (DCM)84.9350 mL-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Dissolve tryptamine (1.60 g, 10 mmol) and benzaldehyde (1.02 mL, 10 mmol) in dichloromethane (50 mL).

  • Add trifluoroacetic acid (0.77 mL, 10 mmol) to the solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding tetrahydro-β-carboline.

Pictet_Spengler_Pathway cluster_tryptamine_synthesis Tryptamine Synthesis cluster_pictet_spengler Pictet-Spengler Reaction EIA Ethyl 3-indoleacetate Tryptophol 2-(1H-indol-3-yl)ethanol EIA->Tryptophol 1. LiAlH₄ Tryptamine Tryptamine Tryptophol->Tryptamine 2. Amination (multi-step) Iminium Iminium Ion Intermediate Tryptamine->Iminium Condensation Aldehyde Aldehyde/Ketone Aldehyde->Iminium THBC Tetrahydro- β-carboline Iminium->THBC Intramolecular Cyclization

Pictet-Spengler Reaction Pathway

Oxidation to Ethyl 2-oxo-2,3-dihydro-1H-indole-3-acetate (Ethyl Oxindole-3-acetate)

The oxidation of indoles to 2-oxindoles (isatins) is a synthetically useful transformation. This can be achieved using various oxidizing agents. The oxidation of the C2 position of the indole ring in this compound provides access to the oxindole scaffold, which is present in many biologically active compounds.

Experimental Protocol

Materials:

Compound/ReagentMolar Mass ( g/mol )AmountMoles
This compound203.242.03 g10 mmol
N-Bromosuccinimide (NBS)177.983.56 g20 mmol
tert-Butanol74.1250 mL-
Water18.0210 mL-
Sodium thiosulfate solution (10%)-As needed-
Ethyl acetate88.11As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Dissolve this compound (2.03 g, 10 mmol) in a mixture of tert-butanol (50 mL) and water (10 mL).

  • Add N-bromosuccinimide (3.56 g, 20 mmol) in portions to the solution at room temperature with stirring.

  • Continue stirring for 1-2 hours, monitoring the reaction by TLC. The reaction mixture may develop a color.

  • Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any excess bromine.

  • Remove the tert-butanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (eluent: ethyl acetate/hexane) to give Ethyl 2-oxo-2,3-dihydro-1H-indole-3-acetate.[8]

Expected Yield: Moderate to good, depending on reaction conditions.

Oxidation_to_Oxindole EIA This compound Reaction Oxidation EIA->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent t-BuOH / H₂O Solvent->Reaction Intermediate Bromonium Ion/ 2-Bromoindolenine Intermediate Reaction->Intermediate Product Ethyl 2-oxo-2,3-dihydro- 1H-indole-3-acetate Intermediate->Product Hydrolysis

Oxidation of this compound to Ethyl Oxindole-3-acetate

These protocols provide a foundation for the synthetic manipulation of this compound. Researchers are encouraged to optimize reaction conditions and purification methods for their specific substrates and desired outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 3-Indoleacetate Degradation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of ethyl 3-indoleacetate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for this compound degradation in an aqueous solution?

A1: this compound primarily degrades through three main pathways in an aqueous solution:

  • Hydrolysis: This is a common pathway for esters in water, where the ester bond is cleaved to yield indole-3-acetic acid (IAA) and ethanol. This process is significantly influenced by pH and temperature.

  • Photodegradation: Exposure to light, especially UV and certain wavelengths of visible light, can cause the degradation of the indole ring. This process can be accelerated by the presence of photosensitizing agents.

  • Microbial Degradation: If the solution is not sterile, microorganisms can metabolize this compound, breaking it down into various other compounds.

Q2: How does pH affect the stability of this compound?

A2: The pH of the aqueous solution is a critical factor in the stability of this compound. The hydrolysis of the ester is catalyzed by both acids and bases. Generally, the rate of hydrolysis is slowest in the neutral pH range and increases significantly under acidic or alkaline conditions.[1][2] For experimental work, it is crucial to use buffered solutions to maintain a stable pH.

Q3: My this compound solution has changed color. What could be the cause?

A3: A color change in your this compound solution, often to a yellowish or brownish hue, is typically an indication of degradation. This is most commonly due to the oxidation of the indole ring, which can be initiated by exposure to light (photodegradation) or the presence of oxidizing agents in the solution. To minimize this, prepare solutions fresh, store them protected from light, and use high-purity solvents.

Q4: Can I autoclave a solution containing this compound?

A4: Autoclaving is not recommended for solutions containing this compound. The high temperature and pressure will accelerate hydrolysis, leading to the degradation of the compound into indole-3-acetic acid and ethanol. For sterilization, filtration through a 0.22 µm filter is the preferred method.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation product from hydrolysis is indole-3-acetic acid (IAA) and ethanol . Photodegradation can lead to a variety of oxidation products of the indole ring, such as oxindole-3-acetic acid .[3] Microbial degradation can result in a wider range of metabolites, depending on the specific microorganisms present and the metabolic pathways they utilize.[4][5][6][7][8]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Solution
Possible Cause Troubleshooting Steps
Incorrect pH Verify the pH of your aqueous solution. Use a calibrated pH meter. Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment.
Light Exposure Prepare and store your solutions in amber vials or wrap your containers in aluminum foil. Minimize exposure to ambient light during handling.
High Temperature Store stock and working solutions at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term storage). Avoid leaving solutions at room temperature for extended periods.
Microbial Contamination Use sterile solvents and glassware. Filter-sterilize the final solution using a 0.22 µm filter. If microbial growth is suspected, plate a sample of the solution on a suitable growth medium to check for contamination.
Reactive Components in the Medium Be aware of other components in your solution that may react with or catalyze the degradation of this compound. For instance, some media components can act as photosensitizers.[9]
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Troubleshooting Steps
Inconsistent Solution Preparation Prepare fresh solutions for each experiment from a reliable stock. Ensure accurate weighing and dilution.
Variable Environmental Conditions Control and monitor the temperature and light conditions of your experiments. Use a temperature-controlled incubator or water bath and a consistent light source if studying photodegradation.
Degradation During Sample Analysis If using analytical techniques like HPLC, ensure the autosampler is cooled to prevent degradation of samples waiting for injection. Minimize the time between sample preparation and analysis.
Issue 3: Analytical Issues During HPLC or LC-MS/MS Analysis
Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Ensure the sample is dissolved in the mobile phase. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. Check for column contamination or degradation.
Shifting Retention Times Check for leaks in the HPLC system. Ensure the mobile phase composition is correct and has been properly degassed. Use a column thermostat to maintain a consistent temperature.
Ghost Peaks Run a blank gradient to check for contamination in the mobile phase or from the injector. Ensure proper cleaning of the injection needle and port between samples.
Low Sensitivity Check the detector settings (wavelength for UV, ionization parameters for MS). Ensure the sample concentration is within the detection limits of the instrument. Optimize the extraction and concentration steps of your sample preparation.

Data Presentation

Table 1: Factors Influencing the Degradation of this compound in Aqueous Solution

Factor Effect on Stability Recommendations for Minimizing Degradation
pH Hydrolysis is accelerated under acidic (pH < 4) and alkaline (pH > 8) conditions.[1][2]Maintain a pH between 6 and 7 using a suitable buffer.
Temperature Higher temperatures increase the rate of hydrolysis.Store solutions at low temperatures (2-8°C for short-term, -20°C for long-term).
Light Exposure to UV and visible light can cause photodegradation.[9]Prepare and store solutions in light-protected containers (e.g., amber vials).
Oxygen The presence of oxygen can contribute to oxidative degradation, especially during photodegradation.For highly sensitive experiments, consider de-gassing solvents.
Microorganisms Can metabolize this compound, leading to its degradation.[4][5][6][7][8]Use sterile techniques and filter-sterilize solutions.
Presence of Other Chemicals Some compounds can act as photosensitizers, accelerating photodegradation.[9]Be aware of the composition of your medium and potential interactions.

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis by HPLC-UV

This protocol provides a general method for monitoring the degradation of this compound to indole-3-acetic acid.

  • Preparation of Standard Solutions:

    • Prepare a 1 mg/mL stock solution of this compound and indole-3-acetic acid in methanol.

    • From the stock solutions, prepare a series of calibration standards in the desired aqueous buffer (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Prepare your experimental solution of this compound in the aqueous buffer of interest.

    • At specified time points, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of cold methanol to precipitate any proteins and stop further degradation.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitates.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%), increase to a high percentage (e.g., 90%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector set at 280 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Create a calibration curve for both this compound and indole-3-acetic acid by plotting peak area versus concentration.

    • Quantify the concentration of each compound in your experimental samples by comparing their peak areas to the calibration curve.

Protocol 2: High-Sensitivity Analysis of Degradation Products by LC-MS/MS

This protocol is suitable for detecting and quantifying low levels of this compound and its degradation products.

  • Sample Preparation:

    • Follow the same sample preparation steps as in the HPLC-UV protocol. For very low concentrations, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes and remove interfering matrix components.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is recommended for better resolution and faster analysis times.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient should be optimized to separate the analytes of interest.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification.

      • This compound: Precursor ion (Q1) m/z 204.1 -> Product ion (Q3) m/z 130.1.

      • Indole-3-acetic acid: Precursor ion (Q1) m/z 176.1 -> Product ion (Q3) m/z 130.1.[10][11]

    • Optimize other MS parameters such as collision energy and declustering potential for each analyte.

  • Data Analysis:

    • Quantify the analytes using a calibration curve prepared with authentic standards. The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) is highly recommended for accurate quantification.[12]

Visualizations

Hydrolysis_Pathway This compound This compound Indole-3-acetic acid Indole-3-acetic acid This compound->Indole-3-acetic acid H₂O (Acid or Base Catalyzed) Ethanol Ethanol This compound->Ethanol H₂O (Acid or Base Catalyzed)

Caption: Hydrolysis pathway of this compound.

Photodegradation_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prepare Aqueous Solution Prepare Aqueous Solution Transfer to Quartz Cuvette Transfer to Quartz Cuvette Prepare Aqueous Solution->Transfer to Quartz Cuvette Controlled Light Source Controlled Light Source Transfer to Quartz Cuvette->Controlled Light Source Withdraw Aliquots Withdraw Aliquots Controlled Light Source->Withdraw Aliquots Monitor Temperature Monitor Temperature HPLC or LC-MS/MS Analysis HPLC or LC-MS/MS Analysis Withdraw Aliquots->HPLC or LC-MS/MS Analysis Identify Degradation Products Identify Degradation Products HPLC or LC-MS/MS Analysis->Identify Degradation Products

Caption: Experimental workflow for photodegradation studies.

Microbial_Degradation_Pathway This compound This compound Indole-3-acetic acid (IAA) Indole-3-acetic acid (IAA) This compound->Indole-3-acetic acid (IAA) Esterase Catechol Catechol Indole-3-acetic acid (IAA)->Catechol iac Genes (e.g., in Pseudomonas) Ring Cleavage Products Ring Cleavage Products Catechol->Ring Cleavage Products Dioxygenase Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism

Caption: Simplified microbial degradation pathway.

References

Technical Support Center: Solubility of Ethyl 3-Indoleacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to determining the solubility of Ethyl 3-indoleacetate in ethanol and methanol.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in ethanol and methanol?

Q2: Which solvent is likely to be better for dissolving this compound: ethanol or methanol?

A2: Both methanol and ethanol are polar protic solvents and are expected to dissolve this compound due to the presence of the polar ester and indole functional groups. Without specific quantitative data, it is difficult to definitively state which is superior. Generally, the principle of "like dissolves like" suggests that solvents with similar polarity to the solute will be more effective. Researchers should experimentally test both solvents to determine the optimal one for their concentration requirements.

Q3: How does temperature affect the solubility of this compound?

A3: For most solid solutes, including this compound, solubility in liquid solvents like ethanol and methanol increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice, allowing more of the solute to dissolve. If you are facing challenges with dissolving the compound, gentle heating and stirring can be effective. However, be mindful of the potential for degradation at elevated temperatures.

Data Presentation

As precise quantitative solubility data is not available in the literature, the following table is provided as a template for researchers to record their experimentally determined values.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Observations
Ethanol
Methanol

Experimental Protocols

Methodology for Determining the Solubility of this compound

This protocol outlines a standard method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound (high purity)

  • Ethanol (analytical grade)

  • Methanol (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL of ethanol or methanol). An excess is necessary to ensure a saturated solution is formed.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature water bath or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Stir the solution vigorously using a magnetic stirrer for a sufficient equilibration time (e.g., 24-48 hours) to ensure the solution is fully saturated.

  • Sample Collection and Preparation:

    • After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Quantification of Solute Concentration:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

      • Calculate the solubility in g/L.

    • Instrumental Analysis (HPLC or UV-Vis):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration using the calibration curve.

      • Calculate the original concentration of the saturated solution, which represents the solubility.

Troubleshooting Guide

Issue: this compound is not dissolving or dissolving very slowly.

Possible Causes & Solutions:

  • Insufficient Solvent Volume: The amount of solvent may be insufficient to dissolve the amount of solute.

    • Solution: Gradually add more solvent until the solute dissolves completely.

  • Low Temperature: The solubility may be low at the current temperature.

    • Solution: Gently warm the solution while stirring. Be cautious not to overheat, which could cause degradation.

  • Impure Compound or Solvent: Impurities can affect solubility.

    • Solution: Ensure you are using high-purity this compound and analytical grade solvents.

  • Insufficient Agitation: The mixture may not be adequately stirred to facilitate dissolution.

    • Solution: Increase the stirring speed or use a more efficient stirring method.

Issue: The dissolved this compound precipitates out of solution.

Possible Causes & Solutions:

  • Temperature Fluctuation: A decrease in temperature can cause the solution to become supersaturated, leading to precipitation.

    • Solution: Maintain a constant temperature throughout the experiment and when handling the solution.

  • Solvent Evaporation: Evaporation of the solvent will increase the concentration of the solute, potentially exceeding its solubility limit.

    • Solution: Keep vials tightly sealed.

  • Change in Solvent Composition: The addition of an anti-solvent (a liquid in which the solute is less soluble) can cause precipitation.

    • Solution: Ensure that no other solvents are accidentally introduced into the solution.

Logical Workflow for Troubleshooting Solubility Issues

TroubleshootingWorkflow start Start: Dissolving this compound check_dissolution Does the compound fully dissolve? start->check_dissolution increase_solvent Increase solvent volume check_dissolution->increase_solvent No success Success: Compound Dissolved check_dissolution->success Yes gentle_heat Apply gentle heat and stir increase_solvent->gentle_heat check_purity Verify compound and solvent purity gentle_heat->check_purity failure Issue Persists: Consider alternative solvent check_purity->failure check_precipitation Does the compound precipitate after dissolution? success->check_precipitation check_temp Check for temperature drops check_precipitation->check_temp Yes check_evaporation Ensure vial is sealed to prevent evaporation check_temp->check_evaporation check_evaporation->failure

References

Technical Support Center: Optimizing Ethyl 3-indoleacetate for Callus Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Ethyl 3-indoleacetate concentration in callus formation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for using this auxin in plant tissue culture.

While extensive literature on the direct application of this compound for callus induction is limited, its structural similarity to the well-studied auxin, Indole-3-acetic acid (IAA), suggests it can serve as a potent plant growth regulator.[1][2] this compound is the ethyl ester of IAA and is expected to exhibit auxin-like activity, potentially with altered stability, uptake, and release of the active IAA molecule within the plant tissue. The following guides and protocols are based on established principles of auxin-mediated callus induction and provide a framework for optimizing this compound concentrations.

Data Presentation: Comparative Auxin Concentrations for Callus Induction

The optimal concentration of an auxin for callus induction is highly dependent on the plant species, explant type, and the presence of other plant growth regulators, particularly cytokinins.[3][4][5] The following table provides a summary of commonly used concentrations for various auxins in callus culture, which can serve as a starting point for designing experiments with this compound.

AuxinPlant Species (Explant)Concentration Range (mg/L)Callus MorphologyReference
2,4-DCapsicum frutescens (Hypocotyl)0.5 - 5.0Creamy white, friable[6]
2,4-DSonchus arvensis L. (Leaf)1.0 (in combination with 0.5 mg/L BAP)Yellowish-green[7]
IAAGeneral UseNot specified, used as a supplement-[1]
NAAAtropa acuminata (Leaf)1.0 (in combination with 1.0 mg/L BAP)White, friable or Green, compact[4]
NAAAtropa acuminata (Root)1.0 (in combination with 0.5 mg/L BAP)Yellowish, compact[4]
NAAGloriosa superba L. (Corm)1.5 (in combination with 0.5 mg/L Kinetin)Embryogenic, friable green[8]

Note: Since specific data for this compound is scarce, it is recommended to test a concentration range similar to that of IAA and NAA, for example, 0.1 - 5.0 mg/L, in your initial experiments.

Troubleshooting Guide

This guide addresses common issues encountered during callus induction experiments with auxins like this compound.

IssuePossible Cause(s)Suggested Solution(s)
No callus formation - Inappropriate this compound concentration (too high or too low).- Unsuitable explant type or developmental stage.- Incorrect balance with cytokinins.- Suboptimal culture conditions (light, temperature).- Test a wider range of this compound concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).- Use explants from younger, more actively growing tissues.- Vary the cytokinin (e.g., BAP, Kinetin) concentration in combination with this compound.- Ensure the culture environment is optimized for the specific plant species.
Explant browning and death - Phenolic compound oxidation from wounded tissue.- High concentration of this compound leading to toxicity.- Add antioxidants like ascorbic acid (50-100 mg/L) or citric acid (50-100 mg/L) to the medium.- Perform an initial subculture on a hormone-free medium for a few days.- Reduce the concentration of this compound.
Formation of roots instead of callus - High auxin to cytokinin ratio.- Increase the cytokinin concentration or decrease the this compound concentration to promote cell proliferation over root differentiation.[5]
Formation of shoots instead of callus - High cytokinin to auxin ratio.- Decrease the cytokinin concentration or increase the this compound concentration.
Callus is hard and compact - Type and concentration of auxin and cytokinin.- Adjust the ratio of this compound to cytokinin. A higher auxin concentration often promotes friable callus.[3] Consider using a different cytokinin.
Callus growth is slow - Suboptimal nutrient medium.- Inadequate concentration of this compound.- Ensure the basal medium (e.g., MS, Gamborg's B5) is appropriate for the species.- Re-evaluate the this compound concentration; a moderate level often yields optimal growth.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound for callus induction?

A1: As there is limited direct data, a good starting point is to test a range similar to other auxins like IAA or NAA. We recommend a logarithmic scale of concentrations, such as 0.1, 0.5, 1.0, 2.0, and 5.0 mg/L, in your initial screening experiments.

Q2: Do I need to use a cytokinin with this compound?

A2: Yes, for most plant species, callus induction is most successful with a combination of an auxin and a cytokinin.[5] The ratio of auxin to cytokinin is critical in determining the developmental outcome (callus, roots, or shoots). A common practice is to fix the cytokinin concentration (e.g., 0.5 mg/L BAP or Kinetin) and vary the this compound concentration.

Q3: How does this compound differ from IAA?

A3: this compound is an ethyl ester of IAA. This modification may affect its stability in the culture medium, its uptake by the plant cells, and the rate at which it is hydrolyzed to release the active IAA. Esters of auxins can sometimes provide a slow-release source of the active hormone.

Q4: Can I dissolve this compound directly in water?

A4: Like IAA, this compound has low solubility in water. It is best to dissolve it in a small amount of a suitable solvent like ethanol or DMSO before adding it to the culture medium. Ensure the final solvent concentration in the medium is not phytotoxic (typically <0.1%).

Q5: Should I culture my explants in the light or dark for callus induction with this compound?

A5: Auxins are often light-sensitive. For initial callus induction, incubation in the dark is a common practice and can prevent the degradation of the auxin, leading to better callus formation.[7] However, the optimal light conditions can be species-dependent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile environment.

  • Dissolving: In a sterile container, dissolve the powder in a small volume of 95% ethanol or DMSO. For example, to make a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of solvent.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage bottle.

  • Storage: Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C for a few weeks.

Protocol 2: Optimizing this compound Concentration for Callus Induction
  • Basal Medium Preparation: Prepare your desired basal medium (e.g., Murashige and Skoog - MS medium) supplemented with sucrose (typically 30 g/L) and a gelling agent (e.g., agar or gellan gum). Adjust the pH to the optimal range (usually 5.7-5.8) before autoclaving.

  • Addition of Plant Growth Regulators: After the autoclaved medium has cooled to about 50-60°C, add a fixed concentration of a cytokinin (e.g., 0.5 mg/L BAP).

  • Creating a Concentration Gradient: Aliquot the medium into sterile containers and add the filter-sterilized this compound stock solution to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

  • Explant Preparation: Select healthy, young plant material (e.g., leaf discs, stem segments, hypocotyls). Surface sterilize the explants using standard procedures (e.g., treatment with 70% ethanol followed by a dilute bleach solution and sterile water rinses).

  • Inoculation: Aseptically place the sterilized explants onto the prepared culture media.

  • Incubation: Place the cultures in a growth chamber, typically in the dark, at a constant temperature (e.g., 25 ± 2°C).

  • Data Collection: Observe the cultures regularly for signs of callus formation. After a set period (e.g., 4-6 weeks), record parameters such as the percentage of explants forming callus, callus fresh weight, and callus morphology (color, texture).

  • Analysis: Analyze the data to determine the optimal concentration of this compound for callus induction for your specific plant and explant type.

Mandatory Visualizations

experimental_workflow start Start explant Explant Preparation & Sterilization start->explant media Basal Medium Preparation start->media pgr PGR Stock Solution Preparation (this compound & Cytokinin) start->pgr culture Inoculation on Media with Varying this compound Concentrations explant->culture media->culture pgr->culture incubation Incubation in Controlled Environment (Dark, 25°C) culture->incubation data Data Collection & Analysis (Callus Induction %, Fresh Weight, Morphology) incubation->data optimization Determination of Optimal This compound Concentration data->optimization end End optimization->end

Caption: Experimental workflow for optimizing this compound concentration.

auxin_signaling_pathway auxin Auxin (e.g., from this compound) receptor Auxin Receptor (TIR1/AFB) auxin->receptor aux_iaa Aux/IAA Repressor receptor->aux_iaa degradation arf Auxin Response Factor (ARF) aux_iaa->arf represses gene_expression Auxin-Responsive Gene Expression arf->gene_expression activates cell_cycle Cell Cycle Progression gene_expression->cell_cycle callus Cell Division & Callus Formation cell_cycle->callus

Caption: Simplified auxin signaling pathway leading to callus formation.

References

long-term storage conditions for Ethyl 3-indoleacetate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage and handling of Ethyl 3-indoleacetate powder.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound powder?

There are slightly varied recommendations, but the consensus for optimal long-term stability is to store the powder at room temperature .[1][2][3] Some suppliers suggest refrigeration (2-8°C) to maintain quality, or even storage at temperatures below -15°C.[4][5] For most applications, storing in a cool, dry place away from direct sunlight is sufficient. If your experiments are highly sensitive to any potential degradation, storing at a refrigerated temperature is a reasonable precaution.

Q2: Is this compound powder sensitive to light?

Yes, exposure to light can degrade the compound over time.[4][5] It is crucial to store the powder in a tightly sealed, opaque container to protect it from light. The parent compound, indole-3-acetic acid, is known to undergo light-induced degradation, a sensitivity that may be shared by its ethyl ester derivative.[6]

Q3: Does humidity affect the stability of this compound powder?

Yes, the powder should be stored in a dry environment.[2][3] The product is typically supplied in a tightly sealed container to protect it from moisture.[1] After opening, it is important to reseal the container tightly to prevent the ingress of atmospheric moisture.

Q4: What are the signs of degradation of this compound powder?

The powder should be a white to off-white or pale yellow crystalline solid.[1][7] A significant change in color (e.g., to dark brown) or a change in the physical state of the powder could indicate degradation. If you observe any such changes, it is advisable to test the purity of the compound before use.

Q5: What materials are incompatible with this compound?

Avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[8][9] Contact with these substances can cause chemical reactions that degrade the product.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Verify the storage conditions (temperature, light, and moisture protection). If the powder shows signs of degradation (see FAQ Q4), consider using a fresh batch. It is recommended to aliquot the powder upon receipt to minimize repeated opening and closing of the main container.
Powder has changed color or appears clumpy Exposure to light, moisture, or incompatible substances.This is a strong indicator of degradation. The powder should be discarded according to local regulations. Review your storage and handling procedures to prevent this from happening with new stock.
Difficulty dissolving the powder The powder may not be readily soluble in your chosen solvent, or it may have degraded.This compound is soluble in methanol.[1][2] If you are using a different solvent, check its solubility. If the powder is difficult to dissolve in a recommended solvent, this could be another sign of degradation.

Storage Conditions Summary

Parameter Recommended Condition Source
Temperature Room Temperature[1][2][3]
Refrigerated (for enhanced quality maintenance)[4]
< -15°C[5]
Light Protect from direct sunlight; store in an opaque container.[4][5][8]
Atmosphere Store in a tightly sealed container in a dry environment.[1][2]
Incompatibilities Strong oxidizing agents, strong acids, bases.[8][9]

Experimental Protocols

While specific experimental protocols are highly dependent on the research application, proper handling during sample preparation is crucial.

General Protocol for Preparing a Stock Solution:

  • Allow the container of this compound powder to come to room temperature before opening to prevent condensation of moisture onto the powder.

  • Weigh the desired amount of powder in a chemical fume hood.

  • Add the powder to your chosen solvent (e.g., methanol) in a volumetric flask.

  • Mix thoroughly until the powder is completely dissolved.

  • Store the stock solution in a tightly sealed, light-protected container at a low temperature (e.g., -20°C) for long-term storage. For short-term use, refrigeration (2-8°C) is often sufficient.

Visual Troubleshooting Guide

G start Start: Inconsistent Experimental Results check_storage Check Storage Conditions start->check_storage improper_storage Improper Storage Identified? check_storage->improper_storage visual_inspection Visually Inspect Powder improper_storage->visual_inspection No new_batch Use a Fresh Batch of Compound improper_storage->new_batch Yes degradation Signs of Degradation (Color Change, Clumping)? visual_inspection->degradation degradation->new_batch Yes review_protocol Review Experimental Protocol for Other Errors degradation->review_protocol No aliquot Aliquot New Stock to Minimize Exposure new_batch->aliquot discard Discard Degraded Powder new_batch->discard end End review_protocol->end aliquot->end

References

Technical Support Center: Troubleshooting Peak Tailing in Ethyl 3-indoleacetate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Ethyl 3-indoleacetate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] Ideally, a peak should be symmetrical and Gaussian.[3] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analysis.[1]

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 suggest peak tailing, and for many analytical methods, a tailing factor above 2.0 is considered unacceptable.[1]

Q2: My this compound peak is tailing. What are the most common causes?

A2: Peak tailing for this compound, a compound with a basic indole nitrogen, is most frequently caused by secondary chemical interactions with the stationary phase.[4][5][6] Other common causes fall into categories related to the mobile phase, column health, HPLC system, and sample preparation.

Most Common Causes for Peak Tailing:

  • Secondary Silanol Interactions: The indole nitrogen in this compound can interact strongly with acidic silanol groups on the surface of silica-based stationary phases (like C18 or C8), leading to peak tailing.[4][6] This is a primary cause for tailing of basic compounds.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to interactions between the ionized analyte and the stationary phase, causing poor peak shape.[7][8]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can create active sites that cause tailing.[1][9] A void at the column inlet is also a common culprit.[1][10]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5][9]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[3]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. The indole moiety has a pKa associated with its nitrogen. At a mobile phase pH near the analyte's pKa, a mixture of ionized and non-ionized forms can exist, leading to peak broadening or splitting.[3][8]

For basic compounds, secondary interactions with acidic silanol groups on the silica packing are a major cause of tailing.[4][6] By lowering the mobile phase pH (typically to between 2.5 and 3.5), the silanol groups become protonated and less likely to interact with the basic analyte, which significantly improves peak symmetry.[9][11][12]

Q4: Can my sample solvent cause peak tailing?

A4: Yes, a mismatch between the sample solvent and the mobile phase can cause significant peak shape distortion. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to band broadening and tailing or fronting peaks.[5] It is always recommended to dissolve the sample in the mobile phase or a solvent with a weaker or similar elution strength.

Q5: When should I suspect a column issue is causing the tailing?

A5: You should suspect a column issue if you observe a gradual increase in peak tailing over time or a sudden change after a particular batch of samples.[2] If all peaks in the chromatogram (including those of other non-basic compounds) start to tail, it could indicate a physical problem with the column, such as a partially blocked inlet frit or the formation of a void.[2] Tailing that is specific to basic analytes like this compound is more likely due to chemical interactions with the stationary phase that have worsened over time.[13]

Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase

This guide focuses on systematic adjustments to the mobile phase to mitigate peak tailing.

Step Action Rationale Expected Outcome
1 Lower Mobile Phase pH To suppress the ionization of residual silanol groups on the silica-based stationary phase, thereby reducing secondary interactions with the basic this compound.[11][12]Improved peak symmetry (Tailing Factor closer to 1).
2 Increase Buffer Concentration A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH at the column surface and can also mask some of the active silanol sites.[11]More robust and symmetrical peaks.
3 Add a Competing Base Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, preventing them from interacting with the analyte.[11]Significant reduction in peak tailing. Note: This can shorten column lifetime.
4 Change Organic Modifier If using methanol, consider switching to acetonitrile, or vice versa. The choice of organic modifier can influence peak shape.Potential for improved peak symmetry due to different solvent-analyte interactions.
Guide 2: Addressing Column and System Issues

This guide provides steps to diagnose and resolve hardware-related causes of peak tailing.

Step Action Rationale Expected Outcome
1 Reduce Extra-Column Volume Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[3]Sharper, more symmetrical peaks.
2 Flush the Column If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol, or follow the manufacturer's cleaning protocol).[10]Restoration of peak shape if the issue was due to adsorbed contaminants.
3 Reverse Flush the Column To dislodge particulates from the inlet frit, disconnect the column from the detector and flush it in the reverse direction to waste.[2]Improved peak shape if a partially blocked frit was the cause.
4 Replace the Column If the above steps do not resolve the issue, the column may be permanently damaged (e.g., a void has formed or the stationary phase is degraded).[12]Symmetrical peaks with a new, functional column.
5 Use a Guard Column A guard column can protect the analytical column from strongly retained impurities in the sample, extending its lifetime and maintaining good peak shape.[14]Prevention of future tailing issues caused by sample matrix components.

Experimental Protocols

Hypothetical HPLC Method for this compound Analysis

This protocol is a representative method based on common practices for analyzing indole compounds.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 280 nm

  • Sample Preparation: Dissolve this compound standard or sample extract in the initial mobile phase composition (30% Acetonitrile in 0.1% Formic Acid) to a final concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing for a Basic Compound

This table illustrates the typical effect of lowering the mobile phase pH on the tailing factor of a basic analyte.

Mobile Phase pHTailing Factor (Tf)Retention Time (min)
7.02.358.2
5.01.807.5
3.01.336.1
2.51.155.8
Data is illustrative and based on general principles for basic compounds on a C18 column.[12]
Table 2: Effect of Mobile Phase Additives on Peak Tailing

This table shows the impact of different additives on the tailing factor of a basic compound.

Mobile Phase Additive (25 mM)Tailing Factor (Tf)
None (pH 4.5)2.10
Sodium Phosphate (pH 3.0)1.45
Triethylamine (TEA) (pH 4.5)1.20
Data is illustrative and demonstrates common trends.[11]

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System/Hardware Issue check_all_peaks->system_issue Yes chemical_issue Suspect Chemical Interaction or Method Issue check_all_peaks->chemical_issue No all_peaks_yes Yes check_frit Reverse/Flush Column (Check for Blockage) system_issue->check_frit check_connections Check Fittings & Tubing (Extra-column Volume) check_frit->check_connections No Improvement end_good Peak Shape Improved check_frit->end_good Resolved replace_column Replace Column (Suspect Void) check_connections->replace_column No Improvement check_connections->end_good Resolved replace_column->end_good Resolved all_peaks_no No optimize_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) chemical_issue->optimize_ph adjust_buffer Increase Buffer Strength (e.g., 20-50 mM) optimize_ph->adjust_buffer Tailing Persists optimize_ph->end_good Resolved check_sample Check Sample Prep (Solvent & Concentration) adjust_buffer->check_sample Tailing Persists adjust_buffer->end_good Resolved check_sample->end_good Resolved end_bad Issue Persists: Consult Specialist check_sample->end_bad No Improvement Silanol_Interaction cluster_high_ph High pH (> 4) cluster_low_ph Low pH (< 3.5) silanol_high Deprotonated Silanol (Si-O⁻) (Negative Charge) analyte_high This compound (Basic Indole N) interaction Strong Ionic Interaction analyte_high->interaction interaction->silanol_high result_high Result: Peak Tailing interaction->result_high silanol_low Protonated Silanol (Si-OH) (Neutral) analyte_low This compound (Basic Indole N) no_interaction Repulsion / No Interaction analyte_low->no_interaction no_interaction->silanol_low result_low Result: Symmetrical Peak no_interaction->result_low

References

Technical Support Center: Analysis of Ethyl 3-indoleacetate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based analysis of Ethyl 3-indoleacetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my this compound (EIA) sample consistently low?

A1: Low signal intensity for this compound can stem from several factors. The most common issues include suboptimal ionization, issues with sample preparation, matrix effects, or incorrect mass spectrometer settings.[1] The choice of ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can significantly impact signal intensity.[1] Additionally, the inherent low concentrations of auxins in biological tissues can make detection challenging without optimized protocols.[2][3]

Q2: Which ionization source, ESI or APCI, is more suitable for this compound?

A2: Both ESI and APCI can be used for auxin analysis, and the optimal choice depends on your specific sample matrix and instrumentation. ESI is generally preferred for polar, thermally labile compounds and is widely used for analyzing auxins like Indole-3-acetic acid (IAA) and its conjugates.[4][5] APCI is often more effective for less polar and more volatile compounds and may offer better sensitivity for EIA, which is less polar than its parent acid, IAA.[6][7] It is recommended to test both ionization modes to determine the best option for your specific conditions.[1]

Table 1: Comparison of ESI and APCI Ionization Sources for Auxin Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Soft ionization technique creating ions from solution.[7]Gas-phase chemical ionization for volatile or semi-volatile compounds.[4]
Analyte Polarity Best for polar to moderately polar compounds.[8]Suitable for non-polar to moderately polar compounds.[6]
Thermal Stability Ideal for thermally labile compounds.[6]Requires analytes to be thermally stable.[6]
Common Analytes Large biomolecules, peptides, proteins, polar small molecules.[4]Small molecules, pharmaceuticals, lipids, pesticides.[4]
Matrix Effects Can be more susceptible to ion suppression from salts and other matrix components.[9]Generally less susceptible to matrix effects.[6]
Flow Rates Works best with lower flow rates (<1 mL/min).[7]Often performs better with higher flow rates (>0.5 mL/min).[6]

Q3: My results are inconsistent. How can I identify and minimize matrix effects?

A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a primary cause of poor reproducibility in LC-MS analysis.[10][11] These effects can either suppress or enhance the signal of the target analyte.[12] To mitigate this, several strategies can be employed:

  • Improved Sample Cleanup: Incorporate sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[3][13] Mixed-mode SPE, which combines reverse-phase and ion-exchange mechanisms, can be particularly effective at producing cleaner extracts.[13]

  • Chromatographic Separation: Optimize your LC method to separate this compound from matrix components. Using highly efficient, narrow-bore columns can improve resolution and reduce the impact of interferences.[14]

  • Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., ¹³C₆- or D₅-Ethyl 3-indoleacetate). This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[15][16]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is identical to your sample matrix. This helps to mimic the ionization suppression or enhancement seen in the actual samples.[16]

Q4: Should I consider chemical derivatization to improve signal intensity?

A4: Yes, derivatization can significantly enhance signal intensity, especially for compounds that ionize poorly. For this compound, which lacks a readily ionizable functional group in positive mode ESI other than protonation of the indole nitrogen, derivatization can introduce a permanently charged or easily ionizable moiety. While direct analysis is often possible, if you are struggling with sensitivity, derivatization is a viable strategy to improve detection limits.[17]

Q5: What are the expected m/z values and fragmentation patterns for this compound?

A5: For this compound (C₁₂H₁₃NO₂), the expected protonated molecule ([M+H]⁺) would have a mass-to-charge ratio (m/z) of 204.1. The fragmentation pattern in tandem mass spectrometry (MS/MS) is crucial for confident identification. Based on the fragmentation of the related compound, Indole-3-acetic acid (IAA), which shows a characteristic quinolinium ion at m/z 130.0, a similar fragment is expected for EIA.[18] The fragmentation of esters often involves the loss of the alkoxy group.[19][20]

Table 2: Predicted m/z Values for this compound Fragmentation

IonFormulaPredicted m/zDescription
[M+H]⁺ [C₁₂H₁₄NO₂]⁺204.1Protonated parent molecule.
[M-C₂H₅O]⁺ [C₁₀H₈NO]⁺158.1Loss of the ethoxy group.
[M-C₂H₄O₂]⁺ [C₁₀H₉N]⁺144.1Loss of ethyl acetate moiety.
Quinolinium ion [C₉H₈N]⁺130.1Characteristic fragment from the indole ring structure.[18]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Problem: No or Very Low Signal Intensity

This is a frequent challenge that can be addressed by systematically checking each stage of the analytical process.[1]

low_signal_troubleshooting start Low/No Signal Detected check_ms 1. Verify MS Instrument Performance start->check_ms check_lc 2. Check LC System & Method check_ms->check_lc If MS is OK ms_tune Tune & Calibrate Instrument? check_ms->ms_tune Action check_sample_prep 3. Evaluate Sample Preparation check_lc->check_sample_prep If LC is OK lc_leak Leaks in Flow Path? check_lc->lc_leak Action check_ionization 4. Optimize Ionization Source check_sample_prep->check_ionization If Prep is OK sample_degradation Analyte Degradation? check_sample_prep->sample_degradation Action ion_source_choice ESI vs APCI Tested? check_ionization->ion_source_choice Action solution Signal Improved ms_params Optimize MS Parameters? (DP, CE, Gas Flows) ms_tune->ms_params Yes ms_params->solution lc_column Column Clogged or Aged? lc_leak->lc_column No lc_mobile_phase Mobile Phase Correct? lc_column->lc_mobile_phase No lc_mobile_phase->solution sample_cleanup Sufficient Cleanup? (Matrix Effects) sample_degradation->sample_cleanup No sample_cleanup->solution ion_source_params Optimize Source Parameters? (Temp, Voltage) ion_source_choice->ion_source_params Yes ion_source_params->solution

Caption: Troubleshooting workflow for low signal intensity.

  • Verify MS Instrument Performance : Ensure your mass spectrometer is properly tuned and calibrated.[1] A regular check with a known standard can confirm that the instrument is performing optimally. Incorrect calibration can lead to mass accuracy issues, while poor tuning will result in low sensitivity.[1]

  • Check LC System & Method : Inspect for leaks in the LC flow path, as even small leaks can cause significant issues with pressure and peak shape.[21] Ensure the mobile phase composition is correct and freshly prepared. An aging or clogged column can lead to peak broadening and reduced signal height.[22]

  • Evaluate Sample Preparation : this compound can be prone to degradation. Keep samples cold and process them quickly.[16] Insufficient sample cleanup can lead to significant ion suppression from matrix components.[13]

  • Optimize Ionization Source : The efficiency of ionization is critical.[14] Systematically optimize source parameters such as temperature, gas flows, and voltages.[14][23] Test both positive and negative ion modes, as well as different sources like APCI if ESI is not providing adequate signal.[8]

Problem: Inconsistent Quantitative Results & Poor Reproducibility

This issue often points directly to unaddressed matrix effects or variability in sample preparation.

matrix_effects cluster_source Ionization Source cluster_detector Mass Spectrometer Detector analyte Analyte Ions (this compound) droplet ESI Droplet analyte->droplet matrix Matrix Ions (Co-eluting Components) matrix->droplet suppression Signal Suppression (Reduced Analyte Count) droplet->suppression Competition for ionization reduces analyte signal enhancement Signal Enhancement (Increased Analyte Count) droplet->enhancement Matrix improves ionization (less common) caption Matrix components interfere with the analyte ionization process, leading to inaccurate quantification.

Caption: How matrix effects alter analyte signal.

  • Implement an Internal Standard : As mentioned in the FAQ, a stable isotope-labeled internal standard is the best way to correct for signal variability caused by matrix effects and inconsistencies in sample workup.[15]

  • Standardize Sample Preparation : Ensure every step of your sample preparation protocol, from extraction to evaporation and reconstitution, is performed consistently across all samples.[16] Automation can help minimize variability.

  • Evaluate Different Sample Lots : Assess matrix effects by testing different batches of your biological matrix (e.g., plasma from different donors) to ensure your method is robust.[10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Auxin Purification

This protocol is adapted from methods used for the sensitive quantification of auxins from plant tissues and is designed to remove interfering compounds.[2][3]

  • Homogenization : Homogenize approximately 50-100 mg of tissue in liquid nitrogen.[23]

  • Extraction : To the powdered tissue, add 1 mL of an extraction solvent (e.g., 80% acetone in water or a methanol/water/formic acid mixture).[23][24] Add an internal standard at this stage. Vortex for 10 minutes.

  • Centrifugation : Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.[18] Collect the supernatant.

  • Evaporation : Concentrate the supernatant using a centrifugal evaporator or a stream of nitrogen to remove the organic solvent.[3]

  • Acidification : Acidify the remaining aqueous phase to a pH of approximately 2.7 with an acid like formic acid or HCl.[5]

  • LLE Partitioning : Add an equal volume of a non-polar solvent like diethyl ether.[5] Vortex thoroughly and centrifuge to separate the phases. The auxin, including this compound, will partition into the organic (upper) layer. Repeat this step two more times, collecting the organic phase each time.

  • Final Steps : Pool the organic phases and evaporate to dryness under a stream of nitrogen.[25] Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[25]

Protocol 2: Optimizing MS/MS Parameters

This protocol describes a general workflow for optimizing declustering potential (DP) and collision energy (CE) for your target analyte.

  • Prepare a Standard Solution : Create a pure standard solution of this compound (e.g., 1 µg/mL) in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water).

  • Direct Infusion : Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize Parent Ion (Q1) : In Q1 scan mode, locate the protonated molecular ion ([M+H]⁺) for this compound (m/z 204.1). Optimize the declustering potential (DP) or fragmentor voltage by ramping the voltage and monitoring the intensity of the m/z 204.1 peak. Select the DP value that gives the maximum intensity.

  • Identify and Optimize Fragment Ions (Q3) : Set the instrument to product ion scan mode, with Q1 fixed on m/z 204.1. Ramp the collision energy (CE) to observe the fragmentation pattern. Identify the most intense and stable fragment ions (e.g., expected m/z 130.1).

  • Optimize MRM Transitions : Select two to three of the most abundant fragment ions to create Multiple Reaction Monitoring (MRM) transitions (e.g., 204.1 -> 130.1). For each transition, perform a CE optimization by ramping the collision energy and monitoring the signal intensity to find the optimal CE value for each specific fragment.[23]

  • Finalize Method : Incorporate the optimized DP and CE values for each MRM transition into your final LC-MS/MS acquisition method.

References

Technical Support Center: Purification of Crude Ethyl 3-indoleacetate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 3-indoleacetate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In the case of this compound, the crude solid is dissolved in a minimum amount of a hot, suitable solvent. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. Soluble impurities, on the other hand, remain dissolved in the solvent (mother liquor) and are separated by filtration.

Q2: What are the key physical properties of this compound relevant to its recrystallization?

Understanding the physical properties of this compound is crucial for a successful recrystallization.

PropertyValueReference
Molecular FormulaC₁₂H₁₃NO₂[1]
Molecular Weight203.24 g/mol [1]
AppearanceWhite to cream or pale yellow crystalline powder[2]
Melting Point44-45 °C[3][4]
Solubility in WaterInsoluble[2]
Solubility in MethanolSoluble[2]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallization should:

  • Dissolve this compound well at elevated temperatures but poorly at low temperatures.

  • Either not dissolve impurities at all or keep them soluble at all temperatures.

  • Not react with this compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on available data, this compound is soluble in methanol.[2] A common strategy for compounds like this compound, which is an ester, is to use a solvent system where it is soluble in a more polar solvent (like ethyl acetate or methanol) and insoluble in a non-polar solvent (like hexane or heptane). This allows for the use of a mixed-solvent system for fine-tuning the recrystallization process.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of crude this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used, and the solution is not saturated. - The cooling process was too rapid. - The solution is supersaturated but nucleation has not occurred.- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can help. - Induce Crystallization: - Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites. - Add a seed crystal of pure this compound to the cooled solution.
Oiling Out (Formation of an oil instead of solid crystals)- The melting point of the crude product is lower than the boiling point of the solvent, often due to significant impurities. - The solution is too concentrated, leading to precipitation above the compound's melting point. - The cooling rate is too fast.- Add More Solvent: Reheat the solution and add a small amount of additional hot solvent to decrease the saturation level. Then, cool slowly. - Change Solvent System: Use a lower-boiling point solvent or a mixed-solvent system. For instance, if using a single high-boiling solvent, try a mixture with a lower-boiling, miscible non-solvent. - Slower Cooling: Allow the solution to cool very slowly to encourage crystal lattice formation instead of oiling out.
Colored Crystals/Persistent Impurities - The impurity is co-crystallizing with the product. - The impurity is trapped within the crystal lattice. - The crude material is highly impure.- Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product. - Second Recrystallization: A second recrystallization of the obtained crystals may be necessary to achieve higher purity. - Solvent Wash: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities.
Low Yield of Purified Product - Too much solvent was used, and a significant amount of product remains in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with too much cold solvent or the solvent was not cold enough.- Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Efficient Washing: Wash the crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Method 1: Single Solvent Recrystallization (Using Methanol)

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and heat the mixture gently on a hot plate while stirring. Continue adding methanol portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask containing a small amount of boiling methanol to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., room temperature) to remove residual solvent.

Method 2: Mixed Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and hexane (in the same approximate ratio as the final recrystallization mixture).

  • Drying: Dry the crystals as described in Method 1.

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Ethyl 3-indoleacetate add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (if needed) dissolved->hot_filtration Insoluble Impurities cooling Slow Cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

A generalized workflow for the purification of this compound by recrystallization.

Troubleshooting Decision Tree for "Oiling Out"

Oiling_Out_Troubleshooting start Issue: 'Oiling Out' Occurs reheat Reheat solution to redissolve the oil start->reheat add_solvent Add a small amount of hot 'good' solvent reheat->add_solvent slow_cool Allow to cool very slowly add_solvent->slow_cool check_crystals Crystals form? slow_cool->check_crystals success Success! Continue with isolation check_crystals->success Yes failure Still oils out? Consider solvent system change check_crystals->failure No

A decision tree to address the common issue of "oiling out" during recrystallization.

References

preventing hydrolysis of Ethyl 3-indoleacetate to IAA in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-indoleacetate. Our goal is to help you prevent the hydrolysis of this compound to Indole-3-acetic acid (IAA) in your stock solutions, ensuring the integrity and reliability of your experiments.

Troubleshooting Guide: Common Issues with this compound Stock Solutions

Problem Possible Cause Solution
Precipitation in stock solution upon storage (especially at low temperatures) The concentration of this compound may be too high for the solvent at that temperature, leading to supersaturation and precipitation.1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.2. Prepare a less concentrated stock solution.3. Store aliquots at the recommended temperature to avoid repeated freeze-thaw cycles.
Precipitation upon dilution into aqueous buffers or media The solubility of this compound is significantly lower in aqueous solutions compared to organic solvents like ethanol or DMSO. Rapid dilution can cause the compound to "crash out" of the solution.1. Perform a stepwise dilution: first, dilute the stock into a smaller volume of the aqueous solution with vigorous vortexing, then add the remaining aqueous solution.2. Increase the final concentration of the organic solvent in the working solution, if experimentally permissible.3. Prepare the final dilution immediately before use.
Inconsistent or unexpected biological activity The stock solution may have partially or fully hydrolyzed to IAA, which has different biological activity and potency. This can be caused by improper storage conditions (e.g., exposure to high pH, temperature, or light).1. Verify the integrity of your stock solution using an analytical method like HPLC or LC-MS/MS to quantify the relative amounts of this compound and IAA.2. Prepare a fresh stock solution following the recommended protocol, ensuring the use of anhydrous solvents and protection from light.3. Store the stock solution at -20°C or -80°C.
Visible color change in the stock solution (e.g., yellowing) This may indicate degradation of the indole ring structure, which can be accelerated by exposure to light and air (oxidation).1. Discard the discolored solution.2. Prepare a fresh stock solution and store it in an amber vial or a container wrapped in aluminum foil to protect it from light.3. Consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis to IAA?

A1: The primary cause of hydrolysis is the presence of water, especially under alkaline conditions (pH > 7). The ester bond in this compound is susceptible to nucleophilic attack by hydroxide ions, which leads to the formation of the carboxylate anion of IAA and ethanol. Even neutral water can cause slow hydrolysis over time.

Q2: Which solvent is best for preparing a stable stock solution of this compound?

A2: Anhydrous ethanol or dimethyl sulfoxide (DMSO) are recommended for preparing stock solutions. These solvents are polar enough to dissolve this compound and contain very low amounts of water, which minimizes hydrolysis. It is crucial to use high-purity, anhydrous grade solvents.

Q3: How should I store my this compound stock solution to maximize its shelf-life?

A3: For long-term storage, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and moisture. Avoid repeated freeze-thaw cycles. For short-term use, a stock solution can be stored at 4°C for a limited time, but stability should be verified.

Q4: Can I autoclave my media with this compound?

A4: No. Autoclaving involves high temperatures and steam, which will rapidly hydrolyze this compound. It is recommended to prepare a concentrated stock solution, sterilize it by filtration through a 0.22 µm PTFE syringe filter, and add it to the autoclaved and cooled medium.

Q5: How can I check if my this compound stock has hydrolyzed to IAA?

A5: The most reliable way to check for hydrolysis is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can separate and quantify both this compound and IAA, allowing you to determine the integrity of your stock solution.

Data Presentation: Hydrolysis of Esters

Table 1: Relative Hydrolysis Rate of Ethyl Acetate at Different pH and Temperatures

Temperature (°C)pH 3pH 5pH 7pH 9pH 11
25 ~1~0.1~0.1~10~1000
37 ~3~0.3~0.3~30~3000

Note: The values are relative rates to illustrate the magnitude of change. The rate at pH 3 and 25°C is set to a baseline of 1. The actual rates for this compound may differ, but the trend of increased hydrolysis at high and low pH, and with increased temperature, will be similar.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (10 mM in Ethanol)

Materials:

  • This compound powder

  • Anhydrous ethanol (200 proof)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Sterile 0.22 µm PTFE syringe filter and sterile syringe

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 20.32 mg of this compound powder.

  • Transfer the powder to a sterile, amber glass vial.

  • Add 10 mL of anhydrous ethanol to the vial.

  • Seal the vial and vortex until the powder is completely dissolved.

  • If sterility is critical for the application, filter the solution through a sterile 0.22 µm PTFE syringe filter into a new sterile amber vial.

  • Label the vial with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C.

Protocol 2: Quantification of this compound and IAA by HPLC to Assess Hydrolysis

Objective: To separate and quantify this compound and its hydrolysis product, IAA, in a stock solution.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound and IAA analytical standards

Methodology:

  • Standard Preparation: Prepare a series of standards for both this compound and IAA in the mobile phase (e.g., 0.1, 1, 10, 50, 100 µg/mL) to create a calibration curve.

  • Sample Preparation: Dilute a small aliquot of your this compound stock solution in the mobile phase to a concentration within the range of your calibration curve.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 280 nm

    • Gradient Elution:

      • 0-2 min: 20% B

      • 2-15 min: Ramp to 80% B

      • 15-18 min: Hold at 80% B

      • 18-20 min: Return to 20% B

      • 20-25 min: Re-equilibrate at 20% B

  • Analysis:

    • Inject the standards to establish retention times and generate calibration curves for this compound and IAA.

    • Inject the prepared sample.

    • Identify and quantify the peaks corresponding to this compound and IAA in your sample by comparing their retention times and integrating the peak areas against the calibration curves. The percentage of hydrolysis can be calculated from the relative amounts of the two compounds.

Visualizations

Hydrolysis_Pathway Ethyl_Indoleacetate This compound IAA Indole-3-acetic acid (IAA) Ethyl_Indoleacetate->IAA Hydrolysis Ethanol Ethanol Water H2O Water->Ethyl_Indoleacetate Hydroxide OH- (Alkaline) Hydroxide->Ethyl_Indoleacetate Experimental_Workflow cluster_prep Stock Solution Preparation cluster_analysis Stability Analysis (HPLC) cluster_use Experimental Use Weigh Weigh this compound Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Store Aliquot and Store at -20°C Filter->Store Dilute Dilute Stock Sample Store->Dilute Dilute_Final Dilute to Working Concentration Store->Dilute_Final Inject Inject into HPLC Dilute->Inject Quantify Quantify this compound and IAA Inject->Quantify Add_to_Media Add to Cooled, Sterile Media Dilute_Final->Add_to_Media Experiment Perform Experiment Add_to_Media->Experiment

interference of Ethyl 3-indoleacetate in colorimetric auxin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with colorimetric auxin assays, specifically focusing on the interference caused by Ethyl 3-indoleacetate and other related indole compounds.

Frequently Asked Questions (FAQs)

Q1: What is the Salkowski assay and how does it work?

The Salkowski assay is a widely used colorimetric method for the estimation of indole-3-acetic acid (IAA) and other indole-containing compounds.[1][2] The reaction is based on the ability of a strong acid, typically perchloric acid (HClO₄) or sulfuric acid (H₂SO₄), and ferric chloride (FeCl₃) to react with indole compounds to produce a characteristic pink or reddish color.[3] The intensity of the color, which can be measured spectrophotometrically at a wavelength of around 530 nm, is proportional to the concentration of the indole compound in the sample.[1][3]

Q2: Does this compound interfere with the Salkowski assay?

Yes, it is highly probable that this compound will interfere with the Salkowski assay. The Salkowski reagent reacts with the indole ring structure. Since this compound is an ester of IAA and retains the indole ring, it is expected to produce a colorimetric response similar to IAA. Research has shown that other indole derivatives, such as indole-acetamide (IAM) and indole-3-pyruvic acid (IPA), also react with the Salkowski reagent, leading to an overestimation of the true IAA concentration.[4][5][6][7] One study specifically demonstrated that IAA methyl ester gives a positive Salkowski reaction. Given that this compound is structurally similar, a positive reaction is expected.

Q3: My Salkowski assay results seem unexpectedly high. What could be the cause?

An overestimation of IAA concentration in the Salkowski assay is a common issue and can be attributed to several factors:

  • Lack of Specificity: The primary reason for inflated results is the non-specific nature of the Salkowski reagent. It cross-reacts with a variety of indole-containing compounds that may be present in your sample, including but not limited to indole-3-propionic acid (IPA), indole-3-butyric acid (IBA), and indoleacetamide (IAM).[1][2][4][5][6][7] As discussed, this compound is also a likely interfering compound.

  • Presence of Tryptophan: If your sample contains high concentrations of L-tryptophan, a precursor for IAA biosynthesis, it can lead to a high background absorbance, potentially skewing your results.[1]

  • Hydrolysis of Indole Esters: During sample extraction or under certain assay conditions (e.g., non-neutral pH), indole esters like this compound can be hydrolyzed back to IAA.[8][9][10] This would artificially increase the concentration of free IAA, leading to an overestimation.

Q4: Are there any alternative colorimetric assays that are more specific for IAA?

While the Salkowski assay is popular due to its simplicity and cost-effectiveness, its lack of specificity is a significant drawback. For more specific colorimetric detection, researchers have explored other reagents like the Ehrlich reagent (p-(dimethylamino)benzaldehyde), which also reacts with the indole ring but can sometimes offer different selectivity profiles.[1] However, for truly specific and accurate quantification of IAA and to differentiate it from other auxins like IBA, more advanced analytical techniques are recommended. These include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][11]

Q5: What is the Griess assay and can it be used to measure auxins?

The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻). It does not directly measure auxins. Its relevance in auxin-related research is typically indirect, for example, in studies where auxin signaling pathways may involve nitric oxide (NO) as a downstream signaling molecule.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Consistently high auxin readings compared to expected values. Interference from other indole compounds (e.g., this compound, IPA, IBA).1. Acknowledge the limitation: Recognize that the Salkowski assay provides an estimate of total indole compounds, not just IAA. Report your results accordingly. 2. Sample purification: Consider implementing a purification step, such as thin-layer chromatography (TLC) or solid-phase extraction (SPE), to separate IAA from other interfering indoles before performing the Salkowski assay. 3. Use a more specific method: For accurate quantification of IAA, it is highly recommended to use a more specific analytical technique like HPLC or LC-MS/MS.[3][11]
Color of the reaction is orange or brown instead of pink/red. The presence of different types of indole compounds. For instance, indole-3-butyric acid (IBA) can produce an orange color with the Salkowski reagent.[4]1. Record the observation: Note the color change as it may indicate the presence of specific interfering compounds. 2. Wavelength scan: Perform a wavelength scan to determine the absorbance maximum of your sample and compare it to that of an IAA standard. A shift in the maximum absorbance wavelength suggests the presence of interfering substances.
High background absorbance in the blank. Contamination of reagents or glassware. High levels of tryptophan in the sample matrix.[1]1. Use high-purity reagents and clean glassware: Ensure all reagents are fresh and of analytical grade. Thoroughly clean all glassware to remove any residual organic material. 2. Prepare a proper blank: The blank should contain all the components of your sample except for the analyte of interest. If your samples are in a specific medium, use that medium for your blank.
Inconsistent or non-reproducible results. Instability of the colorimetric reaction product. Pipetting errors. Improper mixing.1. Standardize incubation time: The color development in the Salkowski assay can be time-dependent. Ensure that all samples and standards are incubated for the same amount of time before reading the absorbance.[12] 2. Ensure proper mixing: Vortex each tube immediately after adding the Salkowski reagent to ensure a homogenous reaction. 3. Use calibrated pipettes: Accurate pipetting is crucial for reproducible results.

Quantitative Data Presentation

The following table summarizes the overestimation of IAA concentration when using the Salkowski method compared to the more specific LC-MS/MS method, as reported in a study by Guardado-Fierros et al. (2024).[1] This highlights the significant interference from other indole compounds.

Condition Overestimation Factor (Salkowski vs. LC-MS/MS)
Without Tryptophan41 to 1042-fold
With Tryptophan7 to 16330-fold

Table 1: Overestimation of IAA concentration by the Salkowski method.[1]

Experimental Protocols

Salkowski Colorimetric Assay for Indole Compounds

This protocol is adapted from standard procedures for the estimation of IAA.[3][12]

1. Reagent Preparation:

  • Salkowski Reagent: Mix 1 mL of 0.5 M FeCl₃ with 50 mL of 35% perchloric acid (HClO₄). Prepare this solution in a fume hood and store it in a dark bottle.[12]

  • IAA Standard Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of IAA in 10 mL of ethanol or another suitable solvent.

  • Working Standards: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 20, 50, 100 µg/mL) in the same solvent or medium as your samples.

2. Assay Procedure:

  • Pipette 1 mL of each standard and sample into separate test tubes.

  • Prepare a blank by pipetting 1 mL of the solvent or medium (without auxin) into a test tube.

  • Add 2 mL of the Salkowski reagent to each tube.

  • Mix the contents of each tube thoroughly by vortexing.

  • Incubate the tubes in the dark at room temperature for 25-30 minutes.[3][12]

  • Measure the absorbance of the pink/red color at 530 nm using a spectrophotometer.

  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Plot a standard curve of absorbance versus IAA concentration for the standards.

  • Determine the concentration of indole compounds in your samples by interpolating their absorbance values on the standard curve.

Visualizations

Salkowski_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Sample Sample containing Indole Compounds Add_Salkowski Add Salkowski Reagent (2 parts) Sample->Add_Salkowski Standards IAA Standards Standards->Add_Salkowski Blank Blank (Solvent/Medium) Blank->Add_Salkowski Incubate Incubate in Dark (25-30 min) Add_Salkowski->Incubate Spectrophotometer Measure Absorbance @ 530 nm Incubate->Spectrophotometer Standard_Curve Generate Standard Curve Spectrophotometer->Standard_Curve Quantification Quantify Indole Compounds Spectrophotometer->Quantification Standard_Curve->Quantification

Caption: Workflow for the Salkowski colorimetric assay.

Interference_Pathway cluster_sample Sample Components cluster_reaction Colorimetric Reaction IAA IAA (Analyte) Salkowski_Reagent Salkowski Reagent IAA->Salkowski_Reagent Et_IAA This compound (Interferent) Et_IAA->Salkowski_Reagent Other_Indoles Other Indoles (e.g., IPA, IBA) (Interferents) Other_Indoles->Salkowski_Reagent Pink_Color_IAA Pink Color (from IAA) Salkowski_Reagent->Pink_Color_IAA Pink_Color_Et_IAA Pink Color (from this compound) Salkowski_Reagent->Pink_Color_Et_IAA Other_Color Pink/Orange Color (from Other Indoles) Salkowski_Reagent->Other_Color Total_Absorbance Total Measured Absorbance (Overestimation of IAA) Pink_Color_IAA->Total_Absorbance Pink_Color_Et_IAA->Total_Absorbance Other_Color->Total_Absorbance

References

light sensitivity and degradation of Ethyl 3-indoleacetate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-indoleacetate solutions. The information focuses on addressing common issues related to the light sensitivity and degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound is a light-sensitive compound.[1] Exposure to light, particularly UV radiation, can lead to its degradation.[2][3] It is crucial to protect solutions from light to maintain their stability and ensure experimental reproducibility. The safety data sheet for this compound explicitly lists "light sensitive" and recommends avoiding exposure to direct sunlight.[1][4]

Q2: How should I store my this compound solutions?

A2: To ensure the stability of your this compound solutions, they should be stored in a cool, dry, and well-ventilated area, protected from light.[1][5] For long-term storage, it is recommended to keep solutions in amber-colored vials or containers wrapped in aluminum foil at room temperature or refrigerated, depending on the solvent and desired shelf life.[6] Always keep the container tightly closed.[5]

Q3: What are the signs of this compound degradation in my solution?

A3: Visual signs of degradation can include a change in color of the solution, although this is not always apparent. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.

Q4: Can the pH of my solution affect the stability of this compound?

A4: Yes, the pH of the solution can significantly impact the stability of this compound. Indole esters are susceptible to hydrolysis under alkaline conditions, which would convert this compound to Indole-3-acetic acid (IAA) and ethanol.[7][8] This hydrolysis can occur at pH values as low as 9 with just a few hours of treatment.[7] Therefore, it is advisable to use buffered solutions and avoid highly basic conditions if the ester form of the molecule is required for your experiment.

Q5: What is the likely biological mechanism of action of this compound?

A5: this compound is an ester of Indole-3-acetic acid (IAA), a well-known auxin plant hormone.[9] It is likely that this compound acts as a pro-drug, where it is hydrolyzed by endogenous esterases in biological systems to release the active compound, IAA.[10] The released IAA can then interact with its target receptors to elicit a biological response.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results between batches of this compound solution. Degradation of the compound due to light exposure.Prepare fresh solutions for each experiment and always store them protected from light (e.g., in amber vials or wrapped in foil). Minimize the exposure of the solution to ambient light during experimental setup.
Degradation due to improper storage temperature.Ensure solutions are stored at the recommended temperature, typically in a cool and dry place.[1][5]
Hydrolysis of the ester due to high pH.Check the pH of your solvent or buffer. If it is alkaline, consider using a neutral or slightly acidic buffer system. Prepare fresh solutions if hydrolysis is suspected.[7]
Loss of biological activity of the solution over time. Chemical degradation of this compound.Perform a stability check of your solution using an analytical method like HPLC to quantify the amount of active compound remaining. Prepare fresh solutions more frequently.
Evaporation of the solvent, leading to a change in concentration.Ensure that storage containers are tightly sealed to prevent solvent evaporation.[5]
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Photodegradation or hydrolysis of this compound.Compare the chromatogram of a freshly prepared solution with the aged one. The new peaks likely correspond to degradation products. To confirm, a forced degradation study can be performed.
Contamination of the solvent or glassware.Use high-purity solvents and ensure all glassware is thoroughly cleaned before preparing solutions.

Data on Stability and Degradation

Table 1: Summary of Stability Information for this compound

Parameter Information Source
Light Sensitivity Confirmed to be light-sensitive.[1]
Recommended Storage Store in a cool, dry, well-ventilated area away from incompatible substances and direct sunlight. Keep container tightly closed.[1][5]
Incompatible Materials Strong oxidizing agents, strong acids, and bases.[1]
pH Stability Susceptible to hydrolysis in alkaline conditions (pH > 9).[7]
Thermal Stability Stable at room temperature when protected from light.[6]

Table 2: Factors Influencing the Photodegradation of Indole-3-acetic acid (IAA) (Reference Data)

Factor Effect on IAA Photodegradation Notes Source
Light Wavelength UV, violet, and blue light cause degradation.Using a yellow light filter that removes these wavelengths can prevent degradation.[11]
Salts and Nutrients Concentrations of salts and mineral nutrients in media can hasten photodegradation.This is particularly relevant for in vitro plant culture experiments.[11]
Photosensitizers Presence of compounds like pyridoxine (Vitamin B6) can enhance the rate of photodegradation.This effect is light-dependent.[11]

Experimental Protocols

Protocol for a Forced Photodegradation Study of this compound Solution

This protocol outlines a general procedure to assess the photostability of an this compound solution, based on the principles of forced degradation studies recommended by the ICH.[4][12][13][14]

Objective: To determine the degradation of this compound under controlled light exposure and identify potential degradation products.

Materials:

  • This compound

  • Solvent (e.g., methanol, ethanol, or a buffered aqueous solution)

  • Calibrated photostability chamber equipped with a light source capable of emitting both UV and visible light (as per ICH Q1B guidelines)

  • Transparent and light-protected (e.g., amber) containers (e.g., quartz cuvettes or glass vials)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • pH meter

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Divide the solution into two sets of containers: one set of transparent containers for light exposure and one set of light-protected containers (control).

  • Exposure Conditions:

    • Place the transparent containers in the photostability chamber.

    • Expose the samples to a controlled light source. According to ICH Q1B guidelines, the total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • Place the control containers in the same chamber but shielded from light (e.g., wrapped in aluminum foil) to monitor for any thermal degradation.

  • Sampling:

    • Withdraw aliquots from both the exposed and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis:

    • Analyze the collected samples immediately using a validated stability-indicating HPLC method.

    • Monitor the peak area of this compound to determine its degradation over time.

    • Observe the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.

    • If coupled with a mass spectrometer, attempt to identify the mass of the degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation of this compound at each time point relative to the initial concentration.

    • Compare the degradation in the light-exposed samples to the control samples to confirm that the degradation is due to light.

    • Characterize the degradation kinetics (e.g., zero-order, first-order).

Visualizations

Experimental_Workflow_for_Photostability_Testing cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results A Prepare Stock Solution B Light-Exposed Sample (Transparent Vial) A->B Divide C Control Sample (Light-Protected Vial) A->C Divide D Sampling at Time Intervals B->D C->D E HPLC Analysis D->E F Quantify Degradation E->F G Identify Degradation Products E->G IAA_Signaling_Pathway cluster_hydrolysis Pro-drug Activation cluster_signaling Cellular Signaling EIA This compound Esterases Esterases EIA->Esterases IAA Indole-3-acetic Acid (IAA) TIR1_AFB TIR1/AFB Receptors IAA->TIR1_AFB Esterases->IAA Hydrolysis Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Binds & Promotes Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses AuxRE Auxin Response Elements (in DNA) ARF->AuxRE Binds & Activates Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression

References

Technical Support Center: Stability of Ethyl 3-indoleacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ethyl 3-indoleacetate, with a particular focus on the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction cleaves the ester bond, yielding Indole-3-acetic acid (IAA) and ethanol. The rate of this hydrolysis is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral to slightly acidic conditions (pH 4-6). It undergoes significant degradation under both strongly acidic and, particularly, basic conditions. Alkaline hydrolysis (saponification) is generally much faster and is irreversible, leading to the formation of the carboxylate salt of Indole-3-acetic acid.

Q3: What are the expected degradation products of this compound hydrolysis?

A3: The hydrolysis of this compound produces Indole-3-acetic acid and ethanol as the primary degradation products.

Q4: Can I expect other degradation pathways besides hydrolysis?

A4: While hydrolysis is the main concern, oxidation of the indole ring can also occur, especially in the presence of light, oxidizing agents, or certain metal ions. It is advisable to protect solutions from light and to use high-purity solvents and reagents.

Q5: What is the recommended pH range for storing stock solutions of this compound?

A5: For short-term storage, it is recommended to prepare and keep stock solutions in a buffered system with a pH between 4 and 6. For long-term storage, it is best to store the compound as a solid at low temperatures and protected from light.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of this compound in my experiment. The pH of your medium is too high (alkaline).Buffer your experimental medium to a pH between 4 and 6. If the experimental conditions require a higher pH, be aware of the rapid degradation and consider this in your experimental design and data interpretation.
The temperature of the experiment is elevated.Be aware that hydrolysis rates increase with temperature. If possible, conduct experiments at a lower temperature. If high temperatures are necessary, minimize the duration of the experiment.
Appearance of an unexpected peak in my chromatogram. This is likely the degradation product, Indole-3-acetic acid.Confirm the identity of the peak by running a standard of Indole-3-acetic acid. Adjust your analytical method to quantify both the parent compound and the degradant.
Oxidative degradation may have occurred.Protect your samples from light. De-gas your solvents to remove dissolved oxygen. Consider the use of antioxidants if compatible with your experimental system.
Inconsistent results between experimental replicates. The pH of the experimental medium is not well-controlled.Ensure you are using a buffer with sufficient capacity to maintain a constant pH throughout the experiment. Verify the pH of each replicate before and after the experiment.
Stock solution has degraded over time.Prepare fresh stock solutions of this compound for each experiment, especially if the solution is not stored under optimal conditions.

Quantitative Data on pH Stability

pHStabilityEstimated Half-life (t½) at 25°CPrimary Degradation Mechanism
< 3LowHours to DaysAcid-catalyzed hydrolysis
4 - 6HighWeeks to MonthsMinimal hydrolysis
7ModerateDays to WeeksNeutral hydrolysis
> 8Very LowMinutes to HoursBase-catalyzed hydrolysis (saponification)[1][2]

Note: These are estimations and the actual rates will depend on the specific buffer, ionic strength, and temperature of the solution.

Experimental Protocols

Protocol for pH Stability Study of this compound

This protocol outlines a method to determine the rate of hydrolysis of this compound at different pH values.

1. Materials:

  • This compound

  • Indole-3-acetic acid (as a reference standard)

  • HPLC-grade acetonitrile and water

  • Buffer salts (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

  • Volumetric flasks, pipettes, and autosampler vials

2. Buffer Preparation:

  • Prepare a series of buffers (e.g., pH 3, 5, 7, 9, and 11) at a concentration of 50 mM.

  • Filter all buffers through a 0.22 µm filter before use.

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • For each pH to be tested, add a small aliquot of the stock solution to a known volume of the respective buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of acetonitrile is low (<1%) to minimize its effect on the reaction.

  • Prepare a "time zero" sample by immediately quenching the reaction (see step 5).

  • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).

4. Time Points:

  • Withdraw aliquots from each pH solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours for alkaline pH; longer intervals for acidic and neutral pH).

5. Quenching:

  • To stop the degradation reaction, mix the aliquot with a quenching solution. A common approach is to neutralize the sample with an appropriate acidic or basic solution to bring the pH to the stable range (pH 4-6).

6. HPLC Analysis:

  • Analyze the samples by a validated stability-indicating HPLC method. An example method is provided below.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Quantify the peak areas of this compound and Indole-3-acetic acid.

7. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time for each pH.

  • The slope of the line will be the negative of the pseudo-first-order rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) EA1 This compound P1 Protonated Ester EA1->P1 + H+ I1 Tetrahedral Intermediate P1->I1 + H2O IAA1 Indole-3-acetic acid I1->IAA1 - EtOH, - H+ EtOH1 Ethanol EA2 This compound I2 Tetrahedral Intermediate EA2->I2 + OH- IAA2 Indole-3-acetic acid I2->IAA2 - EtO- EtOH2 Ethanol Salt Carboxylate Salt IAA2->Salt + OH-

Caption: Hydrolysis mechanisms of this compound.

Experimental_Workflow A Prepare Buffers (pH 3, 5, 7, 9, 11) C Initiate Degradation in Buffers A->C B Prepare this compound Stock Solution B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Points D->E F Quench Reaction (Neutralize pH) E->F G HPLC Analysis F->G H Quantify Parent and Degradant G->H I Calculate Rate Constants and Half-lives H->I

Caption: Workflow for pH stability testing.

References

Validation & Comparative

A Comparative Guide: Ethyl 3-indoleacetate vs. Indole-3-acetic Acid for Root Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust root systems is a cornerstone of plant health and productivity, a process intricately orchestrated by the plant hormone auxin. Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin, playing a pivotal role in initiating and regulating root development. In the quest for optimizing plant growth and developing novel agrochemicals, synthetic auxin analogs and precursors are of significant interest. Among these, Ethyl 3-indoleacetate, an ester of IAA, presents itself as a potential alternative. This guide provides an objective comparison of this compound and Indole-3-acetic acid in the context of root development, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Molecules

Indole-3-acetic acid (IAA) directly engages the auxin signaling pathway to elicit its effects on root development. It is the active molecule that binds to the TIR1/AFB family of F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors and thereby activating Auxin Response Factors (ARFs) which regulate the expression of genes involved in root initiation and elongation.

This compound, on the other hand, is generally considered a precursor or a slow-release form of IAA.[1] It is believed that endogenous plant esterases hydrolyze the ethyl ester bond, releasing free IAA into the plant tissues. This enzymatic conversion is a critical step for its activity, suggesting that the physiological effects of this compound are ultimately mediated by the resulting IAA. The primary difference, therefore, lies not in the fundamental mechanism of action at the molecular level, but in the delivery and temporal availability of the active auxin. This slow-release characteristic could potentially offer advantages in terms of sustained auxin signaling and reduced toxicity at higher concentrations.[2][3]

Performance Comparison in Root Development

Direct comparative studies quantifying the effects of this compound versus Indole-3-acetic acid on root development are limited in publicly available literature. However, extensive research on IAA provides a strong baseline for its dose-dependent effects on root architecture. Generally, low concentrations of IAA promote primary root elongation, while higher concentrations tend to inhibit primary root growth and strongly promote the formation of lateral and adventitious roots.[4][5]

The efficacy of this compound is intrinsically linked to the rate of its hydrolysis to IAA within the specific plant tissue. This rate can vary depending on the plant species, developmental stage, and the activity of endogenous esterases.

Table 1: Quantitative Comparison of Auxin Effects on Root Development

CompoundPlant SpeciesConcentrationEffect on Primary Root LengthEffect on Lateral/Adventitious Root NumberCitation
Indole-3-acetic acid (IAA) Arabidopsis thaliana0.01 µMSignificant increase-[4]
0.1 µMInhibitionSignificant increase[4]
Zea mays (Maize)0.01 mmol/L8.9% increase31.4% increase in root tip number[4]
0.1 mmol/L14.4% decrease-[4]
Vigna unguiculata (Cowpea)500 mg/LSignificant increase-
This compound --Data not availableData not available-

Note: The lack of direct quantitative data for this compound highlights a significant research gap.

Experimental Protocols

To facilitate further research and direct comparison, the following experimental protocols are provided.

Experiment 1: Comparative Analysis of Primary Root Growth in Arabidopsis thaliana

Objective: To quantify and compare the dose-response effects of this compound and Indole-3-acetic acid on primary root elongation in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar, pH 5.7

  • Sterile petri dishes (100 mm x 15 mm)

  • Stock solutions of Indole-3-acetic acid (IAA) and this compound in ethanol (10 mM)

  • Growth chamber with controlled temperature (22°C) and light conditions (16h light/8h dark photoperiod)

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinse five times with sterile distilled water.

  • Resuspend seeds in sterile 0.1% agar and store at 4°C for 48-72 hours for stratification.

  • Prepare MS agar plates containing a range of concentrations of IAA and this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). The final ethanol concentration in all plates, including the control, should be kept constant and minimal (e.g., <0.1%).

  • Aseptically place 10-15 stratified seeds in a line on the surface of each agar plate.

  • Seal the plates with breathable tape and place them vertically in a growth chamber.

  • After 7-10 days of growth, photograph the plates.

  • Measure the primary root length of at least 20 seedlings per treatment using image analysis software.

  • Statistically analyze the data to determine significant differences between treatments.

Experiment 2: Assessment of Adventitious Root Formation in Mung Bean Cuttings

Objective: To compare the efficacy of this compound and Indole-3-acetic acid in promoting adventitious root formation in mung bean (Vigna radiata) cuttings.

Materials:

  • Mung bean seeds

  • Potting mix

  • Hoagland solution (or other suitable nutrient solution)

  • Sterile razor blades

  • Beakers or vials

  • Stock solutions of Indole-3-acetic acid (IAA) and this compound in ethanol (10 mM)

  • Growth chamber or greenhouse with controlled environmental conditions.

Methodology:

  • Germinate mung bean seeds and grow them for 10-14 days until they have developed a few true leaves.

  • Prepare hypocotyl cuttings of a uniform length (e.g., 5 cm) by making a clean cut with a sterile razor blade below the cotyledons.

  • Prepare treatment solutions of IAA and this compound at various concentrations (e.g., 0, 1, 10, 50, 100 µM) in a basal salt solution or distilled water. Maintain a constant low percentage of ethanol across all treatments.

  • Place the basal end of the cuttings into the treatment solutions for a defined period (e.g., 24 hours).

  • After the treatment period, transfer the cuttings to a hydroponic system with Hoagland solution or plant them in a suitable rooting medium (e.g., vermiculite or perlite).

  • Maintain the cuttings in a growth chamber or greenhouse with high humidity.

  • After 10-14 days, carefully remove the cuttings and count the number of adventitious roots. The length of the longest root can also be measured.

  • Record and statistically analyze the data.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental designs, the following diagrams are provided in DOT language.

AuxinSignalingPathway cluster_extracellular Extracellular cluster_cell Plant Cell Ethyl_IAA This compound IAA_int IAA Ethyl_IAA->IAA_int Hydrolysis IAA_ext Indole-3-acetic acid IAA_ext->IAA_int Transport Esterases Esterases TIR1_AFB TIR1/AFB Receptor IAA_int->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_genes Auxin-responsive genes ARF->Auxin_genes Activates Root_dev Root Development Auxin_genes->Root_dev

Caption: Auxin Signaling Pathway for Root Development.

ExperimentalWorkflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Seeds Plant Material (e.g., Arabidopsis seeds) Treatment Apply Treatments (e.g., on agar plates) Seeds->Treatment Solutions Prepare Treatment Solutions (IAA & this compound) Solutions->Treatment Growth Incubate under Controlled Conditions Treatment->Growth Imaging Image Seedlings/Cuttings Growth->Imaging Measurement Measure Root Parameters (Length, Number) Imaging->Measurement Stats Statistical Analysis Measurement->Stats

References

A Comparative Guide to the Bioactivity of Ethyl 3-Indoleacetate and Other Auxin Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Ethyl 3-indoleacetate and other related auxin esters, referencing their performance against the principal native auxin, Indole-3-acetic acid (IAA). The information presented is supported by experimental data from peer-reviewed literature, offering insights into the structure-activity relationships that govern the efficacy of these plant growth regulators.

Introduction: Auxin Esters as Pro-Hormones

Indole-3-acetic acid (IAA) is the most abundant and physiologically significant auxin in plants, orchestrating a vast array of developmental processes from cell elongation and division to organogenesis. Its ester derivatives, such as this compound and Mthis compound (MeIAA), are typically considered inactive pro-auxins. Their biological activity is dependent on their hydrolysis within plant tissues to release free, active IAA.[1] This conversion is catalyzed by endogenous carboxylesterases, making these esters a form of slow-release or transport-stable auxin.[1] The overall bioactivity of an auxin ester is therefore a function of its uptake, transport, and the rate of its enzymatic conversion to IAA within the target cells.

Comparative Bioactivity Data

The biological potency of auxin esters can vary significantly depending on the specific bioassay, plant species, and application method. The data below, derived from studies on Arabidopsis thaliana, summarizes the comparative effects of IAA and its methyl and ethyl esters on key developmental processes. Generally, the esterified forms exhibit higher potency in certain assays, which may be attributed to enhanced membrane permeability compared to the free acid form of IAA.

CompoundBioassayOrganismObserved EffectRelative Potency
Indole-3-acetic acid (IAA) Primary Root Elongation (Light-grown)Arabidopsis thalianaInhibition of root growth.Baseline
Hypocotyl Elongation (Dark-grown)Arabidopsis thalianaInhibition of hypocotyl elongation.Baseline
Adventitious Root FormationArabidopsis thalianaPromotion of adventitious roots.Baseline
Mthis compound (MeIAA) Primary Root Elongation (Light-grown)Arabidopsis thalianaStronger inhibition of root growth compared to IAA.[2]More Potent than IAA
Hypocotyl Elongation (Dark-grown)Arabidopsis thalianaSignificantly stronger inhibition of hypocotyl elongation compared to IAA.[2][3][4][5][6]More Potent than IAA
Adventitious / Lateral Root FormationArabidopsis thalianaStronger induction of lateral and adventitious roots compared to IAA.[2][4][5]More Potent than IAA
This compound Hypocotyl Elongation (Dark-grown)Arabidopsis thalianaDisplayed activity similar to MeIAA; significantly more potent than IAA in inhibiting hypocotyl elongation.[2]More Potent than IAA

Note: The term "more potent" indicates that a lower concentration of the compound was required to elicit a comparable or stronger physiological response than the baseline (IAA).

Key Signaling & Experimental Frameworks

To understand how these compounds exert their effects, it is crucial to visualize the core auxin signaling pathway they ultimately trigger and the experimental workflows used to measure their activity.

Auxin Signaling Pathway

Auxin esters must be hydrolyzed to IAA to activate the canonical auxin signaling pathway. Once released, IAA acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor proteins and Aux/IAA transcriptional repressors. This binding event targets the Aux/IAA proteins for degradation, thereby liberating Auxin Response Factors (ARFs) to regulate the transcription of auxin-responsive genes, which in turn mediate physiological changes like cell elongation.

AuxinSignaling cluster_cell Plant Cell cluster_nucleus Nucleus AuxinEster Auxin Ester (e.g., this compound) Esterase Esterases (e.g., AtMES17) AuxinEster->Esterase uptake & transport IAA IAA (Active Auxin) Esterase->IAA hydrolysis TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB promotes binding Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds ARF ARF (Transcription Factor) Aux_IAA->ARF represses AuxinResponse Auxin-Responsive Gene Expression ARF->AuxinResponse activates

Caption: Canonical TIR1/AFB-mediated auxin signaling pathway activated by the hydrolysis of auxin esters.

Generalized Experimental Workflow: Root Elongation Assay

The root elongation assay is a standard method for quantifying auxin activity. High concentrations of auxins typically inhibit primary root growth, and the degree of inhibition is proportional to the auxin concentration. This allows for the generation of dose-response curves and the calculation of key parameters like IC50 (half-maximal inhibitory concentration).

RootAssayWorkflow start Start: Prepare Media sterilize Surface Sterilize Seeds (e.g., Arabidopsis) start->sterilize plate Plate Seeds on Agar Medium + Test Compounds (IAA, Esters, Control) sterilize->plate stratify Stratification (e.g., 4°C for 3 days) plate->stratify grow Germinate & Grow Vertically (e.g., 5-7 days) stratify->grow image Image Plates grow->image measure Measure Primary Root Length (Image Analysis Software) image->measure analyze Data Analysis: - Dose-Response Curves - Calculate IC50 measure->analyze end End: Compare Bioactivity analyze->end

Caption: Generalized workflow for the Arabidopsis root elongation bioassay to compare auxin activity.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of bioactivity data. Below are protocols for two common auxin bioassays.

Arabidopsis Root Elongation Assay

This assay is widely used to determine the inhibitory effects of auxins on primary root growth.

  • Materials:

    • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

    • Petri dishes (e.g., 100 mm square).

    • Growth medium (e.g., half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar, pH 5.7).

    • Test compounds (IAA, this compound, etc.) dissolved in a suitable solvent (e.g., DMSO or ethanol).

    • Sterilization solution (e.g., 70% ethanol, 30% bleach with Tween 20).

    • Growth chamber with controlled light and temperature.

  • Procedure:

    • Preparation: Prepare MS agar medium and autoclave. Allow it to cool to approximately 50-60°C. Add the test compounds (and a solvent-only control) to the desired final concentrations. Pour the medium into sterile Petri dishes and allow them to solidify.

    • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1-2 minutes, followed by a bleach solution for 5-10 minutes, and then rinse 3-5 times with sterile distilled water.

    • Plating: Aseptically place the sterilized seeds in a row on the surface of the prepared agar plates.

    • Stratification: Seal the plates and store them at 4°C in the dark for 2-3 days to synchronize germination.

    • Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Typical conditions are 22°C with a 16-hour light/8-hour dark cycle.

    • Data Collection: After 5-7 days of growth, capture high-resolution images of the plates using a flatbed scanner or camera.

    • Analysis: Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ). Calculate the average root length and standard deviation for each treatment. Plot the percent root growth inhibition relative to the control against the log of the auxin concentration to generate dose-response curves.

Avena Coleoptile Straight-Growth Bioassay

A classic bioassay that measures the ability of auxins to stimulate cell elongation in oat coleoptile segments.

  • Materials:

    • Oat seeds (Avena sativa).

    • Vermiculite or sand.

    • Buffer solution (e.g., phosphate buffer with 2% sucrose, pH 6.0).

    • Test compounds.

    • Red light source.

    • Incubator.

  • Procedure:

    • Seedling Growth: Germinate oat seeds in moist vermiculite or sand in complete darkness for approximately 3-4 days. A brief exposure to red light may be used to inhibit mesocotyl growth.

    • Coleoptile Excision: Under a dim red light, harvest coleoptiles from seedlings that are approximately 2-3 cm tall. Remove the apical tip (approx. 3-4 mm) and the basal portion, retaining a sub-apical segment of a defined length (e.g., 10 mm).

    • Incubation: Randomly distribute the coleoptile segments into test tubes or small beakers containing the buffer solution with various concentrations of the test compounds.

    • Elongation: Incubate the segments in the dark at a constant temperature (e.g., 25°C) for 18-24 hours, often with gentle shaking.

    • Measurement: After incubation, measure the final length of each coleoptile segment.

    • Analysis: Calculate the net elongation for each segment (final length - initial length). Plot the mean elongation against the log of the auxin concentration to compare the growth-promoting activity of the different compounds.

References

Validating Auxin-Like Effects of Ethyl 3-Indoleacetate in Arabidopsis thaliana: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the auxin-like effects of Ethyl 3-indoleacetate and the endogenous auxin, Indole-3-acetic acid (IAA), in the model organism Arabidopsis thaliana. The information presented is supported by experimental data and detailed protocols to assist in the validation and assessment of novel auxin analogs.

Comparative Analysis of Auxin-Like Activity

To illustrate the potential magnitude of this difference in potency, the following table summarizes the comparative effects of MeIAA and IAA on hypocotyl elongation in dark-grown Arabidopsis thaliana seedlings. It is important to note that while the activity of this compound is reported to be similar to MeIAA, this data should be considered illustrative for comparative purposes[1].

Table 1: Comparative Effects of MeIAA and IAA on Hypocotyl Elongation in Dark-Grown Arabidopsis thaliana

Concentration (nM)Mean Hypocotyl Length (mm) - IAA[1]Mean Hypocotyl Length (mm) - MeIAA[1]
0~12.5~12.5
100~11.0~8.0
200~10.0~6.0
400~8.5~4.5
800~7.0~3.0
1600~5.5~2.5

Data is estimated from the graphical representation in Qin et al., 2005. The study notes that IAA ethyl and hexyl esters displayed activities similar to MeIAA and were much more potent than IAA, though specific data was not shown[1].

Experimental Protocols

To validate the auxin-like effects of this compound, the following established protocols for key experiments in Arabidopsis thaliana can be utilized.

Root Elongation Assay

This assay assesses the inhibitory effect of auxins on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins and 1% (w/v) sucrose, solidified with 0.8% (w/v) agar.

  • Sterile petri dishes (90 mm)

  • This compound and IAA stock solutions (e.g., 10 mM in DMSO or ethanol)

  • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)

Procedure:

  • Surface-sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and rinsed 3-5 times with sterile water).

  • Resuspend seeds in sterile 0.1% (w/v) agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.

  • Prepare MS agar plates containing a range of concentrations of this compound and IAA (e.g., 0, 10, 50, 100, 500, 1000 nM). Ensure the final solvent concentration is consistent across all plates, including the control.

  • Pipette the stratified seeds onto the surface of the agar plates, ensuring they are evenly spaced.

  • Seal the plates with breathable tape and place them vertically in a growth chamber.

  • After 5-7 days of growth, photograph the plates.

  • Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

  • Calculate the average root length and standard deviation for each treatment and compare the dose-response curves of this compound and IAA.

Hypocotyl Elongation Assay (Dark-Grown Seedlings)

This assay measures the inhibitory effect of auxins on hypocotyl elongation in the absence of light.

Materials:

  • Arabidopsis thaliana seeds

  • MS medium as described above

  • Sterile petri dishes

  • This compound and IAA stock solutions

  • Growth chamber or light-tight box at a controlled temperature (e.g., 22°C)

Procedure:

  • Sterilize and stratify seeds as described for the root elongation assay.

  • Prepare MS agar plates with the desired concentrations of this compound and IAA.

  • Sow the seeds on the plates.

  • Wrap the plates in two layers of aluminum foil to ensure complete darkness and place them in a growth chamber at a constant temperature.

  • After 3-4 days, carefully open the plates in a dark room or under a green safe light and photograph them.

  • Measure the hypocotyl length of at least 20 seedlings per treatment.

  • Analyze the data to compare the inhibitory effects of this compound and IAA on hypocotyl elongation.

Gene Expression Analysis of Auxin-Responsive Genes by qRT-PCR

This method quantifies the change in expression of early auxin-responsive genes upon treatment with auxin analogs.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 7-10 days old, grown in liquid or on solid MS medium)

  • This compound and IAA treatment solutions

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., ACTIN2 or UBQ10)

Procedure:

  • Grow Arabidopsis seedlings under standard conditions.

  • Treat the seedlings with a solution containing this compound, IAA, or a solvent control for a short duration (e.g., 1-3 hours).

  • Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

  • Extract total RNA from the frozen tissue using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

  • Analyze the relative gene expression levels using the ΔΔCt method, normalizing to the reference gene expression.

  • Compare the induction of auxin-responsive genes by this compound and IAA.

Visualizing Molecular Mechanisms and Experimental Design

To better understand the context of these experiments, the following diagrams illustrate the canonical auxin signaling pathway and a general workflow for validating auxin-like compounds.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA / this compound) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF_complex SCF Complex TIR1_AFB->SCF_complex Part of Aux_IAA Aux/IAA Repressor Aux_IAA->TIR1_AFB Binds to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Aux_IAA->ARF Represses SCF_complex->Aux_IAA Ubiquitination AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates

Caption: Canonical auxin signaling pathway in Arabidopsis thaliana.

Experimental_Workflow start Start: Hypothesis This compound has auxin-like effects phenotypic_assays Phenotypic Assays (Root & Hypocotyl Elongation) start->phenotypic_assays molecular_assays Molecular Assays (qRT-PCR of Auxin-Responsive Genes) start->molecular_assays data_analysis Data Analysis & Comparison (Dose-response curves, statistical analysis) phenotypic_assays->data_analysis molecular_assays->data_analysis conclusion Conclusion Validate and quantify auxin-like effects data_analysis->conclusion

Caption: Experimental workflow for validating auxin-like compounds.

References

comparing the efficacy of Ethyl 3-indoleacetate and NAA in micropropagation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant tissue culture, the choice of auxins is a critical determinant of success in micropropagation. Among the myriad of available auxins, 1-Naphthaleneacetic acid (NAA), a synthetic auxin, is a cornerstone for inducing root and shoot development.[1] This guide provides a comparative analysis of the efficacy of NAA and Ethyl 3-indoleacetate, a derivative of the naturally occurring auxin Indole-3-acetic acid (IAA), in micropropagation protocols.

While direct comparative studies between this compound and NAA are limited in scientific literature, the biological activity of this compound is intrinsically linked to its hydrolysis into IAA within plant tissues. Therefore, this guide will leverage the extensive research on IAA as a proxy to evaluate the efficacy of this compound against the well-established NAA.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the efficacy of NAA and IAA (as a proxy for this compound) in key micropropagation processes: rooting and shoot proliferation.

Table 1: Efficacy in Root Induction

AuxinPlant SpeciesConcentration (mg/L)Rooting Percentage (%)Average Number of Roots per ExplantAverage Root Length (cm)Reference
NAA Alstroemeria cv. Fuego1.0-5.004.86
NAA Hemarthria compressa200HighHigh-[2]
NAA Rosa hybrida cv. Eiffel Tower0.5 - 2.0---[3]
NAA Arachis hypogaea L.1.082.42High-[4]
IAA Lawsonia inermis L.-Significant--[5]
IAA Musa cv. Udhayam1.0 (with 0.5 IBA)---[6]
IAA Malus prunifolia 'Marubakaido'0.5 - 2.0High--[7]

Table 2: Efficacy in Shoot Proliferation and Development

AuxinPlant SpeciesConcentration (mg/L)Average Number of Shoots per ExplantAverage Shoot Length (cm)ObservationsReference
NAA Alstroemeria cv. Fuego0.2 - 0.53.006.30 (at 1.0 mg/L)Effective for shoot and rhizome development
NAA Mai vang HD012.0 (with 0.5 IBA)-2.3Suitable for creating complete plantlets
IAA Brassica campestris L.10016.4 (embryos/bud)-Significantly increased microspore embryogenesis[8]
IAA Dieffenbachia maculata cv. Marianne10 (with 5 BA)--High callus induction (97.22%)[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon scientific findings. Below are representative experimental protocols for the application of NAA and IAA in micropropagation.

Protocol 1: In Vitro Rooting of Groundnut (Arachis hypogaea L.) Microshoots using NAA
  • Explant Preparation: Utilize microshoots of approximately 3 cm in length derived from embryonic axes.

  • Culture Medium: Prepare Murashige and Skoog (MS) medium supplemented with 30% sucrose.

  • Auxin Treatment: Add NAA to the MS medium at a concentration of 1.0 mg/L. A hormone-free medium serves as the control.

  • Culture Conditions: Subculture the microshoots onto the prepared medium.

  • Data Collection: Observe for root induction within two weeks. Record the number of roots per plantlet and the root-induction frequency.[4]

Protocol 2: Callus Induction in Dieffenbachia maculata cv. Marianne using IAA
  • Explant Source: Use shoot tips and internodal segments from sterilized shoots.

  • Culture Medium: Prepare MS medium.

  • Hormone Supplementation: Add IAA at a concentration of 10 mg/L in combination with 5 mg/L of Benzyladenine (BA).

  • Culture Establishment: Culture the explants on the supplemented MS medium.

  • Observation: Monitor for callus formation. High callus induction percentages (around 93-97%) are expected.[9]

Signaling Pathways and Experimental Workflow

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in DOT language.

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB receptor complex, leading to the degradation of Aux/IAA repressor proteins and the subsequent activation of Auxin Response Factors (ARFs), which regulate the expression of auxin-responsive genes.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (IAA/NAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome targeted for ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses Degradation Degradation Proteasome->Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Transcription Transcription Auxin_Genes->Transcription caption Canonical Auxin Signaling Pathway

Caption: Canonical Auxin Signaling Pathway

General Micropropagation Workflow

The process of micropropagation generally involves several key stages, from the initial explant preparation to the final acclimatization of the plantlets.

MicropropagationWorkflow Start Explant Selection & Sterilization Initiation Culture Initiation (MS Medium + Hormones) Start->Initiation Multiplication Shoot Multiplication (Subculturing) Initiation->Multiplication Rooting Root Induction (Auxin Treatment) Multiplication->Rooting Acclimatization Acclimatization (Transfer to Soil) Rooting->Acclimatization End Mature Plant Acclimatization->End caption General Micropropagation Workflow

Caption: General Micropropagation Workflow

References

Confirming the Purity of Synthesized Ethyl 3-Indoleacetate by Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The determination of a compound's melting point is a fundamental and accessible technique for assessing its purity. For synthesized compounds like Ethyl 3-indoleacetate, a key intermediate in various chemical syntheses, confirming purity is a critical step before its use in further applications. This guide provides a comparative framework for using melting point analysis to verify the purity of synthesized this compound, supported by experimental protocols and data interpretation.

The core principle underpinning this analysis is melting point depression . Pure crystalline solids melt at a specific, sharp temperature, whereas the presence of impurities disrupts the crystal lattice structure.[1][2] This disruption requires less energy to overcome the intermolecular forces, resulting in both a lower and a broader melting range.[3][4] Therefore, by comparing the experimentally observed melting range of a synthesized sample to the literature value of the pure compound, a qualitative assessment of purity can be made.

Data Presentation: Purity and Melting Point Comparison

The purity of this compound directly influences its melting characteristics. A pure sample will exhibit a narrow melting range, typically less than 1°C, at a temperature consistent with established literature values.[1][3] Conversely, an impure sample will melt over a wider range and at a lower temperature.

Compound Purity Status Expected Melting Range (°C) Typical Observation
This compound High Purity (≥98%) 42 - 45°C[5][6][7][8]Sharp, clear melting within a narrow 1-2°C range.
This compound Impure Sample Depressed and Broad (e.g., 38 - 43°C)Melting begins at a lower temperature and occurs over a range of several degrees.
Indole-3-acetic acid Potential Impurity (Unreacted Starting Material) 166 - 168°C (decomposes)[9][10]The presence of this high-melting-point impurity will cause the primary compound's range to be depressed and broad.

Experimental Protocol: Melting Range Determination (Adapted from USP <741>)

This protocol outlines the procedure for determining the melting range of a solid substance using a standard capillary melting point apparatus.[11][12]

Apparatus:

  • Capillary melting point apparatus (e.g., oil bath or metal block heater)

  • Sealed-end capillary tubes (0.8-1.2 mm internal diameter)[11]

  • Thermometer or digital temperature probe, calibrated

  • Spatula and watch glass

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Ensure the synthesized this compound sample is completely dry. If necessary, dry it over a suitable desiccant.[13]

    • Place a small amount of the sample on a watch glass and finely powder it using a spatula or mortar and pestle. This ensures uniform heat distribution.[13]

  • Loading the Capillary Tube:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end.

    • Repeat until the sample is compacted to a height of 2-4 mm.[14]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block or bath of the apparatus.

    • Set the apparatus to heat at a rapid rate (e.g., 10-15°C per minute) to a temperature approximately 10°C below the expected melting point of this compound (~44°C).

    • Once the temperature stabilizes around 34°C, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[13][15]

  • Data Recording and Interpretation:

    • Record the temperature at which the first drop of liquid becomes visible within the sample. This is the start of the melting range.

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid. This is the end of the melting range.[11][12]

    • Purity Assessment:

      • Pure Sample: The observed melting range will be narrow (e.g., 43-44°C) and will align with the literature value.

      • Impure Sample: The observed melting range will be broad (e.g., 40-43°C) and the entire range will be depressed below the literature value.

  • (Optional) Mixed Melting Point Confirmation:

    • To confirm the identity and purity of the synthesized compound, mix it in a 1:1 ratio with a known pure sample of this compound.

    • Determine the melting range of this mixture. If there is no depression or broadening of the melting range, it provides strong evidence that the synthesized compound is identical to the pure standard.[1][11]

Visualization of the Purity Confirmation Workflow

The logical flow for confirming purity via melting point analysis can be visualized as a straightforward decision-making process based on the experimental outcome.

Purity_Confirmation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Interpretation cluster_result Conclusion A Synthesized Ethyl 3-indoleacetate Sample B Prepare Sample (Dry and Pulverize) A->B C Load Capillary Tube B->C D Determine Melting Range (1-2°C/min rate) C->D E Record T_start and T_end D->E F Compare Range to Literature Value (42-45°C) E->F G Purity Confirmed: Sharp & Undepressed Range F->G Matches H Impurity Suspected: Broad & Depressed Range F->H Does Not Match I Action: Purify Sample (e.g., Recrystallization) H->I

Caption: Workflow for purity confirmation of this compound using melting point analysis.

References

Distinguishing Ethyl 3-Indoleacetate from IAA: A Thin-Layer Chromatography Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise analytical techniques are paramount for compound identification and purity assessment. This guide provides a detailed comparison of Ethyl 3-indoleacetate and its parent compound, Indole-3-acetic acid (IAA), using thin-layer chromatography (TLC), a simple, rapid, and cost-effective analytical method.

This document outlines the fundamental principles, experimental protocols, and expected results for the successful separation and visualization of these two indole derivatives. The primary difference between the two compounds lies in their polarity, which governs their mobility on a TLC plate. IAA possesses a free carboxylic acid group, rendering it significantly more polar than this compound, where the carboxylic acid is esterified with an ethyl group. This difference in polarity is the key to their chromatographic separation.

Principle of Separation

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel, which is polar) and a mobile phase (a solvent or solvent mixture). In normal-phase TLC, a polar stationary phase is used with a less polar mobile phase. Polar compounds, like IAA, will have a stronger affinity for the stationary phase and will therefore travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds, such as this compound, will interact more readily with the mobile phase and travel further up the plate, exhibiting a higher Rf value.

Experimental Protocol

This section details the materials and methodology for the TLC separation of this compound and IAA.

Materials:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates

  • Analytes:

    • Indole-3-acetic acid (IAA) standard solution (1 mg/mL in methanol)

    • This compound standard solution (1 mg/mL in methanol)

    • A mixed solution containing both IAA and this compound (1 mg/mL of each in methanol)

  • Mobile Phase: A mixture of chloroform, ethyl acetate, and formic acid in a ratio of 77:22:1 (v/v/v).

  • Developing Chamber: A glass tank with a lid.

  • Spotting Capillaries: Glass capillary tubes for applying the samples to the TLC plate.

  • Visualization Reagents:

    • UV lamp (254 nm)

    • Ehrlich's Reagent: 1 g of p-dimethylaminobenzaldehyde in a mixture of 50 mL of concentrated HCl and 50 mL of 95% ethanol.

  • Drying Oven or Heat Gun

Procedure:

  • Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate. Mark three equidistant points on this line for sample application.

  • Sample Application: Using a clean capillary tube for each sample, spot a small amount of the IAA standard, the this compound standard, and the mixed solution onto the marked points on the origin line. Allow the spots to dry completely between applications to keep them small and concentrated.

  • Chamber Equilibration: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the atmosphere inside the chamber with solvent vapors. Close the chamber with the lid and allow it to equilibrate for at least 15 minutes.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the level of the mobile phase. Close the lid and allow the solvent front to ascend the plate.

  • Elution and Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: Observe the dried plate under a UV lamp at 254 nm. The indole compounds will appear as dark spots against the fluorescent background. Circle the spots with a pencil.

    • Ehrlich's Reagent: Spray the plate evenly with Ehrlich's Reagent. Heat the plate gently with a heat gun or in an oven at approximately 80-100°C for a few minutes until colored spots appear. Indole derivatives typically produce purple to blue spots.

  • Rf Value Calculation: Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the Rf value for each compound using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The following table summarizes the expected Rf values and visualization characteristics for this compound and IAA under the specified TLC conditions.

CompoundStructurePolarityExpected Rf Value*Visualization under UV (254 nm)Color with Ehrlich's Reagent
Indole-3-acetic acid (IAA)C₁₀H₉NO₂ (Contains a carboxylic acid group)High~ 0.41[1]Dark SpotPurple/Blue
This compoundC₁₂H₁₃NO₂ (Contains an ethyl ester group)Low> 0.60 (Estimated)Dark SpotPurple/Blue

*Note: Rf values are indicative and can vary slightly depending on experimental conditions such as temperature, chamber saturation, and the specific batch of TLC plates.

Logical Workflow for TLC Analysis

Figure 1. Workflow for the TLC analysis of this compound and IAA.

References

A Comparative Guide to the Simultaneous LC-MS/MS Analysis of Ethyl 3-Indoleacetate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the simultaneous analysis of Ethyl 3-indoleacetate and its principal metabolites. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for its sensitivity and selectivity. Performance is compared with alternative methods, supported by experimental data from studies on the closely related and well-researched parent compound, Indole-3-acetic acid (IAA).

Metabolic Pathway of this compound

The metabolism of this compound is anticipated to follow pathways similar to its parent compound, Indole-3-acetic acid (IAA)[1][2]. The primary metabolic routes are expected to be:

  • Hydrolysis: The ester bond of this compound is likely hydrolyzed by esterases to yield Indole-3-acetic acid (IAA) and ethanol.

  • Oxidation: The indole ring can be oxidized to form oxindole derivatives, such as Oxo-ethyl 3-indoleacetate.

  • Conjugation: The carboxylic acid group of the hydrolyzed metabolite, IAA, can be conjugated with amino acids, such as aspartic acid and glutamic acid, to form amide-linked conjugates[1][3][4].

EIA This compound IAA Indole-3-acetic acid EIA->IAA Hydrolysis OxEIA Oxo-ethyl 3-indoleacetate EIA->OxEIA Oxidation IAAsp Indole-3-acetylaspartic acid IAA->IAAsp Conjugation IAGlu Indole-3-acetylglutamic acid IAA->IAGlu Conjugation

Caption: Predicted metabolic pathway of this compound.

Comparison of Analytical Methodologies

The quantification of this compound and its metabolites can be achieved through various analytical techniques. LC-MS/MS is generally preferred for its superior sensitivity and specificity, especially in complex biological matrices[5][6].

Method Principle Advantages Disadvantages Typical LOD/LOQ
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of precursor and product ions.High sensitivity and selectivity, ability to multiplex, robust for complex matrices.[5][7]Higher instrument cost, requires expertise for method development.fmol to pmol range[8]
GC-MS Gas chromatographic separation followed by mass spectrometric detection, often requiring derivatization.High resolution, good for volatile compounds.Derivatization can be time-consuming and introduce variability.pmol range
Immunoassays (ELISA) Antibody-based detection.High throughput, relatively low cost.Potential for cross-reactivity, may not distinguish between closely related metabolites.pg to ng range
Colorimetric Assays Chemical reaction leading to a colored product measured by spectrophotometry.Simple, inexpensive, rapid.Low specificity, susceptible to interference from other indole-containing compounds.µg to mg range[9]

Experimental Protocols

LC-MS/MS Method for Simultaneous Analysis

This protocol is adapted from established methods for the analysis of IAA and its metabolites[5][8][10].

1. Sample Preparation (from Biological Matrix)

  • Homogenization: Homogenize 50-100 mg of tissue in 1 mL of ice-cold extraction solvent (e.g., 80% methanol or acetonitrile) containing an internal standard (e.g., ¹³C₆-IAA).

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of 80% methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenize Tissue Centrifugation Centrifuge Homogenization->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Evaporation Evaporate to Dryness SPE->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Separation UPLC Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection

Caption: Experimental workflow for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[11].

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Predicted):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound204.1130.120
Indole-3-acetic acid176.1130.115
Oxo-ethyl 3-indoleacetate220.1146.120
Indole-3-acetylaspartic acid291.1130.125
Indole-3-acetylglutamic acid305.1130.125
¹³C₆-Indole-3-acetic acid (IS)182.1136.115

Note: The MRM transitions for this compound and its metabolites are predicted based on the known fragmentation of IAA, where the m/z 130.1 fragment corresponds to the quinolinium ion[9][11]. The m/z 146.1 fragment for the oxo-derivative is based on the fragmentation of Oxo-IAA[8]. Optimal collision energies would need to be determined experimentally.

Performance Characteristics of LC-MS/MS Methods for Indole Auxins

The following table summarizes typical performance data for LC-MS/MS methods developed for IAA and its metabolites, which can be considered indicative for a method targeting this compound.

Parameter Typical Performance Reference
Linearity (r²) > 0.99[11]
Precision (%RSD) < 15%[8]
Accuracy (%RE) 85-115%[8]
Limit of Detection (LOD) 0.1 - 10 fmol[8]
Limit of Quantification (LOQ) 0.5 - 50 fmol[8]
Recovery 80-120%[10]

Conclusion

References

A Comparative Guide to Ethyl 3-Indoleacetate Auxin Activity using the Avena coleoptile Bioassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the auxin activity of Ethyl 3-indoleacetate (EIA) with the naturally occurring auxin, Indole-3-acetic acid (IAA), and other synthetic auxins. The data presented is primarily based on the classic and reliable Avena coleoptile bioassay, a cornerstone for quantitative auxin activity determination. This document also offers detailed experimental protocols for the Avena coleoptile curvature test and an alternative method, the split pea stem curvature test, to aid in the selection of appropriate bioassays for research and development purposes.

Data Presentation: Comparative Auxin Activity

CompoundChemical ClassRelative Activity in Avena coleoptile Bioassay
Indole-3-acetic acid (IAA)Indole100% (Standard)
This compound (EIA) Indole Ester < 100% (Lower than IAA)
1-Naphthaleneacetic acid (NAA)NaphthaleneHigh
2,4-Dichlorophenoxyacetic acid (2,4-D)Phenoxyacetic acidHigh
Indole-3-butyric acid (IBA)IndoleModerate to High

Note: The relative activities can vary depending on the specific conditions of the bioassay, including concentration, duration of the experiment, and the specific Avena variety used.

Experimental Protocols

Avena Coleoptile Curvature Test

This bioassay, pioneered by Frits Went, is a quantitative test for auxin activity based on the differential growth of coleoptile cells.[1]

Principle: When an agar block containing an auxin is placed asymmetrically on a decapitated oat coleoptile, the auxin diffuses down one side, causing those cells to elongate more than the cells on the other side. This differential growth results in a curvature of the coleoptile, the angle of which is proportional to the concentration of the auxin.[2][3]

Procedure:

  • Seed Germination: Germinate oat (Avena sativa) seeds in complete darkness for 48-72 hours until the coleoptiles are approximately 2-3 cm long. A brief exposure to red light can help to suppress the growth of the mesocotyl.

  • Coleoptile Preparation: Using a dissecting microscope and a sharp razor blade, decapitate the coleoptiles by removing the apical 2-3 mm to eliminate the natural source of auxin.

  • Primary Leaf Removal: Gently pull the primary leaf from within the coleoptile to prevent it from interfering with the curvature.

  • Agar Block Preparation: Prepare 2% agar blocks and cut them into uniform sizes (e.g., 2x2x1 mm). Dissolve the test compounds (EIA, IAA, etc.) at various concentrations in molten agar before it solidifies. A control group with plain agar blocks should also be prepared.

  • Application of Agar Blocks: Place a single agar block containing the test substance asymmetrically on the cut surface of a decapitated coleoptile.

  • Incubation: Place the coleoptiles in a dark, humid chamber to prevent wilting and allow for growth.

  • Measurement: After 90-120 minutes, measure the angle of curvature of the coleoptile. This can be done by projecting the shadow of the coleoptile onto paper and measuring the angle between the vertical axis and the tip of the coleoptile.[1]

Split Pea Stem Curvature Test

This bioassay provides an alternative method for assessing auxin activity.

Principle: When a longitudinally split pea stem is placed in a solution containing auxin, the inner cortical cells grow more rapidly than the outer epidermal cells, causing the two halves to curve inwards. The degree of this curvature is proportional to the auxin concentration.

Procedure:

  • Plant Material: Use etiolated pea (Pisum sativum) seedlings grown in darkness for 7-10 days until the third internode is well-developed.

  • Stem Section Preparation: Cut a 3-4 cm segment from the third internode.

  • Splitting the Stem: Using a sharp razor blade, carefully split the stem segment longitudinally, ensuring not to cut through the entire length, leaving a small basal portion intact.

  • Incubation: Place the split stems in petri dishes containing the test solutions of varying auxin concentrations. A control solution without auxin should be included.

  • Measurement: After 24 hours of incubation in the dark, measure the angle of curvature of the two halves of the split stem.

Mandatory Visualizations

Auxin Signaling Pathway

The following diagram illustrates the core components of the auxin signaling pathway at the molecular level. In the absence of auxin, Aux/IAA proteins bind to and repress the activity of Auxin Response Factors (ARFs). When auxin is present, it facilitates the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor. This allows the ARF transcription factors to regulate the expression of auxin-responsive genes, ultimately leading to physiological responses such as cell elongation.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (e.g., IAA, EIA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets for ubiquitination Ub Ubiquitin SCF_Complex->Ub adds ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Auxin_Responsive_Gene Auxin-Responsive Gene ARF->Auxin_Responsive_Gene activates/represses transcription Response Physiological Response (e.g., Cell Elongation) Auxin_Responsive_Gene->Response leads to

Caption: A simplified diagram of the nuclear auxin signaling pathway.

Avena Coleoptile Bioassay Workflow

The following diagram outlines the key steps involved in performing the Avena coleoptile curvature test.

AvenaWorkflow start Start: Germinate Avena Seeds in Darkness decapitate Decapitate Coleoptiles (Remove Apical Tip) start->decapitate remove_leaf Remove Primary Leaf decapitate->remove_leaf prepare_blocks Prepare Agar Blocks with Test Compounds (EIA, IAA, Control) remove_leaf->prepare_blocks apply_blocks Apply Agar Block Asymmetrically prepare_blocks->apply_blocks incubate Incubate in Dark, Humid Conditions apply_blocks->incubate measure Measure Angle of Curvature incubate->measure end End: Correlate Curvature with Auxin Activity measure->end

Caption: Experimental workflow for the Avena coleoptile curvature bioassay.

References

Comparative Analysis of Rooting Hormones: Indole-3-Butyric Acid (IBA) vs. Ethyl 3-Indoleacetate (EIA)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the documented efficacy of Indole-3-Butyric Acid (IBA) and Ethyl 3-Indoleacetate (EIA) as agents for promoting adventitious root formation in plant cuttings. While IBA is a widely researched and commercially utilized auxin for vegetative propagation, there is a notable lack of scientific data supporting the use of EIA for the same purpose.

This guide provides a detailed comparison based on the available evidence, focusing on the well-established performance of IBA and noting the absence of published experimental data for EIA in the context of rooting.

Executive Summary

Indole-3-butyric acid (IBA) is a synthetic auxin that has consistently demonstrated its effectiveness in stimulating root initiation across a wide variety of plant species.[1][2][3] Its primary mechanism of action involves promoting cell division and differentiation at the site of application on a cutting, leading to the development of a robust root system.[1][2] IBA is considered more stable than the primary natural auxin, Indole-3-acetic acid (IAA), making it a more practical choice for horticultural applications.[1] In contrast, a thorough search of scientific databases yields no specific studies or experimental data on the efficacy of this compound (EIA) as a rooting hormone. Therefore, a direct comparative analysis of performance based on experimental evidence is not possible at this time.

Performance Data: Indole-3-Butyric Acid (IBA)

The effectiveness of IBA in promoting rooting is well-documented. The optimal concentration of IBA can vary depending on the plant species, the type of cutting (softwood, semi-hardwood, or hardwood), and the application method.

Table 1: Efficacy of Indole-3-Butyric Acid (IBA) on Rooting of Various Plant Species (Illustrative Data)

Plant SpeciesCutting TypeIBA Concentration (ppm)Rooting Percentage (%)Average Number of Roots per CuttingAverage Root Length (cm)Reference
Lawsonia inermisStem Cuttings1000--5.73[4]
Lawsonia inermisStem Cuttings1250-8.00-[4]
Azalea 'Mingchao' & 'Zihudie'Microshoots2 mg/L (in-vitro)IncreasedIncreasedIncreased
Scaevola taccada (variegated)Tip Cuttings2500 - 10000Improved-Significantly Increased
Wax AppleAir Layering2000100% (survival)Significantly HigherIncreased

Note: The data presented is a summary from various studies and is intended for comparative illustration. "-" indicates data not specified in the cited abstract.

Experimental Protocols

A generalized experimental protocol for evaluating the efficacy of a rooting hormone on stem cuttings is provided below. This methodology can be adapted for specific plant species and experimental conditions.

General Protocol for Evaluating Rooting Hormones
  • Plant Material Preparation:

    • Select healthy, disease-free stock plants.

    • Take cuttings of a uniform length and diameter from the desired growth stage (e.g., semi-hardwood). Each cutting should typically contain 2-4 nodes.

    • Remove the lower leaves to prevent decay and reduce water loss. Make a fresh, angled cut at the base of each cutting.

  • Hormone Application:

    • Powder Application: Dip the basal end (approximately 1-2 cm) of the cutting into the rooting powder (e.g., IBA mixed with talc). Gently tap to remove excess powder.

    • Quick Dip Solution: Prepare a concentrated solution of the auxin in a solvent like alcohol. Dip the basal end of the cuttings into the solution for a few seconds and then allow the solvent to evaporate before planting.[3]

    • Dilute Solution Soak: Prepare a lower concentration of the auxin in water. Soak the basal portion of the cuttings in this solution for a specified period (e.g., several hours).[3]

  • Planting and Culture:

    • Insert the treated cuttings into a pre-moistened, sterile rooting medium (e.g., a mix of perlite and vermiculite, or peat).

    • Place the cuttings in a controlled environment with high humidity, such as a mist bench or a propagation chamber with a plastic cover.

    • Maintain appropriate temperature and light conditions for the specific plant species.

  • Data Collection and Analysis:

    • After a predetermined period (e.g., 4-8 weeks), carefully remove the cuttings from the rooting medium.

    • Wash the roots gently to remove the substrate.

    • Record the following parameters for each cutting:

      • Rooting percentage (the percentage of cuttings that formed roots).

      • Number of primary roots per cutting.

      • Length of the longest root or average root length per cutting.

      • Root fresh and dry weight.

    • Perform statistical analysis to determine significant differences between treatments.

Visualizing the Process

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of rooting agents.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select & Prepare Cuttings C Apply Hormone Treatments to Cuttings A->C B Prepare Hormone Treatments (e.g., IBA, Control) B->C D Plant Cuttings in Rooting Medium C->D E Incubate under Controlled Conditions D->E F Collect Rooting Data (% rooting, root number, root length) E->F G Statistical Analysis F->G H Compare Efficacy G->H

Caption: A generalized workflow for evaluating the efficacy of rooting hormones.

Auxin Signaling Pathway in Root Formation

The mechanism by which auxins like IBA promote rooting involves a complex signaling cascade within the plant cells. IBA is often converted to the naturally occurring auxin, Indole-3-acetic acid (IAA), which then initiates a series of molecular events leading to root development.[1]

G cluster_input Input cluster_cellular Cellular Response cluster_output Outcome IBA Exogenous IBA Application Conversion Conversion of IBA to IAA IBA->Conversion IAA Increased IAA Pool Conversion->IAA Transport Auxin Transport & Accumulation IAA->Transport Perception Auxin Perception (TIR1/AFB Receptors) Transport->Perception Degradation Degradation of Aux/IAA Repressors Perception->Degradation ARF Activation of Auxin Response Factors (ARFs) Degradation->ARF Gene Expression of Root Development Genes ARF->Gene Cell Cell Division & Differentiation Gene->Cell Root Adventitious Root Formation Cell->Root

Caption: Simplified signaling pathway of IBA-induced adventitious root formation.

Conclusion

Based on the current body of scientific literature, Indole-3-Butyric Acid (IBA) is a well-established and effective auxin for promoting adventitious root formation in a wide range of plant species. Its efficacy is supported by extensive experimental data. In contrast, there is no readily available scientific evidence to support the use of this compound (EIA) as a rooting agent. For researchers, scientists, and professionals in drug development and plant propagation, IBA remains the scientifically validated choice for inducing rooting in vegetative cuttings. Further research would be required to determine if EIA possesses any auxin-like activity relevant to root initiation.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of Ethyl 3-Indoleacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common synthetic routes for Ethyl 3-indoleacetate, a significant precursor in medicinal chemistry. We present a detailed analysis of the spectroscopic data essential for the validation of its synthesis, ensuring product purity and characterization. The information is tailored for professionals in research and development who require reliable and concise data for their work.

Introduction to this compound Synthesis

This compound is a valuable building block in the synthesis of various biologically active compounds. Its indole core and reactive ester group allow for diverse chemical modifications. The two primary methods for its synthesis that are compared in this guide are the Fischer esterification of indole-3-acetic acid with ethanol and the direct alkylation of indole with an ethyl haloacetate. The choice of synthetic route can depend on factors such as the availability of starting materials, desired yield, and reaction conditions. Accurate validation of the final product is critical and is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables provide a summary of the key spectroscopic data for this compound and the starting materials for two different synthetic routes. This data is crucial for monitoring the reaction progress and confirming the identity and purity of the final product.

Route 1: Fischer Esterification

  • Reaction: Indole-3-acetic acid + Ethanol → this compound + Water

Table 1: ¹H NMR Data for Fischer Esterification

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound 8.10br sN-H (Indole)
7.60dAr-H
7.35dAr-H
7.15tAr-H
7.10tAr-H
7.05sC2-H (Indole)
4.15q-OCH₂CH₃
3.65s-CH₂COO-
1.25t-OCH₂CH₃
Indole-3-acetic acid [1][2]10.9 (variable)br s-COOH
8.10br sN-H (Indole)
7.55dAr-H
7.35dAr-H
7.10tAr-H
7.00tAr-H
7.20sC2-H (Indole)
3.65s-CH₂COOH
Ethanol [3][4]3.69q-CH₂OH
1.22t-CH₃
(variable)s-OH

Table 2: ¹³C NMR Data for Fischer Esterification

CompoundChemical Shift (δ) ppmAssignment
This compound [5][6]172.5C=O (Ester)
136.2C-7a (Indole)
127.5C-3a (Indole)
123.5C-2 (Indole)
121.9Ar-CH
119.5Ar-CH
118.8Ar-CH
111.2Ar-CH
108.0C-3 (Indole)
60.8-OCH₂CH₃
31.5-CH₂COO-
14.3-OCH₂CH₃
Indole-3-acetic acid [7][8][9]174.3C=O (Acid)
136.9C-7a (Indole)
127.9C-3a (Indole)
124.8C-2 (Indole)
122.0Ar-CH
119.4Ar-CH
119.3Ar-CH
112.3Ar-CH
108.5C-3 (Indole)
31.8-CH₂COOH
Ethanol [10][11]57.7-CH₂OH
18.0-CH₃

Table 3: IR Spectroscopy Data for Fischer Esterification

CompoundWavenumber (cm⁻¹)Assignment
This compound [12]3400N-H stretch
1730C=O stretch (Ester)
1200C-O stretch
Indole-3-acetic acid 3400-2500 (broad)O-H stretch (Carboxylic acid)
3390N-H stretch
1700C=O stretch (Carboxylic acid)
Ethanol 3400-3200 (broad)O-H stretch

Table 4: Mass Spectrometry Data for Fischer Esterification

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound [13]203 [M]⁺130 (indolemethylene cation)
Indole-3-acetic acid [14][15]175 [M]⁺130 (indolemethylene cation)
Ethanol 46 [M]⁺31, 45

Route 2: Alkylation of Indole

  • Reaction: Indole + Ethyl Chloroacetate → this compound + HCl

Table 5: ¹H NMR Data for Indole Alkylation

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound 8.10br sN-H (Indole)
7.60dAr-H
7.35dAr-H
7.15tAr-H
7.10tAr-H
7.05sC2-H (Indole)
4.15q-OCH₂CH₃
3.65s-CH₂COO-
1.25t-OCH₂CH₃
Indole [16]8.10br sN-H
7.65dAr-H
7.40dAr-H
7.15tAr-H
7.10tAr-H
6.50tC3-H
7.20tC2-H
Ethyl Chloroacetate [17]4.25q-OCH₂CH₃
4.06sCl-CH₂-
1.31t-OCH₂CH₃

Table 6: ¹³C NMR Data for Indole Alkylation

CompoundChemical Shift (δ) ppmAssignment
This compound [5][6]172.5C=O (Ester)
136.2C-7a (Indole)
127.5C-3a (Indole)
123.5C-2 (Indole)
121.9Ar-CH
119.5Ar-CH
118.8Ar-CH
111.2Ar-CH
108.0C-3 (Indole)
60.8-OCH₂CH₃
31.5-CH₂COO-
14.3-OCH₂CH₃
Indole [18]135.8C-7a
127.9C-3a
124.1C-2
121.4Ar-CH
120.4Ar-CH
119.5Ar-CH
111.0Ar-CH
102.2C-3
Ethyl Chloroacetate [19]167.0C=O
61.9-OCH₂-
41.1Cl-CH₂-
14.0-CH₃

Table 7: IR Spectroscopy Data for Indole Alkylation

CompoundWavenumber (cm⁻¹)Assignment
This compound [12]3400N-H stretch
1730C=O stretch (Ester)
1200C-O stretch
Indole 3410N-H stretch
Ethyl Chloroacetate [20]1750C=O stretch (Ester)
770C-Cl stretch

Table 8: Mass Spectrometry Data for Indole Alkylation

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound [13]203 [M]⁺130 (indolemethylene cation)
Indole 117 [M]⁺90, 63
Ethyl Chloroacetate 122/124 [M]⁺77/79, 49/51

Experimental Protocol: Fischer Esterification of Indole-3-acetic acid

This protocol details the synthesis of this compound via Fischer esterification, followed by its purification and spectroscopic validation.

Materials:

  • Indole-3-acetic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • NMR tubes

  • CDCl₃-d

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of indole-3-acetic acid in 50 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with 3 x 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

  • Spectroscopic Analysis:

    • NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra.

    • IR: Obtain an infrared spectrum of the product.

    • MS: Analyze the product using mass spectrometry to determine its molecular weight and fragmentation pattern.

Validation:

  • ¹H NMR: The disappearance of the broad carboxylic acid proton peak from indole-3-acetic acid and the appearance of a quartet at ~4.15 ppm and a triplet at ~1.25 ppm are indicative of the formation of the ethyl ester.[21][22]

  • ¹³C NMR: A shift in the carbonyl carbon signal from ~174 ppm (acid) to ~172.5 ppm (ester) and the appearance of new signals at ~60.8 ppm and ~14.3 ppm confirm the presence of the ethoxy group.[5][6]

  • IR: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch at ~1730 cm⁻¹ are key indicators of ester formation.[12][23]

  • MS: The mass spectrum should show a molecular ion peak at m/z 203, corresponding to the molecular weight of this compound.[13]

Experimental Workflow Diagram

Synthesis_Validation_Workflow cluster_synthesis Synthesis: Fischer Esterification cluster_validation Spectroscopic Validation cluster_result Result Start Indole-3-acetic acid + Ethanol + H₂SO₄ Reaction Reflux (4h) Start->Reaction Heat Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification NMR ¹H & ¹³C NMR Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS FinalProduct Validated Ethyl 3-indoleacetate NMR->FinalProduct IR->FinalProduct MS->FinalProduct

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

References

Navigating Specificity: A Comparative Guide to Indole-3-Acetic Acid (IAA) Immunoassays and the Cross-Reactivity of Ethyl 3-Indoleacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the plant hormone indole-3-acetic acid (IAA) is paramount. Immunoassays, particularly ELISA, offer a high-throughput and sensitive method for this purpose. However, the specificity of these assays is a critical consideration, as structurally similar molecules can potentially cross-react with the antibodies, leading to inaccurate measurements. This guide provides a comparative analysis of IAA immunoassays, with a specific focus on the cross-reactivity of Ethyl 3-indoleacetate, supported by experimental data and detailed protocols.

The specificity of an immunoassay is largely determined by the monoclonal or polyclonal antibodies utilized. While many commercially available IAA ELISA kits claim high specificity, detailed and publicly accessible cross-reactivity data, especially for IAA esters like this compound, is often limited. This makes direct, evidence-based comparisons between different kits challenging for researchers.

Quantitative Cross-Reactivity Data

A foundational study by Weiler et al. (1985) on the development of monoclonal antibodies for an IAA radioimmunoassay provides valuable quantitative insights into the cross-reactivity of various IAA derivatives. The data from this study, which remains relevant to the principles of antibody specificity in modern immunoassays, is summarized below. The cross-reactivity is typically determined by competitive assays, where the concentration of the competing compound required to displace 50% of the labeled antigen is compared to the concentration of the antigen itself (IAA).

CompoundCross-Reactivity (%) with Anti-IAA Monoclonal Antibody
Indole-3-acetic acid (IAA) 100
Indole-3-acetic acid methyl ester1.8
Indole-3-acetic acid ethyl ester< 0.1
Indole-3-acetic acid n-propyl ester< 0.1
Indole-3-acetic acid isopropyl ester< 0.1
Indole-3-acetamide0.3
Indole-3-acetonitrile< 0.1
Indole-3-aldehyde< 0.1
Indole-3-carboxylic acid< 0.1
Indole-3-lactic acid< 0.1
Indole-3-pyruvic acid< 0.1
Tryptophan< 0.1
Skatole (3-methylindole)< 0.1

Data adapted from Weiler et al. (1985). Note: The specific monoclonal antibody evaluated in this study may differ from those in current commercial kits, but the data illustrates the principle of ester cross-reactivity.

The data clearly indicates that for this particular monoclonal antibody, the cross-reactivity with this compound is exceptionally low (<0.1%). This suggests a high degree of specificity against the free carboxyl group of IAA. However, it is crucial to note that other antibodies may exhibit different cross-reactivity profiles. For instance, some commercially available kits, like the one from Agrisera, report a 3.3% cross-reactivity to skatole, highlighting the variability between assays.

Experimental Protocols

A comprehensive understanding of the immunoassay workflow is essential for troubleshooting and data interpretation. Below is a detailed protocol for a typical competitive ELISA for IAA quantification.

Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for IAA

1. Materials:

  • Microtiter plate pre-coated with anti-IAA antibodies

  • IAA standards of known concentrations

  • Samples containing IAA (e.g., plant extracts)

  • IAA-horseradish peroxidase (HRP) conjugate (tracer)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of IAA standards to generate a standard curve. Prepare plant extracts or other samples, ensuring they are in a buffer compatible with the assay. A purification step, such as solid-phase extraction, may be necessary to remove interfering substances.[1]

  • Competitive Binding:

    • Add a defined volume of standard or sample to the wells of the antibody-coated microtiter plate.

    • Immediately add a defined volume of IAA-HRP conjugate to each well.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding between the free IAA (in the standard or sample) and the IAA-HRP conjugate for the limited antibody binding sites.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound reagents.

  • Substrate Incubation: Add the substrate solution to each well. The HRP enzyme on the bound conjugate will catalyze a color change. Incubate for a defined period (e.g., 15-30 minutes) in the dark.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. This will typically result in a color change (e.g., from blue to yellow for TMB substrate).

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding IAA concentrations of the standards. The absorbance will be inversely proportional to the concentration of IAA.

    • Determine the concentration of IAA in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Process and Pathway

To further clarify the experimental workflow and the biological context of IAA, the following diagrams are provided.

experimental_workflow cluster_plate Antibody-Coated Microtiter Plate Well cluster_reagents Reagents Added to Well cluster_binding Competitive Binding cluster_detection Detection Ab Anti-IAA Antibody Bound_Complex Antibody-Tracer Complex Forms IAA_Sample IAA in Sample (Competitor) IAA_Sample->Bound_Complex Competes for binding sites Unbound Unbound Reagents (Washed Away) IAA_Sample->Unbound IAA_HRP IAA-HRP Conjugate (Tracer) IAA_HRP->Bound_Complex IAA_HRP->Unbound Substrate Substrate Color Color Development Substrate->Color HRP action

Caption: Competitive Immunoassay Workflow for IAA Detection.

IAA_Signaling_Pathway IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor Complex IAA->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Ub Ubiquitination Aux_IAA->Ub is targeted for Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Proteasome 26S Proteasome Ub->Proteasome leads to degradation by Proteasome->ARF releases repression of

Caption: Core IAA Signaling Pathway.

Conclusion

The selection of an appropriate IAA immunoassay requires careful consideration of its specificity. While many commercial kits provide a convenient platform, researchers should critically evaluate the available cross-reactivity data. The historical data for monoclonal antibodies demonstrates that high specificity, with minimal cross-reactivity to esters like this compound, is achievable. However, the potential for interference from other compounds in complex biological samples underscores the importance of robust sample purification protocols. For critical applications, validation of immunoassay results with an independent method, such as gas chromatography-mass spectrometry, is recommended to ensure the accuracy and reliability of the obtained data.

References

A Comparative Analysis of Ethyl 3-indoleacetate and IAA in Auxin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dose-response characteristics of Ethyl 3-indoleacetate and the canonical auxin, Indole-3-acetic acid (IAA). This document summarizes their relative activities, delves into the underlying signaling mechanisms, and provides standardized experimental protocols for their evaluation.

Dose-Response Comparison

Indole-3-acetic acid (IAA) is the most common, naturally occurring auxin and is considered the principal auxin in most plants. This compound, an ester derivative of IAA, also exhibits auxin activity. However, its biological activity is generally considered to be dependent on its hydrolysis to the free IAA within plant tissues. As such, the potency of this compound is intrinsically linked to the rate and efficiency of this conversion.

Early comparative studies, such as the Avena coleoptile curvature test, have indicated that esters of indoleacetic acid are generally less active than the free acid form when applied exogenously.[1] This suggests that the conversion of this compound to IAA is a rate-limiting step in its auxin activity.

The following table provides a qualitative and quantitative comparison based on available data and the known precursor-product relationship.

FeatureThis compoundIndole-3-acetic acid (IAA)
Mechanism of Action Acts as a pro-hormone; requires in-vivo hydrolysis to IAA to exert auxin effects.Binds directly to the TIR1/AFB co-receptor complex to initiate auxin signaling.
Relative Potency Generally lower than IAA. The observed activity is a function of the rate of hydrolysis.High intrinsic activity; serves as the primary endogenous auxin.
Onset of Action Delayed compared to IAA, as it requires metabolic conversion.Rapid, directly initiating the signaling cascade.
Optimal Concentration Range (Root Growth) Likely higher than IAA to achieve a similar biological response, depending on the tissue's esterase activity.Low concentrations (nanomolar to micromolar) stimulate root elongation, while high concentrations are inhibitory.[2][3]

Experimental Protocols

A classic method for quantifying auxin activity is the Avena Curvature Test . This bioassay measures the degree of curvature in oat coleoptiles in response to the asymmetric application of an auxin.

Experimental Protocol: Avena Curvature Test

  • Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Preparation of Coleoptiles: Under a dim red light, decapitate the coleoptiles by removing the apical 2-3 mm to eliminate the endogenous source of IAA.

  • Preparation of Agar Blocks: Prepare 1.5% agar blocks and dissolve the test compounds (this compound and IAA) in the molten agar at various concentrations. A control block with no added auxin should also be prepared. Allow the agar to solidify and cut into small, uniform blocks (e.g., 2x2x1 mm).

  • Application of Test Compounds: Place a single agar block asymmetrically on the cut surface of a decapitated coleoptile.

  • Incubation: Place the coleoptiles in a dark, humid chamber for 1.5 to 2 hours.

  • Measurement: After the incubation period, measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the auxin concentration.

  • Data Analysis: Plot the degree of curvature against the logarithm of the concentration for both this compound and IAA to generate dose-response curves.

Signaling Pathways and Experimental Workflow

The auxin signaling pathway is a well-characterized cascade that is initiated by the binding of IAA to its co-receptors. The workflow for comparing the activity of this compound and IAA typically involves a bioassay that measures a physiological response, such as root or coleoptile elongation.

experimental_workflow cluster_preparation Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Prepare Stock Solutions (this compound & IAA) C Apply Compounds to Plant Material A->C B Germinate Seeds (e.g., Oat, Radish) B->C D Incubate under Controlled Conditions C->D E Measure Biological Response (e.g., Curvature, Length) D->E F Generate Dose-Response Curves E->F G Compare Potency and Efficacy F->G auxin_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Ethyl_IAA This compound Esterases Esterases Ethyl_IAA->Esterases Hydrolysis IAA IAA Esterases->IAA TIR1_AFB TIR1/AFB IAA->TIR1_AFB binds Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA targets for degradation Ub Ubiquitin ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates Growth_Response Cell Elongation & Growth Response Auxin_Response_Genes->Growth_Response leads to Ub->Aux_IAA ubiquitination

References

Safety Operating Guide

Proper Disposal of Ethyl 3-Indoleacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary and recommended method for the disposal of Ethyl 3-indoleacetate is through a licensed hazardous waste disposal facility, typically involving incineration. This compound, while utilized in research, requires meticulous handling and adherence to strict disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals must comply with all federal, state, and local regulations governing chemical waste. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times during handling and disposal.

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat and, if necessary, additional protective clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Separate Waste Streams: Collect waste containing this compound separately from other chemical waste. It is critical to distinguish between halogenated and non-halogenated organic waste; this compound is a non-halogenated organic compound.[1]

  • Designated Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Glass bottles are generally suitable for liquid waste, while sealed bags or containers are appropriate for solid waste.[2]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid this compound, as well as contaminated materials such as weighing paper, gloves, and pipette tips, should be placed in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound and solvent rinses from contaminated glassware should be collected in a designated "Non-Halogenated Liquid Organic Waste" container.

Step 2: Container Labeling

  • Clear Identification: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration and composition of the waste, including any solvents.

    • The date of accumulation.

    • The appropriate hazard pictograms (e.g., irritant).

Step 3: Storage of Waste

  • Satellite Accumulation Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secure Storage: Ensure the container is tightly sealed to prevent leaks or spills and is stored in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents, acids, and bases.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the waste independently. Contact your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body to schedule a pickup for your hazardous waste.

  • Professional Disposal: The EHS department will arrange for the transportation and disposal of the waste by a licensed and approved chemical waste disposal company.[3] The standard and recommended method of disposal for this type of organic compound is incineration.[4]

Step 5: Decontamination of Glassware

  • Triple Rinse: Any glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[5]

  • Collect Rinsate: The solvent rinsate from the cleaning process is also considered hazardous waste and must be collected in the designated "Non-Halogenated Liquid Organic Waste" container.[1][5]

Experimental Protocols

Currently, there are no widely established and recommended experimental protocols for the in-lab neutralization or deactivation of this compound for routine disposal. The most accepted and compliant method is collection and disposal via a licensed hazardous waste facility.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in 'Solid Non-Halogenated Organic Waste' container waste_type->solid_waste Solid liquid_waste Collect in 'Liquid Non-Halogenated Organic Waste' container waste_type->liquid_waste Liquid label_container Label container with: - 'Hazardous Waste' - Chemical Name & Concentration - Date & Hazard Symbols solid_waste->label_container liquid_waste->label_container store_waste Store sealed container in Satellite Accumulation Area (SAA) label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs disposal Professional Disposal: Incineration via licensed facility contact_ehs->disposal

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Ethyl 3-Indoleacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 3-indoleacetate, including detailed operational and disposal plans to support your critical work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following personal protective equipment is required to minimize exposure and ensure safe handling.

PPE CategorySpecific Requirements
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection are mandatory. In situations with a higher risk of splashing, a face shield should also be worn. All eyewear must be approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]
Hand Protection Chemically resistant gloves must be worn. The choice of glove material should be based on an evaluation of the potential hazards, the duration of use, and the physical conditions of the laboratory.[1]
Skin and Body Protection At a minimum, a laboratory coat and close-toed footwear are required. Protective clothing should be selected based on the specific hazards present in the workplace.[1]
Respiratory Protection A NIOSH- or CEN-certified respirator should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or when working in poorly ventilated areas.[1][2]

Operational Plan: From Preparation to Post-Handling

A systematic approach to handling this compound is essential for laboratory safety. Follow these procedural steps for preparation, use, and cleanup.

1. Preparation:

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Eyewash and Safety Shower: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[1]

  • Gather Materials: Assemble all necessary equipment, including this compound, solvents, and reaction vessels, within the designated workspace.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Handling and Use:

  • Avoid Contact: Take care to avoid contact with skin, eyes, and clothing.[1]

  • Minimize Dust and Fumes: Handle the compound in a manner that minimizes the generation of dust and fumes.[1]

  • Ignition Sources: Keep this compound away from all sources of ignition.[1]

  • Eating and Drinking: Do not eat, drink, or smoke in the laboratory or while handling the chemical.[1][2]

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water immediately after handling.[1][2]

  • Container Sealing: Tightly close the container of this compound when not in use.[1][2]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it into a suitable, labeled container for disposal.[1]

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the affected skin with running water for at least 15 minutes while removing any contaminated clothing and shoes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound is essential to protect the environment and comply with regulations.

1. Waste Classification:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and any state or local regulations.[1]

2. Collection and Storage:

  • Collect waste this compound and any contaminated materials in a suitable, clearly labeled, and closed container.

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

3. Disposal Procedure:

  • Dispose of the chemical waste through an approved waste disposal plant.[2][3]

  • Observe all federal, state, and local environmental regulations when disposing of this substance.[1]

  • Do not allow the product to enter drains, waterways, or soil.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance White to off-white powder
Melting Point 42-45°C[1]
Boiling Point 164-166°C (at 1 mmHg)[1]
Flash Point 110°C[1]
Solubility Soluble in Methanol[1]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_post 3. Post-Handling cluster_disposal 4. Disposal A Ensure Adequate Ventilation B Check Eyewash & Safety Shower A->B C Gather Materials B->C D Don Personal Protective Equipment C->D E Avoid Contact with Skin & Eyes D->E Proceed to Handling F Minimize Dust & Fumes E->F G Keep Away from Ignition Sources F->G H Decontaminate & Wash Hands G->H Complete Handling I Securely Seal Container H->I J Classify Waste I->J Prepare for Disposal K Collect in Labeled Container J->K L Dispose via Approved Facility K->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.